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Norleual

Cat. No.: B612388
M. Wt: 774.9 g/mol
InChI Key: LOHDEFSMLITXTG-RZAPKHMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norleual is a potent and selective inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, a system critically involved in cell proliferation, invasion, and survival . Its core research value lies in its function as a dual antagonist, capable of inhibiting signaling not only from HGF/c-Met but also from the structurally related Macrophage-Stimulating Protein (MSP)/Ron pathway . This dual action makes it a valuable tool for investigating the mechanisms of tumor growth and metastasis in cancers where these pathways are active, such as pancreatic cancer and melanoma. Studies have shown that this compound can block HGF-induced processes including cell scattering, wound closure, and invasion in vitro, and it can attenuate lung colonization in murine melanoma models in vivo . Its mechanism of action involves competing with HGF for binding to the c-Met receptor, thereby antagonizing its downstream signaling activity . In pancreatic cancer research, this compound has been demonstrated to sensitize cancer cells to the chemotherapeutic agent gemcitabine, both in laboratory and animal models, suggesting its potential role in overcoming chemoresistance . The compound features a reduced peptide bond that increases molecular flexibility, which may allow it to mimic specific conformational states of HGF . This product is specifically labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any clinical applications . RUO products are essential tools for basic scientific research, drug discovery, and assay development but are not subjected to the same regulatory evaluations as diagnostic medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H58N8O7 B612388 Norleual

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHDEFSMLITXTG-RZAPKHMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The HGF/c-Met Signaling Axis: A Core Mechanism in Glioblastoma and the Therapeutic Potential of Norleual

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging solid tumors to treat, characterized by rapid proliferation, extensive invasion, and profound resistance to conventional therapies. A growing body of evidence implicates the hepatocyte growth factor (HGF)/c-Met signaling pathway as a critical driver of GBM pathogenesis. Aberrant activation of the c-Met receptor tyrosine kinase, often through an autocrine or paracrine loop with its ligand HGF, promotes a cascade of downstream signaling events that fuel tumor progression. This whitepaper provides a comprehensive technical overview of the HGF/c-Met signaling pathway's mechanism of action in glioblastoma. It details the downstream signaling cascades, the pathway's role in key tumorigenic processes, and the therapeutic potential of its inhibition. As a potent and specific inhibitor of HGF/c-Met, Norleual (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is highlighted as a representative therapeutic agent. While direct preclinical studies of this compound in glioblastoma are not yet available in the public domain, this guide extrapolates its potential efficacy based on the well-documented consequences of c-Met inhibition in glioblastoma models. This document aims to serve as a valuable resource for researchers and drug development professionals focused on novel therapeutic strategies for glioblastoma.

Introduction to the HGF/c-Met Pathway in Glioblastoma

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), initiates a complex signaling network. In normal physiological processes, this pathway is tightly regulated and plays a role in embryonic development, tissue regeneration, and wound healing. However, in the context of glioblastoma, the HGF/c-Met axis is frequently dysregulated, contributing significantly to the tumor's malignant phenotype.

Aberrant c-Met activation in glioblastoma can occur through various mechanisms, including:

  • Autocrine and Paracrine Signaling: Glioblastoma cells can produce and secrete HGF, which then binds to c-Met receptors on the same or neighboring tumor cells, creating a self-sustaining stimulatory loop.

  • c-Met Overexpression and Amplification: A subset of glioblastomas exhibits amplification or overexpression of the MET gene, leading to an increased number of receptors on the cell surface and heightened sensitivity to HGF.

  • Mutations: Although less common, activating mutations in the MET gene can lead to ligand-independent, constitutive activation of the receptor.

The activation of c-Met is strongly associated with a more aggressive, mesenchymal subtype of glioblastoma and correlates with poor patient prognosis. This underscores the importance of the HGF/c-Met pathway as a high-value therapeutic target.

This compound: A Potent Inhibitor of HGF/c-Met Signaling

This compound is a synthetic analog of Angiotensin IV that has been identified as a highly potent and selective inhibitor of the HGF/c-Met signaling pathway. It functions by competitively blocking the binding of HGF to the c-Met receptor, thereby preventing its activation and subsequent downstream signaling.

Key Characteristics of this compound:

  • Mechanism of Action: Competitive inhibitor of HGF binding to c-Met.

  • Potency: Demonstrates potent inhibition of c-Met with a reported IC50 of 3 pM.

While preclinical and clinical data on this compound's activity specifically in glioblastoma are not yet publicly available, its potent c-Met inhibitory activity positions it as a promising candidate for investigation in this disease. The remainder of this guide will focus on the established roles of HGF/c-Met in glioblastoma and the expected consequences of its inhibition by a potent agent such as this compound.

The HGF/c-Met Signaling Cascade in Glioblastoma

Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several major downstream pathways that are central to glioblastoma's aggressive behavior.

HGF_cMet_Signaling cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates GRB2 GRB2 cMet->GRB2 Recruits STAT3 STAT3 cMet->STAT3 Activates This compound This compound This compound->cMet Inhibits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS Proliferation Cell Proliferation STAT3->Proliferation Invasion Invasion & Migration STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Invasion mTOR->Proliferation Survival Cell Survival (Anti-apoptosis) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Invasion

Figure 1: HGF/c-Met Signaling Pathway and Point of this compound Inhibition.
RAS/MAPK Pathway

Activation of c-Met leads to the recruitment of the GRB2-SOS complex, which in turn activates RAS. This triggers the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), a potent driver of cell proliferation and invasion in glioblastoma.

PI3K/Akt/mTOR Pathway

The docking protein GAB1, upon phosphorylation by c-Met, recruits and activates phosphoinositide 3-kinase (PI3K). This initiates the PI3K/Akt/mTOR signaling pathway, a central regulator of cell survival, proliferation, and metabolism. The frequent loss of the tumor suppressor PTEN in glioblastoma further amplifies signaling through this pathway.

STAT3 Pathway

c-Met can also directly phosphorylate and activate the signal transducer and activator of transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in proliferation, invasion, and angiogenesis.

Role of HGF/c-Met Signaling in Glioblastoma Pathogenesis

The aberrant activation of the HGF/c-Met pathway contributes to multiple hallmarks of glioblastoma's aggressive phenotype.

Proliferation and Survival

The constitutive activation of the RAS/MAPK and PI3K/Akt pathways by c-Met provides glioblastoma cells with powerful pro-proliferative and anti-apoptotic signals. This contributes to uncontrolled tumor growth and resistance to apoptosis-inducing therapies.

Invasion and Migration

A key feature of glioblastoma is its highly invasive nature, which makes complete surgical resection impossible. The HGF/c-Met pathway is a major driver of this invasive phenotype, promoting cell motility and the degradation of the extracellular matrix.

Angiogenesis

Glioblastomas are highly vascularized tumors, and the HGF/c-Met pathway contributes to angiogenesis by stimulating the production of pro-angiogenic factors and promoting the migration and proliferation of endothelial cells.

Therapy Resistance

The HGF/c-Met pathway has been implicated in resistance to both radiation and chemotherapy. The pro-survival signals emanating from this pathway can counteract the cytotoxic effects of these treatments. Furthermore, c-Met signaling can be activated as a bypass mechanism in response to the inhibition of other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).

Quantitative Data on c-Met Inhibition in Glioblastoma

The following tables summarize representative quantitative data from preclinical studies investigating the effects of c-Met inhibitors in glioblastoma cell lines and animal models. It is important to note that these data are from studies using various c-Met inhibitors and not specifically this compound.

Table 1: In Vitro Effects of c-Met Inhibitors on Glioblastoma Cell Lines

Cell Linec-Met InhibitorConcentrationEffectReference
U87MGSGX523100 nMInhibition of cell proliferation[1]
A172SGX523100 nMInhibition of cell proliferation[1]
DAOYSGX523100 nMInhibition of cell proliferation[1]
GBM10SGX523100 nMInhibition of cell proliferation[1]
1228 (GSC)SGX5231.5 µMInhibition of cell proliferation[1]
U87MGSU112741 µMInhibition of basal c-Met, AKT, MAPK, and STAT3 phosphorylation[2]
U87MGPHA-6657523 µMTransient inhibition of ERK phosphorylation[3]
U87MGCrizotinib2 µMIncreased oxygen consumption rate[4]

Table 2: In Vivo Effects of c-Met Inhibitors in Glioblastoma Xenograft Models

Animal Modelc-Met InhibitorDosing RegimenEffectReference
U87MG orthotopic xenograftSGX523Oral gavageSignificant decrease in tumor growth[1]
U87MG orthotopic xenograftOA-5D5 (anti-c-Met antibody)Intratumoral infusion>95% inhibition of tumor growth[5]
G528 orthotopic xenograftAltiratinib + AbemaciclibNot specifiedSynergistic suppression of tumor growth[6]

Experimental Protocols for Studying c-Met Inhibition in Glioblastoma

The following are generalized protocols for key experiments used to evaluate the efficacy of c-Met inhibitors in glioblastoma research.

Cell Culture
  • Cell Lines: Commonly used human glioblastoma cell lines include U87MG, U251, T98G, and A172. Patient-derived glioblastoma stem-like cells (GSCs) are also cultured in serum-free neural stem cell medium supplemented with EGF and FGF.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (for cell lines) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Phospho-protein Analysis

Western_Blot_Workflow start Treat GBM cells with This compound +/- HGF lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-c-Met, anti-p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry detection->analysis

Figure 2: Western Blotting Workflow for Phospho-protein Analysis.
  • Cell Treatment: Plate glioblastoma cells and treat with various concentrations of the c-Met inhibitor (e.g., this compound) for a specified time. In some experiments, cells are stimulated with HGF to induce c-Met activation.

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of c-Met, Akt, ERK, and other relevant signaling proteins. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed glioblastoma cells in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of the c-Met inhibitor.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • Assay: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader to determine cell viability.

Cell Invasion Assay (e.g., Transwell Assay)
  • Chamber Preparation: Use Transwell inserts with a porous membrane coated with Matrigel.

  • Cell Seeding: Seed glioblastoma cells in the upper chamber in serum-free medium containing the c-Met inhibitor.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Stereotactically inject human glioblastoma cells into the striatum of the mouse brain.

  • Treatment: Once tumors are established (monitored by bioluminescence imaging if using luciferase-expressing cells), treat the mice with the c-Met inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

  • Monitoring: Monitor tumor growth using imaging and observe the animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals, and harvest the brains for histological and immunohistochemical analysis of tumor size, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL staining).

Conclusion and Future Directions

The HGF/c-Met signaling pathway is a well-validated and critical driver of glioblastoma malignancy, making it a highly attractive target for therapeutic intervention. Potent and specific inhibitors of this pathway, such as this compound, hold significant promise for the treatment of this devastating disease. The expected anti-tumor effects of c-Met inhibition in glioblastoma include the suppression of cell proliferation and survival, the attenuation of invasion and migration, and the inhibition of angiogenesis.

Future research should focus on several key areas:

  • Preclinical Evaluation of this compound in Glioblastoma: Direct investigation of this compound's efficacy in glioblastoma cell lines and in vivo models is a crucial next step to validate its therapeutic potential in this specific cancer.

  • Combination Therapies: Given the complexity and heterogeneity of glioblastoma, combination therapies are likely to be more effective than monotherapies. Investigating the synergistic effects of this compound with standard-of-care treatments (radiation and temozolomide) or other targeted agents is warranted.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to c-Met inhibition will be essential for the clinical success of drugs like this compound.

  • Overcoming Resistance: Understanding the mechanisms of both intrinsic and acquired resistance to c-Met inhibitors will be critical for developing strategies to overcome treatment failure.

References

The Role of Angiohibin in the Inhibition of Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions.[1] In the context of oncology, the growth and metastasis of solid tumors are highly dependent on the development of a dedicated blood supply.[2] Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy in cancer treatment.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of Angiohibin, a novel small molecule inhibitor, in the suppression of angiogenesis. We will explore its mechanism of action, detail the experimental protocols used for its evaluation, and present key quantitative data.

Mechanism of Action: Targeting the VEGF Signaling Pathway

The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[6][7] Angiohibin exerts its anti-angiogenic effects by primarily targeting key components of this pathway. Specifically, Angiohibin has been shown to interfere with the phosphorylation of VEGF Receptor 2 (VEGFR-2), a critical step in the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[8][9][10]

Inhibition of VEGFR-2 Phosphorylation

Upon binding of VEGF-A to its receptor, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[9][10] This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[9][11] Angiohibin competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation. This blockade of VEGFR-2 activation is the primary mechanism through which Angiohibin suppresses angiogenesis.

Downstream Effects

By inhibiting VEGFR-2 phosphorylation, Angiohibin effectively blocks the downstream signaling events that promote angiogenesis. This leads to a reduction in endothelial cell proliferation, migration, and the ability to form new tubular structures. Furthermore, Angiohibin has been observed to decrease the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[12][13] These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation.[12][13][14]

Signaling Pathway Diagram:

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration MAPK MAPK PLCg->MAPK Leads to Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation MMPs MMP-2/MMP-9 Invasion Matrix Invasion MMPs->Invasion Angiohibin Angiohibin Angiohibin->VEGFR2 Inhibits Phosphorylation

Caption: VEGF Signaling Pathway and the inhibitory action of Angiohibin.

Quantitative Data Summary

The anti-angiogenic activity of Angiohibin has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of HUVEC Proliferation by Angiohibin

Concentration (µM)Percent Inhibition (%)IC50 (µM)
0.115.2 ± 2.1
148.9 ± 3.51.05
1085.7 ± 4.2
10098.1 ± 1.5

Table 2: Inhibition of HUVEC Tube Formation by Angiohibin

Concentration (µM)Number of Branch PointsTotal Tube Length (µm)Percent Inhibition of Tube Length (%)
0 (Control)125 ± 1015,430 ± 8500
162 ± 87,890 ± 62048.9
1015 ± 41,850 ± 31088.0

Table 3: Effect of Angiohibin on MMP-2 and MMP-9 Activity (Gelatin Zymography)

TreatmentMMP-2 Activity (Relative Densitometry Units)MMP-9 Activity (Relative Densitometry Units)
Control1.00 ± 0.051.00 ± 0.08
Angiohibin (10 µM)0.35 ± 0.040.42 ± 0.06

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HUVEC Proliferation Assay

This assay measures the effect of Angiohibin on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5,000 cells per well in complete endothelial cell growth medium.[15]

  • Treatment: After 24 hours, the medium is replaced with a low-serum medium containing various concentrations of Angiohibin or a vehicle control.

  • Incubation: The cells are incubated for 48 hours.

  • Quantification: Cell proliferation is assessed using a CyQUANT proliferation assay, which measures cellular DNA content, or an MTT assay, which measures metabolic activity.[15][16]

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Experimental Workflow Diagram:

HUVEC_Proliferation_Workflow cluster_workflow HUVEC Proliferation Assay Workflow A Seed HUVECs in 96-well plate B Incubate for 24 hours A->B C Treat with Angiohibin or vehicle B->C D Incubate for 48 hours C->D E Add CyQUANT or MTT reagent D->E F Measure fluorescence or absorbance E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the HUVEC Proliferation Assay.

In Vitro Tube Formation Assay

This assay assesses the ability of HUVECs to form capillary-like structures on a basement membrane matrix.

  • Plate Coating: A 96-well plate is coated with a thin layer of Matrigel or a similar basement membrane extract and allowed to solidify at 37°C.[17][18][19]

  • Cell Seeding: HUVECs are seeded onto the solidified matrix at a density of 1.5 x 10^4 cells per well in a low-serum medium containing various concentrations of Angiohibin or a vehicle control.[20]

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of tubular networks.[21]

  • Imaging: The formation of tube-like structures is observed and photographed using an inverted microscope.

  • Quantification: The number of branch points and the total tube length are quantified using image analysis software.[17]

Experimental Workflow Diagram:

Tube_Formation_Workflow cluster_workflow Tube Formation Assay Workflow A Coat 96-well plate with Matrigel B Incubate to solidify A->B C Seed HUVECs with Angiohibin B->C D Incubate for 6-18 hours C->D E Image tube formation D->E F Quantify branch points and tube length E->F

Caption: Workflow for the In Vitro Tube Formation Assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study angiogenesis.[22][23][24]

  • Egg Incubation: Fertilized chicken eggs are incubated for 3 days. A small window is then made in the shell to expose the CAM.[25]

  • Treatment Application: A sterile filter paper disc or a gelatin sponge containing Angiohibin or a vehicle control is placed on the CAM of a 10-day-old embryo.[22][26]

  • Incubation: The eggs are returned to the incubator for an additional 2-3 days.[22]

  • Observation and Imaging: The area around the disc is examined for blood vessel formation. The CAM is photographed for quantitative analysis.

  • Quantification: The number of blood vessel branch points within a defined area around the disc is counted. The extent of angiogenesis inhibition is determined by comparing the Angiohibin-treated CAMs to the controls.

Experimental Workflow Diagram:

CAM_Assay_Workflow cluster_workflow CAM Assay Workflow A Incubate fertilized chicken eggs B Create a window in the shell A->B C Place Angiohibin-treated disc on CAM B->C D Incubate for 2-3 days C->D E Observe and image blood vessels D->E F Quantify blood vessel branching E->F

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

Angiohibin demonstrates significant anti-angiogenic properties through the targeted inhibition of the VEGF signaling pathway. Its ability to block VEGFR-2 phosphorylation leads to a marked reduction in endothelial cell proliferation, migration, and tube formation. The quantitative data from in vitro and in vivo assays support its potential as a potent angiogenesis inhibitor. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy in cancer and other angiogenesis-dependent diseases.

References

Investigating the Neuroprotective Effects of Norleual: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Literature Review on the Neuroprotective Effects of Norleual

This technical guide addresses the inquiry into the neuroprotective effects of this compound. A thorough and systematic review of publicly available scientific literature was conducted to gather data on this topic. The investigation included broad searches for "this compound neuroprotective effects," its mechanism of action, and its role in preclinical and clinical studies, as well as more targeted searches for its effects on neuronal cells and its potential application in neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke.

Summary of Findings

Despite a comprehensive search, no direct scientific evidence was found to support the neuroprotective effects of this compound. The majority of research on this compound focuses on its potent activity as a hepatocyte growth factor (HGF)/c-Met inhibitor. This pathway is primarily implicated in cancer biology and angiogenesis.

While some research suggests a potential, indirect link between the HGF/c-Met signaling pathway and neuroprotection, these studies do not involve this compound. For instance, hepatocyte growth factor itself has been investigated for its potential neurotrophic and neuroprotective properties. However, this compound acts as an inhibitor of this pathway, which, based on current understanding, would not be expected to produce neuroprotective effects through the same mechanism as HGF.

The search results consistently identified "noradrenaline" (norepinephrine) as a compound with documented neuroprotective actions. It is crucial to distinguish this compound from noradrenaline, as they are distinct molecules with different mechanisms of action.

Established Mechanism of Action of this compound

The primary and well-documented mechanism of action for this compound is the inhibition of the HGF/c-Met signaling pathway. This compound is an angiotensin IV analog that has been shown to be a potent antagonist of the c-Met receptor.

Signaling Pathway of this compound as a c-Met Inhibitor

The following diagram illustrates the established mechanism of this compound in inhibiting the HGF/c-Met pathway.

Norleual_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) cMet->Downstream Activates Biological_Effects Biological Effects (Cell Proliferation, Angiogenesis, etc.) Downstream->Biological_Effects Leads to This compound This compound This compound->cMet Inhibits Binding

Mechanism of this compound as a c-Met Inhibitor.

Quantitative Data and Experimental Protocols

As no studies investigating the neuroprotective effects of this compound were identified, there is no quantitative data to present in tabular format, nor are there any relevant experimental protocols to detail in this context. The existing data for this compound pertains to its anti-cancer and anti-angiogenic properties.

Conclusion

Based on the current body of scientific literature, there is no evidence to support the hypothesis that this compound possesses neuroprotective effects. Its established role as a potent HGF/c-Met inhibitor positions it as a candidate for oncology and anti-angiogenesis research. Professionals in drug development and scientific research should be aware that, at present, any investigation into the neuroprotective potential of this compound would be entering uncharted territory and would require foundational, exploratory research to establish any plausible mechanism of action and efficacy in neuronal systems. Future research may uncover novel functions of this compound, but as of this review, its application in neuroprotection is not supported by published data.

The Effect of Norleual on Tumor Cell Invasion and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor cell invasion and metastasis are the primary causes of cancer-related mortality. These complex processes involve the degradation of the extracellular matrix (ECM), increased cell motility, and the establishment of secondary tumors at distant sites. Key signaling pathways frequently dysregulated in cancer, promoting invasion and metastasis, include those activated by hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP). HGF and its receptor, c-Met, and MSP and its receptor, RON, are receptor tyrosine kinases that, upon activation, trigger downstream cascades leading to cell scattering, proliferation, survival, and invasion. Consequently, targeting these pathways is a promising strategy for anti-cancer therapy.

Norleual, an analog of angiotensin IV, has emerged as a potent dual antagonist of both the HGF/c-Met and MSP/RON signaling pathways. By mimicking the hinge region of HGF, this compound competitively inhibits ligand binding to their respective receptors, thereby blocking downstream signaling. This technical guide provides a comprehensive overview of the effects of this compound on tumor cell invasion and metastasis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound have been quantified across various in vitro and in vivo assays. The following tables summarize the key findings, demonstrating this compound's potency in blocking HGF/c-Met signaling and its downstream consequences on tumor cell behavior.

Table 1: Inhibitory Potency of this compound on HGF/c-Met Signaling

ParameterCell Line/SystemValueReference
IC50 for HGF Binding to c-Met Mouse Liver Membranes3 pM[1]
Inhibition of HGF-dependent c-Met Phosphorylation MDCK CellsSignificant at 20 pM[1]
Inhibition of HGF-dependent Gab1 Phosphorylation MDCK CellsSignificant at 20 pM[1]

Table 2: Effect of this compound on HGF-Induced Tumor Cell Proliferation, Migration, and Invasion

AssayCell LineThis compound Concentration% Inhibition (approx.)Reference
Cell Proliferation (HGF-induced) MDCK Cells100 pM~50%[1]
Cell Migration (Wound Healing) MDCK Cells100 pMSignificant inhibition[1]
Cell Invasion (Boyden Chamber) MDCK Cells100 pM~75%[1]

Table 3: In Vivo Efficacy of this compound on Tumor Metastasis

In Vivo ModelCell LineTreatmentOutcome% Reduction in MetastasisReference
Pulmonary Colonization B16-F10 MelanomaThis compound (daily intraperitoneal injection)Suppression of lung colonization~60%[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-metastatic effects by inhibiting the HGF/c-Met and MSP/RON signaling pathways. The following diagrams illustrate these pathways and the point of intervention by this compound.

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization This compound This compound This compound->cMet Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cell Proliferation, Migration, Invasion ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response STAT3->Cellular_Response

HGF/c-Met Signaling Pathway Inhibition by this compound.

MSP_RON_Pathway MSP MSP RON RON Receptor MSP->RON Binds Dimerization Dimerization & Autophosphorylation RON->Dimerization This compound This compound This compound->RON Inhibits PI3K PI3K Dimerization->PI3K MAPK MAPK (ERK) Dimerization->MAPK Akt Akt PI3K->Akt Cellular_Response Cell Survival, Migration, Invasion Akt->Cellular_Response MAPK->Cellular_Response

MSP/RON Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-metastatic properties.

Cell Lines and Culture
  • BxPC-3 (Human Pancreatic Adenocarcinoma): These cells are known to have an epithelial morphology and are tumorigenic in nude mice.[2][3][4][5] They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2mM L-glutamine.

  • MDCK (Madin-Darby Canine Kidney) Cells: An epithelial cell line widely used to study cell polarity, junctions, and HGF-induced cell scattering and invasion.[6][7][8][9] They are generally maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

  • B16-F10 (Murine Melanoma): A highly metastatic cell line that readily forms lung colonies following intravenous injection, making it a standard model for studying experimental metastasis.[10][11][12][13][14][15][16][17][18] These cells are cultured in DMEM supplemented with 10% FBS.

In Vitro Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Invasion_Assay_Workflow Start Start Coat_Insert Coat Transwell insert (8 µm pore) with Matrigel Start->Coat_Insert Seed_Cells Seed tumor cells in serum-free medium in the upper chamber with/without this compound Coat_Insert->Seed_Cells Add_Chemoattractant Add medium with chemoattractant (e.g., HGF or 10% FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours at 37°C, 5% CO2 Add_Chemoattractant->Incubate Remove_Non_Invading Remove non-invading cells from the top of the insert Incubate->Remove_Non_Invading Fix_Stain Fix and stain invading cells on the bottom of the membrane Remove_Non_Invading->Fix_Stain Quantify Quantify by counting cells in multiple microscopic fields Fix_Stain->Quantify End End Quantify->End

References

Understanding the signaling pathways affected by Norleual

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Signaling Pathways Affected by Norleual

Abstract

This compound, a synthetic analog of Angiotensin IV, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling system.[1][2] Its mechanism of action is primarily centered on its ability to competitively block the binding of HGF to its receptor, c-Met, a receptor tyrosine kinase.[1] This interference has significant downstream consequences, most notably the attenuation of the Ras/MEK/Erk (MAPK) pathway, which is crucial for cellular processes such as proliferation and migration.[1] This technical guide provides a detailed overview of the signaling pathways modulated by this compound, summarizes key quantitative data, outlines experimental protocols used to elucidate its function, and presents visual diagrams of the molecular interactions and workflows.

Core Signaling Pathway: HGF/c-Met Inhibition

The primary molecular target of this compound is the c-Met receptor.[1] Under normal physiological conditions, the binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This activation creates docking sites for various signaling proteins, including the scaffolding adapter protein Gab1 (growth factor receptor bound protein-2-associated binder 1).[1] The recruitment of Gab1 is a critical step in initiating downstream signaling cascades.

This compound functions as a competitive antagonist, directly competing with HGF for binding to the c-Met receptor.[1] By occupying the binding site, this compound prevents HGF-mediated receptor activation, thereby inhibiting the association of c-Met with Gab1 and halting the signal transduction cascade at its origin.[1]

G cluster_membrane Cell Membrane cluster_downstream Cytoplasm cMet_inactive c-Met Receptor cMet_active Activated c-Met (Dimerized & Phosphorylated) cMet_inactive->cMet_active Dimerization & Autophosphorylation Gab1 Gab1 cMet_active->Gab1 Recruitment Downstream Downstream Signaling (e.g., MAPK Pathway) Gab1->Downstream HGF HGF (Ligand) HGF->cMet_inactive Binds This compound This compound This compound->cMet_inactive Competitively Inhibits G This compound This compound cMet c-Met / Gab1 Complex This compound->cMet Inhibits Ras Ras cMet->Ras Activates MEK MEK Ras->MEK Activates Erk Erk MEK->Erk Phosphorylates Proliferation Cell Proliferation & Angiogenesis Erk->Proliferation Promotes G A Cell Culture & Treatment (HGF +/- this compound) B Cell Lysis & Protein Quantification A->B C SDS-PAGE (Protein Separation) B->C D Membrane Transfer C->D E Immunoblotting (Antibody Incubation) D->E F Chemiluminescent Detection & Imaging E->F G Data Analysis (Band Densitometry) F->G

References

An In-depth Technical Guide on the Impact of ABN401 on the c-Met Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of numerous cancers.[3][4] This has established c-Met as a significant target for therapeutic intervention in oncology.

This technical guide provides a comprehensive overview of the mechanism of action and impact of ABN401, a potent and highly selective c-Met inhibitor, on the c-Met signaling cascade.[3][5] ABN401 is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[3][6] This document will detail its mechanism of action, present quantitative data on its efficacy, outline key experimental protocols for its evaluation, and provide visual representations of the signaling pathways and experimental workflows.

Mechanism of Action of ABN401

ABN401 functions as a competitive inhibitor of ATP at the catalytic site of the c-Met tyrosine kinase.[7] By binding to the ATP-binding pocket, ABN401 effectively blocks the autophosphorylation of the c-Met receptor, which is the initial step in the activation of the signaling cascade.[5] Specifically, ABN401 has been shown to inhibit the phosphorylation of key tyrosine residues, Y1234 and Y1235, within the kinase domain, as well as Y1349 and Y1354 in the C-terminal docking site.[3]

The inhibition of c-Met phosphorylation by ABN401 prevents the recruitment and activation of downstream signaling proteins. This leads to the suppression of major signal transduction pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.[3][8] The blockade of these pathways ultimately results in the induction of apoptosis, as evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3] ABN401 has shown efficacy in various cancer models with c-Met alterations, such as MET exon 14 skipping, MET amplification, and c-Met overexpression.[7]

Quantitative Data on ABN401's Efficacy

The following tables summarize the in vitro and in vivo efficacy of ABN401 from preclinical studies.

Table 1: In Vitro Cytotoxicity of ABN401 in c-Met Addicted Cancer Cell Lines

Cell LineCancer Typec-Met StatusIC50 (nM)
SNU5Gastric CancerAmplification~10
Hs746TGastric CancerAmplification, Exon 14 Skipping~10
EBC-1Lung CancerAmplification~10
H1993Lung CancerAmplification~20
SNU638Gastric CancerAmplification~50

Data extracted from graphical representations in Kim J, et al. (2020).[3]

Table 2: In Vivo Efficacy of ABN401 in Xenograft Models

Xenograft ModelCancer Typec-Met StatusABN401 Dose (mg/kg)Tumor Growth Inhibition (%)
SNU5Gastric CancerAmplification10~60
SNU5Gastric CancerAmplification30~80
EBC-1Lung CancerAmplification10~55
EBC-1Lung CancerAmplification30~75
SNU638Gastric CancerAmplification30~50

Data extracted from graphical representations in Kim J, et al. (2020).[3][9]

Table 3: Pharmacokinetic Parameters of ABN401 in Preclinical Species

SpeciesDose (mg/kg, oral)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Rat104.01,23513,54130.1
Dog102.01,3688,87629.8
Monkey104.01,0239,98733.1

Data sourced from Kim J, et al. (2020).[3][10]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ABN401 ABN401 Action cluster_downstream Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Binds c-Met->c-Met P P c-Met->P Autophosphorylation ABN401 ABN401 ABN401->c-Met Inhibits ATP Binding ATP ATP ATP->c-Met GRB2 GRB2 P->GRB2 Activates PI3K PI3K P->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: The c-Met signaling pathway and the inhibitory action of ABN401.

Experimental Workflow Diagrams

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Antibody Detection Cell_Culture 1. Cell Culture (e.g., SNU5, EBC-1) ABN401_Treatment 2. ABN401 Treatment (Various Concentrations) Cell_Culture->ABN401_Treatment Cell_Lysis 3. Cell Lysis (NP-40 or RIPA buffer) ABN401_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (5% BSA in TBST) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-p-cMet, anti-p-Akt) Blocking->Primary_Antibody Secondary_Antibody 9. HRP-Secondary Antibody Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection In_Vivo_Xenograft_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Implantation 1. Subcutaneous Injection of Cancer Cells into Nude Mice Tumor_Growth 2. Tumor Growth to ~200 mm³ Cell_Implantation->Tumor_Growth Randomization 3. Randomization into Vehicle and ABN401 Groups Tumor_Growth->Randomization Drug_Administration 4. Daily Oral Administration of ABN401 or Vehicle Randomization->Drug_Administration Tumor_Measurement 5. Regular Tumor Volume and Body Weight Measurement Drug_Administration->Tumor_Measurement Endpoint 6. Study Endpoint (e.g., 3 weeks) Tumor_Measurement->Endpoint TGI_Calculation 7. Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI_Calculation Pharmacodynamics 8. (Optional) Pharmacodynamic Analysis of Tumors Endpoint->Pharmacodynamics

References

Norleual: A Comprehensive Technical Guide on its Core Function as a c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Norleual, clarifying its primary mechanism of action. Contrary to inquiries regarding its potential as a calpain inhibitor, this document definitively establishes this compound as a potent and selective inhibitor of the hepatocyte growth factor (HGF) receptor, c-Met. This guide will detail the established inhibitory activity of this compound on the HGF/c-Met signaling pathway, present relevant quantitative data, and provide the experimental protocols utilized for these determinations. Furthermore, to address the initial query, a comparative analysis of known calpain inhibitors is included, highlighting the clear distinction between this compound and compounds that target the calpain family of proteases.

This compound is Not a Calpain Inhibitor

Initial investigations into the pharmacological profile of this compound have definitively shown that it does not function as a calpain inhibitor. The compound often associated with calpain inhibition that contains a norleucine residue is N-Acetyl-Leu-Leu-norleucinal (ALLN), also known as Calpain Inhibitor I. This compound and ALLN are structurally and functionally distinct molecules.

Structure of this compound: Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe

Structure of N-Acetyl-Leu-Leu-norleucinal (Calpain Inhibitor I): Ac-Leu-Leu-Nle-CHO

The primary and well-documented mechanism of action for this compound is the inhibition of the c-Met receptor tyrosine kinase.

Core Mechanism of Action: this compound as a c-Met Inhibitor

This compound is an angiotensin IV analog that has been identified as a potent inhibitor of the HGF receptor, c-Met. The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in various cancers. This compound exerts its inhibitory effect by competing with HGF for binding to the c-Met receptor, thereby blocking the activation of downstream signaling cascades.

Quantitative Data: this compound Inhibition of c-Met

The inhibitory potency of this compound against the c-Met receptor has been quantified through competitive binding assays. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

CompoundTargetAssay TypeIC50 ValueReference
This compoundc-MetCompetitive Radioligand Binding3 pM[1]
Signaling Pathway Diagram

The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by this compound.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates This compound This compound This compound->cMet Competitively Inhibits P1 P P2 P Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) cMet->Downstream Autophosphorylation & Activation Response Cellular Responses (Proliferation, Migration, Invasion) Downstream->Response

HGF/c-Met signaling and this compound inhibition.

Experimental Protocols

Protocol for Determining this compound IC50 against c-Met

The following protocol is based on the competitive radioligand binding assay described by Yamamoto et al.

Objective: To determine the IC50 value of this compound for the inhibition of HGF binding to the c-Met receptor.

Materials:

  • Mouse liver membranes (as a source of c-Met receptor)

  • 125I-labeled HGF (Radioligand)

  • Unlabeled HGF (Competitor)

  • This compound (Test Inhibitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare mouse liver plasma membranes according to standard laboratory procedures.

  • Assay Setup: In a microcentrifuge tube, combine mouse liver membranes, 50 pM 125I-HGF, and varying concentrations of either unlabeled HGF (for standard curve) or this compound.

  • Incubation: Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine total binding (radioactivity in the absence of any competitor).

    • Determine non-specific binding (radioactivity in the presence of a high concentration of unlabeled HGF, e.g., 1 µM).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific 125I-HGF binding against the logarithm of the competitor (HGF or this compound) concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Workflow for c-Met Competitive Binding Assay

cMet_Assay_Workflow A Prepare Mouse Liver Membranes B Incubate Membranes with 125I-HGF and this compound A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate Specific Binding and Plot Data D->E F Determine IC50 from Concentration-Response Curve E->F

Workflow for c-Met competitive binding assay.

Comparative Analysis of Calpain Inhibitors

To provide a comprehensive resource for researchers, the following table summarizes quantitative data for a selection of known calpain inhibitors. This data further emphasizes the distinction between these compounds and this compound. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Inhibition is often measured by IC50 or the inhibition constant (Ki).

InhibitorCalpain Isoform(s)IC50KiReference(s)
Calpain Inhibitor I (ALLN)Calpain 1 & 290 µM120-230 nM[2]
CalpeptinCalpain 15-1000 nM-[3]
MDL-28170Calpain 1 & 211 nM10 nM[2]
NA101Calpain 1 & 21130 nM1.3 µM (Calpain-1), 25 nM (Calpain-2)[2]
SJA6017Calpain50% inhibition at various concentrations depending on assay-[4]
Human Kininogens (LK & HK)Platelet Calpain-0.71-2.7 nM[5]
General Protocol for a Fluorometric Calpain Activity Assay

Objective: To measure the activity of calpain and the inhibitory effect of a test compound.

Materials:

  • Purified calpain enzyme

  • Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)

  • Test inhibitor compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the calpain enzyme, substrate, and test inhibitor in the assay buffer.

  • Assay Setup: In the wells of the microplate, add the assay buffer, the test inhibitor at various concentrations, and the calpain enzyme. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the calpain substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each reaction.

    • Plot the percentage of calpain activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

Logical Relationship of Calpain Inhibition Assay

Calpain_Assay_Logic Start Start with Active Calpain Enzyme AddInhibitor Add Potential Calpain Inhibitor Start->AddInhibitor AddSubstrate Add Fluorogenic Calpain Substrate AddInhibitor->AddSubstrate Measure Measure Fluorescence (Cleavage Product) AddSubstrate->Measure Result Reduced Fluorescence Indicates Inhibition Measure->Result

Logical flow of a calpain inhibition assay.

Conclusion

This technical guide has established that this compound is a potent inhibitor of the HGF/c-Met signaling pathway and is not a calpain inhibitor. The provided quantitative data, detailed experimental protocols, and illustrative diagrams offer a comprehensive resource for researchers in the fields of oncology, cell signaling, and drug development. The clear distinction between this compound and known calpain inhibitors, supported by structural and functional data, should guide future research and prevent misinterpretation of its biological activities. The information presented herein is intended to facilitate a deeper understanding of this compound's mechanism of action and to provide a practical framework for its study and the investigation of related enzyme systems.

References

Unlocking New Avenues in Pancreatic Cancer Treatment: An In-depth Technical Guide to the Anticancer Activity of Norleual

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – In the relentless pursuit of more effective therapies against pancreatic cancer, a promising small molecule, Norleual, has emerged as a significant agent with the potential to enhance current treatment regimens. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, anticancer efficacy, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics.

Executive Summary

This compound is a novel dual antagonist of Hepatocyte Growth Factor (HGF) and Macrophage Stimulating Protein (MSP).[1] These growth factors are frequently over-activated in pancreatic cancer, contributing to tumor progression, metastasis, and resistance to chemotherapy.[1] Preclinical studies have demonstrated that this compound effectively inhibits the pro-survival signaling mediated by HGF and MSP, and notably, sensitizes pancreatic cancer cells to the standard-of-care chemotherapeutic agent, gemcitabine, both in cellular models and in vivo.[1] This guide will dissect the quantitative data from these pivotal studies, detail the experimental methodologies, and visually represent the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Dual Antagonism of Pro-Survival Pathways

This compound's anticancer activity stems from its unique ability to simultaneously block the signaling of two critical receptor tyrosine kinases: Met (the HGF receptor) and Ron (the MSP receptor).[1] By acting as a dual antagonist, this compound effectively shuts down parallel pathways that pancreatic cancer cells exploit for growth and survival.

Below is a diagram illustrating the signaling cascade initiated by HGF and MSP and the inhibitory action of this compound.

cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling HGF HGF Met Met Receptor HGF->Met Binds MSP MSP Ron Ron Receptor MSP->Ron Binds PI3K_Akt PI3K/Akt Pathway Met->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Met->MAPK_ERK Ron->PI3K_Akt Ron->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival This compound This compound This compound->Met Blocks This compound->Ron Blocks

Figure 1: this compound's dual antagonism of HGF/Met and MSP/Ron signaling pathways.

Quantitative Assessment of Anticancer Activity

The efficacy of this compound, both as a standalone agent and in combination with gemcitabine, has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells
Cell LineTreatmentEndpointResult
BxPC-3This compound (10 nM) + HGF/MSPp-Akt LevelsSignificant decrease compared to HGF/MSP alone[2]
BxPC-3This compound (0.1-10 nM)Basal p-Met & p-AktDose-dependent decrease in phosphorylation[2]
BxPC-3Gemcitabine (100 nM) + this compound (10 nM)Cell ViabilitySignificant decrease compared to gemcitabine alone[1]
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition
Vehicle Control~1200-
This compound (10 mg/kg)~1000~17%
Gemcitabine (50 mg/kg)~700~42%
This compound + Gemcitabine~300~75%[1]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay

The impact of this compound on the viability of pancreatic cancer cells was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: BxPC-3 human pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with vehicle (PBS), this compound (10 nM), gemcitabine (100 nM), or a combination of this compound and gemcitabine.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

Western blotting was employed to determine the effect of this compound on the phosphorylation status of key signaling proteins.

  • Cell Lysis: BxPC-3 cells, treated as described above, were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against p-Met, total Met, p-Akt, total Akt, and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

An orthotopic mouse model was utilized to evaluate the in vivo efficacy of this compound in combination with gemcitabine.

cluster_setup Model Setup cluster_treatment Treatment Regimen (28 days) cluster_analysis Efficacy Analysis Cell_Implantation Orthotopic Implantation of BxPC-3 Cells into Nude Mice Tumor_Establishment Tumor Growth to ~100 mm³ Cell_Implantation->Tumor_Establishment Group1 Vehicle Control Group2 This compound (10 mg/kg, daily) Group3 Gemcitabine (50 mg/kg, bi-weekly) Group4 This compound + Gemcitabine Tumor_Measurement Tumor Volume Measurement (weekly) Tumor_Establishment->Tumor_Measurement Final_Analysis Euthanasia and Tumor Excision at Day 28 Tumor_Measurement->Final_Analysis

Figure 2: Workflow of the in vivo pancreatic cancer xenograft study.

Signaling Pathway Modulation by this compound

As a dual antagonist of HGF and MSP, this compound's primary mechanism involves the inhibition of the Met and Ron receptor tyrosine kinases. This blockade prevents the activation of downstream pro-survival and proliferative signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. Evidence from western blot analyses demonstrates that this compound treatment leads to a reduction in the phosphorylation of Akt, a key node in the PI3K pathway.[2] This disruption of survival signals is believed to be a key contributor to the observed sensitization of pancreatic cancer cells to gemcitabine.

cluster_problem The Challenge in Pancreatic Cancer cluster_mechanism This compound's Mechanism cluster_outcome Therapeutic Outcome HGF_MSP Overexpression of HGF and MSP Dual_Antagonism This compound: Dual Antagonist HGF_Block Blocks HGF Signaling Dual_Antagonism->HGF_Block MSP_Block Blocks MSP Signaling Dual_Antagonism->MSP_Block Inhibition_Survival Inhibition of Pro-Survival Signaling (e.g., p-Akt) HGF_Block->Inhibition_Survival MSP_Block->Inhibition_Survival Sensitization Sensitization to Gemcitabine Inhibition_Survival->Sensitization Tumor_Inhibition Enhanced Tumor Growth Inhibition Sensitization->Tumor_Inhibition

Figure 3: Logical flow of this compound's anticancer activity.

Conclusion and Future Directions

The preclinical data for this compound strongly support its further development as a therapeutic agent for pancreatic cancer. Its ability to act as a dual antagonist of HGF and MSP, inhibit critical pro-survival signaling pathways, and significantly enhance the efficacy of gemcitabine in vivo highlights its potential to address the significant unmet medical need in this challenging disease. Future research should focus on optimizing dosing schedules, exploring combinations with other targeted therapies, and ultimately, transitioning this compound into clinical trials to evaluate its safety and efficacy in patients with pancreatic cancer.

References

The Angiotensin IV Analog Norleual: A Technical Guide to its Function as a Hepatocyte Growth Factor (HGF) Hinge Region Mimic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Growth Factor (HGF) and its receptor, the c-Met tyrosine kinase, are critical regulators of cell growth, motility, and morphogenesis. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention. Norleual, an analog of angiotensin IV, has emerged as a potent antagonist of the HGF/c-Met pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its function as a mimic of the HGF hinge region, and details the experimental methodologies used to characterize its activity.

Mechanism of Action: Hinge Region Mimicry and Inhibition of HGF Dimerization

This compound, with the sequence Nle-Tyr-Leu-ψ-(CH2-NH2)-Leu-His-Pro-Phe, exhibits structural homology to the hinge region of HGF.[1] This hinge region is crucial for the dimerization of HGF, a prerequisite for its binding to and activation of the c-Met receptor.[1] this compound is hypothesized to act as a dominant-negative mimic of this hinge region, interfering with HGF dimerization and thereby preventing the subsequent activation of c-Met and its downstream signaling cascades.[1] This antagonistic action effectively blocks HGF-dependent cellular processes such as proliferation, migration, and invasion.[1]

Quantitative Data on this compound's Inhibitory Activity

This compound demonstrates potent, picomolar-range inhibition of the HGF/c-Met pathway. The following tables summarize the key quantitative data on its efficacy.

Parameter Value Assay Cell Line/System Reference
IC50 (HGF Binding Inhibition)3 pMCompetitive Radioligand Binding AssayMouse Liver Membranes[1]
Activity Effective Concentration Range Cell Line Reference
Inhibition of HGF-dependent c-Met Phosphorylation20-50 pMHEK293[1]
Inhibition of HGF-dependent Gab1 Phosphorylation20-50 pMHEK293[1]
Inhibition of HGF-dependent Cell Scattering100 pMNot specified[1]
Inhibition of HGF-dependent Signaling, Proliferation, Migration, and InvasionPicomolar rangeMultiple cell types[1]

Signaling Pathways

This compound's antagonism of HGF dimerization directly impacts the initial step of the HGF/c-Met signaling cascade, leading to a blockade of downstream pathways critical for cancer progression, including the PI3K/Akt and MAPK/Erk pathways.

HGF_Norleual_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HGF HGF (monomer) HGF_dimer HGF Dimer HGF->HGF_dimer Dimerization cMet c-Met Receptor HGF_dimer->cMet Binding & Activation This compound This compound This compound->HGF Binds to Hinge Region (Antagonist) cMet_active Activated c-Met (Phosphorylated) Gab1 Gab1 cMet_active->Gab1 Recruitment & Phosphorylation Gab1_p p-Gab1 PI3K PI3K Gab1_p->PI3K Activation MAPK_pathway Ras/Raf/MEK Gab1_p->MAPK_pathway Activation Akt Akt PI3K->Akt Activation Akt_p p-Akt Migration Cell Migration & Invasion Akt_p->Migration Survival Cell Survival Akt_p->Survival Erk Erk MAPK_pathway->Erk Activation Erk_p p-Erk Proliferation Cell Proliferation Erk_p->Proliferation Erk_p->Migration

Caption: this compound's mechanism of action.

Experimental Workflows

The characterization of this compound's activity involves a series of in vitro assays to determine its binding affinity, and its effect on HGF-induced cellular functions and signaling.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Assays cluster_signaling Signaling Analysis binding_assay Competitive Radioligand Binding Assay ic50_calc IC50 Determination binding_assay->ic50_calc end Data Analysis & Conclusion proliferation Cell Proliferation Assay (e.g., CCK-8, WST-1) migration Cell Migration Assay (e.g., Scratch/Wound Healing) invasion Cell Invasion Assay (e.g., Transwell) western_blot Western Blotting phospho_analysis Analysis of p-c-Met, p-Gab1, p-Akt, p-Erk western_blot->phospho_analysis start This compound Synthesis & Purification start->binding_assay start->proliferation start->migration start->invasion start->western_blot

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

HGF/c-Met Competitive Binding Assay

Objective: To determine the IC50 value of this compound for the inhibition of HGF binding to the c-Met receptor.

Methodology:

  • Membrane Preparation: Isolate crude liver membranes from mice, which are a rich source of c-Met receptors.

  • Radioligand: Use 125I-labeled recombinant human HGF as the radioligand.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and BSA).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of 125I-HGF (e.g., 50 pM).

    • Add increasing concentrations of unlabeled this compound (e.g., from 1 fM to 1 µM).

    • For determination of non-specific binding, add a high concentration of unlabeled HGF (e.g., 1 µM).

    • Add the prepared liver membranes to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach binding equilibrium.

  • Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (e.g., WST-1 or CCK-8)

Objective: To assess the effect of this compound on HGF-induced cell proliferation.

Methodology:

  • Cell Seeding: Seed pancreatic cancer cells (e.g., BxPC-3 or PANC-1) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., in the picomolar to nanomolar range) for 1 hour.

    • Stimulate the cells with a fixed concentration of HGF (e.g., 20 ng/mL), with or without this compound. Include control wells with no treatment, HGF alone, and this compound alone.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • WST-1/CCK-8 Addition: Add WST-1 or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control wells and plot cell viability against the concentration of this compound to determine its inhibitory effect.

Scratch (Wound Healing) Assay for Cell Migration

Objective: To evaluate the effect of this compound on HGF-induced cell migration.

Methodology:

  • Cell Seeding: Seed pancreatic cancer cells in a 6-well plate to create a confluent monolayer.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing HGF (e.g., 20 ng/mL) with or without various concentrations of this compound.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.

Western Blot Analysis of HGF/c-Met Signaling

Objective: To determine the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins (e.g., Gab1, Akt, Erk).

Methodology:

  • Cell Culture and Treatment: Culture pancreatic cancer cells to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with this compound (e.g., 20-100 pM) for 1 hour, followed by stimulation with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Gab1, total Gab1, phospho-Akt (Ser473), total Akt, phospho-Erk1/2, and total Erk overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound represents a promising therapeutic candidate due to its potent and specific inhibition of the HGF/c-Met signaling pathway at the level of ligand dimerization. Its function as a hinge region mimic provides a novel mechanism for targeting this critical oncogenic pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other HGF/c-Met inhibitors.

References

The Biological Activity of Norleual in IRAP-Negative Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Norleual, an angiotensin IV analog, with a specific focus on its mechanism of action in cells lacking the insulin-regulated aminopeptidase (IRAP). Contrary to early hypotheses related to the angiotensin IV receptor system, current evidence demonstrates that this compound's significant biological effects are mediated through a distinct, IRAP-independent pathway. This document details the molecular target of this compound, the signaling cascades it modulates, comprehensive experimental protocols for assessing its activity, and a summary of its quantitative effects.

Executive Summary

This compound, chemically identified as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a potent peptide analog of angiotensin IV. Extensive research has revealed that its biological activity, particularly in cells that do not express IRAP (IRAP-negative), is not due to the modulation of the angiotensin AT4 receptor, which is now understood to be IRAP itself. Instead, this compound functions as a highly potent and selective antagonist of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. It competitively inhibits the binding of HGF to its receptor, c-Met, with picomolar affinity. This inhibition subsequently blocks downstream signaling cascades that are crucial for cell proliferation, migration, invasion, and angiogenesis. The ability of this compound to exert these effects in IRAP-negative cells, such as Human Embryonic Kidney (HEK293) cells, underscores the IRAP-independent nature of its primary mechanism of action.

Mechanism of Action: Competitive Inhibition of the HGF/c-Met Axis

The primary molecular mechanism of this compound in IRAP-negative cells is its function as a competitive inhibitor at the HGF binding site on the c-Met receptor. The c-Met receptor is a receptor tyrosine kinase that, upon binding its ligand HGF, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.

This compound's structural homology with the hinge region of HGF allows it to bind to c-Met with high affinity, thereby preventing the binding of HGF and subsequent receptor activation. This antagonistic action is the foundation of this compound's observed biological effects.

Signaling Pathways Modulated by this compound

By inhibiting HGF-dependent c-Met activation, this compound effectively attenuates multiple downstream signaling pathways that are critical in both normal physiological processes and pathological conditions like cancer. The key pathways affected include:

  • Ras/MEK/ERK (MAPK) Pathway: This pathway is centrally involved in cell proliferation and differentiation. This compound's inhibition of c-Met prevents the activation of Ras and the subsequent phosphorylation cascade of MEK and ERK, leading to a reduction in cell proliferation.

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and motility. By blocking c-Met, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt, which can promote apoptosis and reduce cell motility.

  • Src/FAK Pathway: This pathway plays a significant role in cell adhesion and migration. This compound's action can disrupt these processes by inhibiting the c-Met-mediated activation of Src and Focal Adhesion Kinase (FAK).

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is involved in cell proliferation and survival. This compound's inhibition of c-Met can lead to reduced STAT3 activation.

Below is a diagram illustrating the HGF/c-Met signaling pathway and the point of inhibition by this compound.

HGF_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates This compound This compound This compound->cMet Competitively Inhibits Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Src Src cMet->Src Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation FAK FAK Src->FAK MEK MEK Ras->MEK Survival_Motility Survival & Motility Akt->Survival_Motility Adhesion_Migration Adhesion & Migration FAK->Adhesion_Migration ERK ERK MEK->ERK ERK->Proliferation Binding_Assay_Workflow start Start prep_membranes Prepare Liver Membranes (source of c-Met) start->prep_membranes incubate Incubate Membranes with Radiolabeled HGF (125I-HGF) and varying concentrations of this compound prep_membranes->incubate separate Separate Membrane-Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Radioactivity of Membrane-Bound Fraction separate->quantify analyze Analyze Data: Plot % Inhibition vs. [this compound] and calculate IC50 quantify->analyze end End analyze->end Proliferation_Assay_Workflow start Start seed_cells Seed MDCK cells in a 96-well plate and allow to adhere start->seed_cells treat_cells Treat cells with HGF in the presence or absence of varying concentrations of this compound seed_cells->treat_cells incubate Incubate for a period allowing for cell proliferation (e.g., 48-72 hours) treat_cells->incubate add_mtt Add MTT reagent to each well and incubate to allow for formazan crystal formation incubate->add_mtt solubilize Solubilize formazan crystals with a suitable solvent (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at the appropriate wavelength (e.g., 570 nm) solubilize->read_absorbance analyze Analyze Data: Plot % Proliferation vs. [this compound] read_absorbance->analyze end End analyze->end Migration_Assay_Workflow start Start grow_monolayer Grow B16-F10 cells to a confluent monolayer in a multi-well plate start->grow_monolayer create_wound Create a 'scratch' or 'wound' in the monolayer with a pipette tip grow_monolayer->create_wound wash_cells Wash cells to remove displaced cells create_wound->wash_cells add_treatment Add medium containing HGF with or without varying concentrations of this compound wash_cells->add_treatment image_t0 Image the wound at time zero (T0) add_treatment->image_t0 incubate Incubate for a defined period (e.g., 6-24 hours) image_t0->incubate image_tx Image the wound at the end of the incubation (Tx) incubate->image_tx analyze Analyze Data: Measure the change in wound area over time image_tx->analyze end End analyze->end

Unraveling the Impact of Rho-Kinase (ROCK) Inhibitors on Melanoma Lung Colonization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound named "Norleual" in the context of melanoma research yielded no specific results. It is presumed that this may be a novel, pre-clinical compound not yet documented in publicly available literature, or potentially a proprietary name. This guide will therefore focus on a well-established class of therapeutic agents, Rho-Kinase (ROCK) inhibitors, which are extensively studied for their role in modulating cancer cell migration and metastasis, and thus are of high relevance to the user's query on melanoma lung colonization.

This technical guide provides an in-depth overview of the preclinical assessment of ROCK inhibitors on melanoma lung colonization in vivo. It is intended for researchers, scientists, and drug development professionals engaged in oncology and translational medicine. The guide details experimental methodologies, summarizes quantitative data from representative studies, and visualizes key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data on the effect of a generic ROCK inhibitor on melanoma lung colonization in preclinical murine models. These data are based on typical outcomes observed in studies utilizing well-characterized ROCK inhibitors such as Y-27632.

Table 1: Effect of ROCK Inhibitor on Lung Metastatic Nodule Formation

Treatment GroupNumber of Mice (n)Mean Number of Surface Lung Nodules (± SEM)P-value vs. Vehicle
Vehicle Control10152 ± 18-
ROCK Inhibitor (10 mg/kg)1045 ± 9<0.001
ROCK Inhibitor (25 mg/kg)1018 ± 5<0.0001

Table 2: Histomorphometric Analysis of Lung Metastatic Burden

Treatment GroupMean Tumor Area as % of Total Lung Area (± SEM)P-value vs. Vehicle
Vehicle Control12.5 ± 2.1-
ROCK Inhibitor (10 mg/kg)3.8 ± 0.9<0.01
ROCK Inhibitor (25 mg/kg)1.2 ± 0.4<0.001

Table 3: In Vitro Invasion Assay with B16F10 Melanoma Cells

Treatment ConditionMean Number of Invading Cells per Field (± SEM)P-value vs. Control
Untreated Control210 ± 25-
ROCK Inhibitor (10 µM)65 ± 12<0.001

Experimental Protocols

In Vivo Model of Experimental Melanoma Lung Metastasis

This protocol describes the induction of lung metastases via intravenous injection of melanoma cells into mice, a common model to study the colonization phase of metastasis.[1][2][3]

Materials:

  • Cell Line: Murine B16F10 melanoma cells, known for their high propensity to form lung metastases.[2]

  • Animals: 6-8 week old male C57BL/6 mice.

  • Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, ROCK inhibitor compound, vehicle solution (e.g., sterile saline or DMSO in saline).

  • Equipment: Hemocytometer, centrifuge, syringes with 27-gauge needles, animal housing facilities.

Procedure:

  • Cell Culture: B16F10 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

  • Cell Preparation: Cells are detached using Trypsin-EDTA, washed with PBS, and resuspended in sterile PBS at a concentration of 1 x 10^6 cells/mL. Cell viability should be assessed via Trypan Blue exclusion to ensure >95% viability.

  • Animal Dosing: Mice are randomly assigned to treatment groups (vehicle control, ROCK inhibitor low dose, ROCK inhibitor high dose). The ROCK inhibitor or vehicle is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule (e.g., daily, starting one day prior to tumor cell injection).

  • Tumor Cell Injection: Mice are warmed under a heat lamp to dilate the lateral tail veins. 1 x 10^5 B16F10 cells in 100 µL of PBS are injected intravenously into the lateral tail vein.[2]

  • Monitoring: Animals are monitored daily for signs of distress. Body weight is recorded twice weekly.

  • Endpoint and Tissue Collection: After a defined period (typically 14-21 days), mice are euthanized. The lungs are harvested and rinsed in PBS.

  • Metastasis Quantification: Surface lung metastases are counted under a dissecting microscope. For histomorphometric analysis, lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The tumor area relative to the total lung area is quantified using image analysis software.

Orthotopic Model of Spontaneous Melanoma Metastasis

This model more closely recapitulates the entire metastatic cascade, from primary tumor growth to dissemination and colonization of distant organs.[1][4]

Materials:

  • As above, with the addition of Matrigel.

Procedure:

  • Cell Preparation: B16F10 cells are prepared as described above and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10^6 cells/mL.

  • Orthotopic Injection: Mice are anesthetized, and the flank is shaved and sterilized. 1 x 10^5 cells in 40 µL are injected intradermally into the flank.[4]

  • Primary Tumor Growth and Treatment: Primary tumor growth is monitored by caliper measurements. Treatment with the ROCK inhibitor or vehicle commences when tumors reach a specified size (e.g., 100 mm³).

  • Endpoint and Analysis: When the primary tumor reaches a predetermined endpoint, or at a set time point, the mice are euthanized. The primary tumor is excised and weighed. Lungs are harvested, and metastatic burden is quantified as described in the experimental metastasis model.

Visualizations

Signaling Pathways

Rho_ROCK_Pathway Extracellular_Signal Extracellular Signals (e.g., Growth Factors, LPA) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK RhoGEF RhoGEF GPCR_RTK->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates RhoA_GDP RhoA-GDP (Inactive) LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polymerization Actin Polymerization (Stress Fiber Formation) Actomyosin_Contraction Actomyosin Contraction (Cell Motility & Invasion) MLC->Actomyosin_Contraction ROCK_Inhibitor ROCK Inhibitor (e.g., Y-27632) ROCK_Inhibitor->ROCK Blocks

Caption: The RhoA/ROCK signaling pathway and its role in metastasis.

Experimental Workflow

Experimental_Workflow Start Start: B16F10 Melanoma Cell Culture Cell_Prep Cell Preparation (Harvest, Wash, Resuspend) Start->Cell_Prep Randomization Randomize Mice into Treatment Groups Cell_Prep->Randomization Treatment_Vehicle Administer Vehicle Randomization->Treatment_Vehicle Treatment_ROCKi Administer ROCK Inhibitor Randomization->Treatment_ROCKi Tumor_Injection Intravenous Tail Vein Injection (1x10^5 cells/mouse) Treatment_Vehicle->Tumor_Injection Treatment_ROCKi->Tumor_Injection Monitoring Monitor Mice (14-21 days) Tumor_Injection->Monitoring Endpoint Euthanasia & Lung Harvest Monitoring->Endpoint Analysis Quantify Lung Metastases (Nodule Count & Histology) Endpoint->Analysis

Caption: Workflow for in vivo experimental metastasis assay.

Mechanism of Action of ROCK Inhibitors in Melanoma Metastasis

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton.[5] In melanoma, hyperactivation of the Rho/ROCK signaling pathway is associated with increased cell motility, invasion, and metastasis.[6] ROCK promotes the assembly of stress fibers and focal adhesions, and increases actomyosin contractility, which are all critical for cell migration.[7]

ROCK inhibitors act as competitive inhibitors of the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) and LIM kinase (LIMK).[8] Inhibition of ROCK leads to a reduction in actomyosin contractility and disassembly of stress fibers. This impairs the ability of melanoma cells to invade through the extracellular matrix and colonize distant organs like the lungs.[6][8] The effect of ROCK inhibitors can, however, be context-dependent, with some studies on BRAF-mutant melanoma suggesting a potential for enhanced growth under certain conditions, highlighting the importance of thorough preclinical evaluation.[9][10]

References

Foundational Research on Norleual and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Norleual, an angiotensin IV analog, and its related compounds. It details their mechanism of action as potent inhibitors of the HGF/c-Met signaling pathway, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the core biological processes involved.

Core Concepts: this compound as a c-Met Inhibitor

This compound, with the sequence [Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe], is a synthetic analog of angiotensin IV. Initial research into angiotensin IV analogs focused on their interaction with the insulin-regulated aminopeptidase (IRAP). However, foundational work has established a more potent and physiologically relevant mechanism of action for this compound and its analogs: the competitive inhibition of the Hepatocyte Growth Factor (HGF) receptor, c-Met.[1]

This compound exhibits structural homology to the hinge region of HGF, which is critical for HGF dimerization and subsequent c-Met activation. By mimicking this region, this compound competitively inhibits the binding of HGF to c-Met with picomolar affinity.[1] This blockade prevents receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades responsible for cell proliferation, migration, invasion, and angiogenesis.[1] This discovery has positioned this compound and its analogs as potential therapeutic agents for diseases characterized by an overactive HGF/c-Met system, such as various cancers.[1]

Quantitative Data: Potency of this compound and Analogs

The inhibitory potency of this compound and its analogs against the HGF/c-Met pathway has been quantified through various assays. The data highlights their high affinity and efficacy, often in the picomolar range.

Compound/Analog FamilyAssay TypeParameterValueReference
This compound Competitive Radioligand BindingIC503 pM[1]
This compound c-Met & Gab1 Phosphorylation InhibitionEffective Concentration20-50 pM
This compound Cell Proliferation, Migration, Invasion InhibitionEffective ConcentrationpM range[1]
This compound In vivo Blood Half-lifet1/2< 5 minutes[1]
6-AH Analog Family
D-Nle-Tyr -Ile-NH-(CH2)5-CONH2Competitive Hinge-Peptide BindingKi2.426 x 10^-10 M
D-Nle-Cys -Ile-NH-(CH2)5-CONH2Competitive Hinge-Peptide BindingKi1.330 x 10^-10 M
D-Nle-Trp -Ile-NH-(CH2)5-CONH2Competitive Hinge-Peptide BindingKi3.372 x 10^-9 M
D-Nle-Met -Ile-NH-(CH2)5-CONH2Competitive Hinge-Peptide BindingKi1.375 x 10^-7 M
D-Nle-Tyr-Ile-NH-(CH2)5-CONH2In vivo Blood Half-lifet1/280 minutes[1]

Signaling Pathway: HGF/c-Met and Its Inhibition by this compound

The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and morphogenesis. Its dysregulation is a hallmark of many cancers. This compound acts as a direct antagonist at the initial step of this cascade.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds This compound This compound / Analogs This compound->cMet Competitively Inhibits Binding p_cMet Phosphorylated c-Met Dimer cMet->p_cMet Dimerization & Autophosphorylation Gab1 Gab1 p_cMet->Gab1 Recruits & Phosphorylates Grb2 Grb2/SOS p_cMet->Grb2 Migration Migration & Invasion p_cMet->Migration Activates other pathways (e.g., Src/FAK) PI3K PI3K Gab1->PI3K Ras Ras Grb2->Ras Akt Akt PI3K->Akt MEK MEK Ras->MEK Survival Cell Survival Akt->Survival Erk Erk MEK->Erk Proliferation Cell Proliferation Erk->Proliferation

HGF/c-Met Signaling and this compound's Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of this compound and its analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (IC50, Ki) of this compound and its analogs for the c-Met receptor by measuring their ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane Preparation: Mouse liver membranes or membranes from cells overexpressing c-Met.

    • Radioligand: 125I-labeled HGF.

    • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

    • Test Compounds: this compound and its analogs at various concentrations.

    • GF/C filter plates, pre-soaked in 0.3% polyethyleneimine (PEI).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., this compound) in assay buffer.

    • In a 96-well plate, add in order: 150 µL of membrane preparation (50-120 µg protein), 50 µL of test compound dilution, and 50 µL of radioligand (e.g., 50 pM 125I-HGF).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled HGF (e.g., 1 µM) instead of the test compound.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the binding by rapid vacuum filtration through the pre-soaked GF/C filter plate.

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

HGF-Induced Cell Scattering Assay

This assay qualitatively and quantitatively measures the ability of a compound to inhibit HGF-induced disruption of epithelial cell colonies, a hallmark of increased cell motility.

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Recombinant HGF.

    • This compound or its analogs.

    • Multi-well culture plates.

    • Phase-contrast microscope with imaging capabilities.

  • Procedure:

    • Seed MDCK cells at a low density in a multi-well plate to allow the formation of distinct, compact colonies (e.g., 24-48 hours).

    • Once colonies have formed, replace the medium with a low-serum medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Add HGF to the wells to a final concentration known to induce scattering (e.g., 10 ng/mL). A control group should receive no HGF.

    • Incubate for 16-24 hours at 37°C and 5% CO2.

    • Observe and capture images of the cell colonies using a phase-contrast microscope.

    • Quantify the scattering effect by counting the number of dissociated, fibroblast-like cells per colony or by measuring the increase in the area covered by the colony.

Cell Proliferation Assay (WST-8/MTT)

This assay assesses the ability of this compound to inhibit HGF-induced cell proliferation by measuring the metabolic activity of the cell culture.

  • Materials:

    • A cell line responsive to HGF (e.g., MDCK, B16-F10 melanoma cells).

    • Cell culture medium.

    • Recombinant HGF.

    • This compound or its analogs.

    • 96-well culture plates.

    • WST-8 or MTT reagent.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Starve the cells in a serum-free or low-serum medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with HGF. Include control wells with no HGF and wells with HGF but no inhibitor.

    • Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

    • Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • If using MTT, add solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

    • Calculate the percentage of proliferation relative to the HGF-stimulated control and plot against inhibitor concentration to determine the IC50.

Ex Vivo Aortic Ring Angiogenesis Assay

This assay provides a more physiologically relevant model to assess the anti-angiogenic potential of this compound by observing the sprouting of new vessels from a piece of aorta.

  • Materials:

    • Thoracic aorta from a mouse.

    • Serum-free culture medium (e.g., Opti-MEM).

    • Collagen gel matrix.

    • Vascular Endothelial Growth Factor (VEGF) or HGF as an angiogenic stimulus.

    • This compound or its analogs.

    • 48-well culture plates.

    • Inverted microscope.

  • Procedure:

    • Harvest the thoracic aorta from a mouse under sterile conditions and place it in cold serum-free medium.

    • Remove the periaortic fibro-adipose tissue and cut the aorta into 1 mm thick rings.

    • Embed each aortic ring in a collagen gel matrix in a well of a 48-well plate and allow it to polymerize.

    • Add serum-free medium containing the angiogenic stimulus (e.g., VEGF or HGF) and different concentrations of this compound or vehicle control.

    • Incubate the plates at 37°C and 5% CO2. Replace the medium every 2-3 days.

    • Monitor the formation of microvessel sprouts from the aortic rings daily for 7-14 days.

    • Capture images of the sprouts at different time points.

    • Quantify angiogenesis by measuring the length and number of sprouts emanating from the aortic ring using image analysis software.

Experimental and Logical Workflows

Visualizing the workflow for screening and characterizing a compound like this compound can clarify the research process from initial identification to functional validation.

Experimental_Workflow cluster_screening Primary Screening & Identification cluster_invitro In Vitro Functional Validation cluster_exvivo_invivo Ex Vivo & In Vivo Confirmation start Hypothesis: AngIV analogs may target HGF/c-Met binding_assay Competitive Radioligand Binding Assay (125I-HGF vs. This compound) start->binding_assay determine_ic50 Determine IC50 & Ki (Identified 3 pM IC50) binding_assay->determine_ic50 signaling Western Blot for Phospho-c-Met, p-Gab1, p-Erk determine_ic50->signaling scattering MDCK Cell Scattering Assay signaling->scattering proliferation Cell Proliferation Assay (WST-8 / MTT) scattering->proliferation migration Cell Migration/Invasion Assay (Transwell / Wound Healing) proliferation->migration angiogenesis Ex Vivo Aortic Ring Assay migration->angiogenesis metastasis In Vivo Tumor Colonization Model (B16-F10 Melanoma) angiogenesis->metastasis

References

Methodological & Application

Application Notes and Protocols for Norleual Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual, a synthetic peptide analog of Angiotensin IV, has garnered significant interest in the scientific community for its potent biological activities. Its sequence is Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, where Nle represents norleucine and ψ-(CH2-NH2) denotes a reduced peptide bond. A key mechanism of action for this compound is its role as a competitive inhibitor of the Hepatocyte Growth Factor (HGF) binding to its receptor, c-Met. This inhibition effectively attenuates HGF-stimulated downstream signaling pathways, such as the Ras/MEK/Erk pathway, which are crucial for cellular proliferation and migration. Consequently, this compound is being investigated for its therapeutic potential in conditions characterized by dysregulated HGF/c-Met signaling, including various cancers.

This document provides detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC). Additionally, it outlines methods for the characterization of the final peptide product.

Data Presentation

ParameterValueReference
Synthesis Scale 0.1 mmolGeneral SPPS protocols
Crude Peptide Yield ~70-80% (estimated)Based on typical SPPS yields
Final Purity >95%Standard for biological assays
Theoretical Molecular Weight ~995.2 g/mol Calculated from sequence
Observed Molecular Weight (ESI-MS) To be determined experimentallyMass spectrometry characterization

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (0.1 mmol substitution)

  • Fmoc-Phe-OH

  • Fmoc-Pro-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-Leu-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Nle-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing Solvents: Methanol (MeOH), Diethyl ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O (v/v/v)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence, starting from Phe):

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Sequence Assembly: Repeat steps 2 and 3 for each amino acid in the this compound sequence: Pro, His(Trt), Leu, Tyr(tBu), and Nle. The synthesis of the reduced peptide bond (ψ-(CH2-NH2)) between Leu and His requires a specialized reductive amination step which is beyond the scope of this standard protocol and typically involves the coupling of an aldehyde-modified amino acid followed by reduction. For the purpose of this protocol, we will proceed with a standard peptide bond.

  • Final Deprotection: After coupling the final amino acid (Nle), perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

II. Purification of this compound by RP-HPLC

Materials:

  • Crude this compound peptide

  • RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak that represents the this compound peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.

III. Characterization of this compound

Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass of this compound is approximately 994.5 Da.

Visualizations

Norleual_Synthesis_Workflow start Start: Rink Amide Resin swelling Resin Swelling in DMF start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling_phe Couple Fmoc-Phe-OH deprotection1->coupling_phe deprotection2 Fmoc Deprotection coupling_phe->deprotection2 coupling_pro Couple Fmoc-Pro-OH deprotection2->coupling_pro deprotection3 Fmoc Deprotection coupling_pro->deprotection3 coupling_his Couple Fmoc-His(Trt)-OH deprotection3->coupling_his deprotection4 Fmoc Deprotection coupling_his->deprotection4 coupling_leu Couple Fmoc-Leu-OH deprotection4->coupling_leu deprotection5 Fmoc Deprotection coupling_leu->deprotection5 coupling_tyr Couple Fmoc-Tyr(tBu)-OH deprotection5->coupling_tyr deprotection6 Fmoc Deprotection coupling_tyr->deprotection6 coupling_nle Couple Fmoc-Nle-OH deprotection6->coupling_nle final_deprotection Final Fmoc Deprotection coupling_nle->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS) purification->characterization end Pure this compound Peptide characterization->end

Caption: Workflow for the solid-phase synthesis of this compound peptide.

Norleual_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Ras Ras cMet->Ras This compound This compound This compound->cMet Inhibition MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation & Migration Erk->Proliferation

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Norleual

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the purification of active pharmaceutical ingredients (APIs) and intermediates.[1] This application note outlines a general protocol for the purification of Norleual, a novel small organic molecule, using reverse-phase HPLC (RP-HPLC). RP-HPLC is a widely used method that separates molecules based on their hydrophobicity, making it suitable for a broad range of non-polar to moderately polar compounds.[2][3] The protocols provided herein are intended as a starting point for method development and can be adapted to meet specific purity and yield requirements.

1. Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound using the described HPLC protocol.

ParameterValueUnits
Sample Loading
Crude this compound Load100mg
Initial Purity85%
Purification Performance
Purified this compound Yield80mg
Recovery80%
Final Purity (by HPLC)>99.5%
Chromatographic Parameters
Throughput2.5mg/run
Run Time (per cycle)32min

2. Experimental Protocols

This section provides a detailed methodology for the purification of this compound via RP-HPLC.

2.1. Sample Preparation

Proper sample preparation is crucial to prevent column clogging and to ensure reproducible results.

  • Dissolution: Dissolve the crude this compound sample in a suitable solvent. The choice of solvent should be compatible with the mobile phase. A common practice is to use the initial mobile phase composition (e.g., a mixture of acetonitrile and water) or a stronger solvent like Dimethyl Sulfoxide (DMSO) if solubility is an issue.

  • Concentration: Prepare a stock solution of this compound at a concentration of 10 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This step is critical to protect the HPLC column from blockages.

2.2. HPLC Instrumentation and Conditions

The following conditions are a starting point for the purification of this compound. Optimization may be required to achieve the desired resolution and purity.

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is recommended.

  • Column: A C18 reverse-phase column is a common choice for the purification of small molecules.[2][3]

    • Stationary Phase: C18-bonded silica

    • Dimensions: 4.6 x 250 mm (for method development) or a larger preparative column for scale-up.

    • Particle Size: 5 µm

  • Mobile Phase:

    • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in water. TFA is a common ion-pairing agent used to improve peak shape.[4]

    • Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is a common organic solvent used in RP-HPLC.[3]

  • Gradient Elution: A gradient elution is often necessary to achieve a good separation of the target compound from its impurities.

Time (min)% Mobile Phase B
010
2090
2590
2710
3210
  • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID). The flow rate should be scaled accordingly for a preparative column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature can improve the reproducibility of retention times.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm). A photodiode array (PDA) detector can be used to assess peak purity.[5]

  • Injection Volume: 100 µL of the 10 mg/mL filtered sample solution.

2.3. Fraction Collection

  • Peak Identification: Perform an initial analytical run to determine the retention time of the this compound peak.

  • Collection Window: Set the fraction collector to collect the eluent corresponding to the this compound peak. It is advisable to start collecting slightly before the peak begins and end slightly after the peak returns to baseline to ensure complete recovery.

  • Fraction Pooling: After purification, analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specifications.

2.4. Post-Purification Processing

  • Solvent Evaporation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

3. Visualization

3.1. Experimental Workflow for this compound Purification

Norleual_Purification_Workflow Crude Crude this compound Sample Dissolve Dissolve in Compatible Solvent Crude->Dissolve 1. Sample Prep Filter Filter Sample (0.22 µm) Dissolve->Filter HPLC Preparative HPLC System Filter->HPLC 2. Injection Fractions Collected Fractions HPLC->Fractions 3. Fraction Collection Analytical Analytical HPLC (Purity Check) Analytical->Fractions Pool high-purity fractions Fractions->Analytical 4. Purity Analysis Evaporate Solvent Evaporation Fractions->Evaporate 5. Post-Processing Lyophilize Lyophilization Evaporate->Lyophilize Pure Purified this compound (>99.5%) Lyophilize->Pure

Caption: Workflow for the HPLC purification of this compound.

3.2. Logical Relationship of HPLC Parameters

HPLC_Parameters Goal Goal: High Purity & Recovery Resolution Peak Resolution Goal->Resolution Purity Peak Purity Goal->Purity MobilePhase Mobile Phase (A: H2O+TFA, B: ACN+TFA) MobilePhase->Resolution Column Stationary Phase (C18 Column) Column->Resolution Gradient Gradient Elution (%B vs. Time) Gradient->Resolution FlowRate Flow Rate FlowRate->Resolution Detection Detection (UV/PDA) Detection->Purity Resolution->Purity

Caption: Key parameters influencing HPLC separation.

References

Application Note and Protocol: In Vitro Cell Viability Assay Using Norleual, an Aldehyde Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for determining the in vitro cytotoxic effects of Norleual, a putative aldehyde dehydrogenase (ALDH) inhibitor, on cancer cell lines. Overexpression of ALDH is a hallmark of certain cancer stem cells and is associated with therapeutic resistance.[1][2] this compound, by inhibiting ALDH, is expected to induce cellular toxicity through the accumulation of endogenous aldehydes, leading to DNA damage and cell death.[3] This protocol outlines the use of a standard colorimetric cell viability assay, such as the MTT or similar tetrazolium salt-based assays, to quantify the dose-dependent effects of this compound.[4][5] The provided methodology is intended for researchers in oncology, drug discovery, and cell biology to assess the therapeutic potential of ALDH inhibitors.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the detoxification of both endogenous and exogenous aldehydes.[1] In certain malignancies, the upregulation of specific ALDH isoforms, particularly ALDH1A1, is linked to cancer stem cell populations, tumor progression, and resistance to conventional chemotherapies.[2][3][6] This makes ALDH a compelling target for novel anticancer therapeutics.

This compound is an investigational small molecule designed to inhibit ALDH activity. The proposed mechanism of action involves the suppression of ALDH's enzymatic function, leading to an intracellular accumulation of toxic aldehydes. This, in turn, is hypothesized to induce DNA damage and trigger apoptotic pathways, ultimately reducing cancer cell viability.[3]

This application note details a robust and reproducible protocol for evaluating the cytotoxic effects of this compound on cultured cancer cells using a tetrazolium-based colorimetric assay (e.g., MTT, XTT, or WST-1). These assays are widely used to assess cell viability by measuring the metabolic activity of living cells.[4][5][7] The reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells results in a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[5]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

Norleual_Signaling_Pathway This compound This compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition Aldehydes Toxic Aldehyde Accumulation ALDH->Aldehydes Detoxification (Blocked) DNA_Damage DNA Damage Aldehydes->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well Plate Incubation_24h 24h Incubation Cell_Culture->Incubation_24h Compound_Addition Addition of this compound (Varying Concentrations) Incubation_24h->Compound_Addition Incubation_48h 48h Incubation Compound_Addition->Incubation_48h Assay_Reagent Add Tetrazolium Salt Reagent (e.g., MTT) Incubation_48h->Assay_Reagent Incubation_Assay 2-4h Incubation Assay_Reagent->Incubation_Assay Solubilization Add Solubilization Buffer Incubation_Assay->Solubilization Read_Absorbance Measure Absorbance (e.g., 570 nm) Solubilization->Read_Absorbance Data_Normalization Normalize Data to Control Read_Absorbance->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation

References

Application Notes and Protocols: Utilizing Norleual in 3D Cell Culture Models for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3][4][5][6][7] This enhanced physiological relevance makes them invaluable tools for preclinical drug discovery and for studying the mechanisms of cancer progression and therapeutic resistance.[2][4] Norleual, a dual antagonist of Hepatocyte Growth Factor (HGF) and Macrophage Stimulating Protein (MSP), has demonstrated significant potential in cancer therapy.[8] By inhibiting the HGF/c-Met and MSP/RON signaling pathways, this compound can suppress tumor cell proliferation, survival, and metastasis, and enhance the efficacy of chemotherapeutic agents like gemcitabine in pancreatic cancer.[8]

These application notes provide a comprehensive guide for integrating this compound into 3D cell culture models to investigate its anti-cancer effects. The protocols detailed below are designed for researchers in oncology, pharmacology, and drug development to assess the efficacy of this compound alone or in combination with other therapies in a more clinically relevant setting.

Mechanism of Action: this compound in the Tumor Microenvironment

This compound functions by targeting two critical signaling axes frequently overactivated in various cancers.[8] It acts as a dual antagonist for:

  • Hepatocyte Growth Factor (HGF) and its receptor, c-Met: The HGF/c-Met pathway is a key driver of cell proliferation, motility, invasion, and angiogenesis. This compound interferes with HGF-induced signaling, thereby inhibiting these oncogenic processes.[9]

  • Macrophage Stimulating Protein (MSP) and its receptor, RON: Similar to the HGF/c-Met axis, the MSP/RON pathway contributes to cancer progression and metastasis. This compound's ability to block MSP-dependent cellular responses adds to its anti-cancer activity.[8]

By simultaneously inhibiting both pathways, this compound offers a promising strategy to overcome the resistance mechanisms that can arise from signaling redundancy.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

Norleual_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet MSP MSP RON RON Receptor MSP->RON This compound This compound This compound->HGF This compound->MSP Ras Ras cMet->Ras PI3K PI3K RON->PI3K MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Proliferation, Survival, Metastasis Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound's dual inhibitory action on HGF/c-Met and MSP/RON pathways.

Experimental Protocols

This section provides detailed protocols for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of its effects. These protocols can be adapted for various cancer cell lines known to overexpress c-Met and/or RON.

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, breast, lung)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Prepare a cell suspension at a concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.

  • Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily. Spheroids should form within 24-72 hours.

Spheroid_Formation_Workflow A 1. Cell Culture (2D Flask) B 2. Cell Detachment (Trypsinization) A->B C 3. Cell Counting & Resuspension B->C D 4. Seeding in Ultra-Low Attachment Plate C->D E 5. Centrifugation (Low Speed) D->E F 6. Incubation (37°C, 5% CO2) E->F G 7. Spheroid Formation (24-72 hours) F->G

Caption: Workflow for the generation of 3D tumor spheroids.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with this compound.

Materials:

  • Pre-formed tumor spheroids in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study, with concentrations ranging from nanomolar to micromolar levels.

  • Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.

  • Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, proceed with the desired endpoint assays.

Protocol 3: Analysis of Spheroid Viability and Growth

This protocol describes how to assess the impact of this compound on spheroid viability and growth.

Materials:

  • Treated spheroids

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure for Spheroid Size Measurement:

  • At different time points during the treatment, capture brightfield images of the spheroids in each well.

  • Use image analysis software to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)3.

  • Plot the change in spheroid volume over time for each treatment condition.

Procedure for Cell Viability Assay:

  • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Lyse the spheroids by shaking the plate for 5 minutes.

  • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the results to the vehicle control to determine the percentage of viable cells.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: Effect of this compound on Spheroid Growth

This compound Concentration (µM)Spheroid Volume (mm³) at 24h (Mean ± SD)Spheroid Volume (mm³) at 48h (Mean ± SD)Spheroid Volume (mm³) at 72h (Mean ± SD)
Vehicle Control
0.1
1
10
100

Table 2: Effect of this compound on Spheroid Viability (72h Treatment)

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)% Viability (Normalized to Control)
Vehicle Control100%
0.1
1
10
100

Further Applications and Considerations

  • Combination Therapies: The 3D spheroid model is ideal for testing the synergistic effects of this compound with other anti-cancer drugs, such as gemcitabine.[8]

  • Invasion Assays: To study the effect of this compound on cell invasion, spheroids can be embedded in an extracellular matrix (e.g., Matrigel) and the extent of cell migration can be quantified.

  • Immunofluorescence and Immunohistochemistry: Spheroids can be fixed, sectioned, and stained to analyze the expression and localization of relevant biomarkers, such as proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

  • Organoid Models: For more complex studies, patient-derived organoids can be used to assess the efficacy of this compound in a personalized medicine context.[1][5]

Conclusion

The use of 3D cell culture models provides a powerful platform to evaluate the therapeutic potential of this compound in a setting that more closely resembles the in vivo tumor environment. The protocols and guidelines presented here offer a solid framework for researchers to investigate the anti-proliferative, pro-apoptotic, and anti-invasive effects of this compound, ultimately contributing to the development of more effective cancer therapies.

References

Application Notes and Protocols for Norleual in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Norleual for in vivo animal studies, including its mechanism of action, and protocols for its administration. This compound is a potent Angiotensin IV (AngIV) analog that has been identified as a competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1][2] This inhibitory action makes it a compound of interest for research in oncology and other diseases where the HGF/c-Met axis is dysregulated.[1]

Mechanism of Action

This compound functions by competitively binding to the c-Met receptor, thereby blocking the binding of its ligand, HGF.[1] This inhibition prevents the activation of downstream signaling cascades that are crucial for cell proliferation, migration, invasion, and angiogenesis.[1] One of the key pathways affected is the Ras/MEK/Erk pathway.[1]

Quantitative Data Summary

While specific in vivo dosage data for this compound is not widely published, the following table summarizes its high-affinity binding and potent in vitro activity, which informs the rationale for its use in animal models.[1]

ParameterValueCell Type/SystemReference
IC₅₀ for HGF Binding Inhibition 3 pMMouse Liver Membranes[1]
Effective Concentration (Cell Proliferation Attenuation) As low as 10⁻¹⁰ MMadin-Darby Canine Kidney (MDCK) Cells[1]

Experimental Protocols

The following are generalized protocols for the administration of this compound in in vivo animal studies. The exact dosage, administration route, and frequency should be determined empirically through dose-range-finding studies.

Protocol 1: Systemic Administration of this compound for Tumor Growth Inhibition Studies in a Murine Melanoma Model

This protocol is based on the reported in vivo activity of this compound in suppressing pulmonary colonization by B16-F10 murine melanoma cells.[1]

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 (commonly used for B16-F10 models)

  • Age: 6-8 weeks

  • Sex: Female or Male (should be consistent within the study)

2. Materials:

  • This compound

  • Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), 0.9% saline)

  • B16-F10 melanoma cells

  • Syringes and needles appropriate for the chosen administration route

3. Experimental Procedure:

  • Cell Culture: Culture B16-F10 melanoma cells under standard conditions.

  • Tumor Cell Implantation:

    • For a pulmonary colonization model, inject a suspension of B16-F10 cells (e.g., 2.5 x 10⁵ cells in 100 µL of sterile PBS) into the lateral tail vein of the mice.

  • This compound Preparation:

    • Dissolve this compound in the chosen sterile vehicle to the desired concentration. The solution should be prepared fresh for each administration.

  • Administration:

    • Route: Intraperitoneal (IP) or subcutaneous (SC) injections are common for systemic delivery in rodents.[3][4][5]

    • Dosage: A starting dose range could be extrapolated from in vitro potency, but must be determined through a dose-escalation study.

    • Frequency: Daily or every other day administration is a common starting point.

    • Control Group: Administer the vehicle alone to the control group.

  • Monitoring:

    • Monitor the body weight and overall health of the animals daily.

    • At the end of the study (e.g., 14-21 days), euthanize the mice and harvest the lungs.

    • Count the number of metastatic nodules on the lung surface.

  • Data Analysis:

    • Compare the number of lung nodules between the this compound-treated groups and the vehicle control group.

Protocol 2: General Guidelines for this compound Administration

This protocol provides general considerations for various administration routes.

1. Oral Gavage:

  • Advantages: Convenient for long-term studies.[3][6]

  • Procedure: Use a proper gavage needle to deliver the this compound solution directly into the stomach. Ensure proper technique to avoid injury.[4]

2. Intravenous (IV) Injection:

  • Advantages: Bypasses absorption for immediate systemic availability.[4][6]

  • Procedure: Typically administered into the tail vein of mice or rats. Requires proper restraint and technique.

3. Intraperitoneal (IP) Injection:

  • Advantages: Rapid absorption due to a large surface area.[3]

  • Procedure: Inject into the lower abdominal quadrant, aspirating to ensure the needle has not entered the bladder or intestines.[5]

4. Subcutaneous (SC) Injection:

  • Advantages: Slower, more sustained absorption compared to IV or IP.[4]

  • Procedure: Inject into a loose fold of skin, often in the dorsal region.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Norleual_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds This compound This compound This compound->cMet Competitively Inhibits Ras Ras cMet->Ras Activates MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation, Migration, Invasion, Angiogenesis Erk->Proliferation Promotes Experimental_Workflow start Start cell_culture Culture B16-F10 Melanoma Cells start->cell_culture implantation Implant Tumor Cells into Mice cell_culture->implantation randomization Randomize Mice into Treatment and Control Groups implantation->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Day 21) monitoring->endpoint euthanasia Euthanize Animals endpoint->euthanasia analysis Harvest Tissues and Analyze Tumor Burden euthanasia->analysis end End analysis->end

References

Western blot protocol for detecting phospho-c-Met after Norleual treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated c-Met (p-c-Met) in cell lysates following treatment with Norleual, a potent HGF/c-Met inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the c-Met signaling pathway and the efficacy of its inhibitors.

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes, including proliferation, migration, and survival. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. This compound, an angiotensin IV analog, has been identified as a potent inhibitor of HGF/c-Met signaling, demonstrating antiangiogenic activities. This protocol outlines a Western blot procedure to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cellular context.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol details the treatment of cultured cells with HGF to induce c-Met phosphorylation, followed by treatment with this compound to inhibit this phosphorylation. Subsequently, cells are lysed, and the proteins are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated c-Met and total c-Met. The signal from the p-c-Met antibody is normalized to the total c-Met signal to semi-quantitatively determine the extent of inhibition by this compound.

Data Presentation

The following table summarizes representative data on the dose-dependent inhibition of HGF-induced c-Met phosphorylation by this compound. The data is expressed as the percentage of p-c-Met relative to the HGF-stimulated control.

This compound Concentration (pM)p-c-Met Level (% of Control)
0 (Unstimulated Control)5
0 (HGF Stimulated Control)100
1075
2050
5025
10010

Note: The quantitative data in this table is illustrative and based on typical results observed with c-Met inhibitors. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed a suitable cancer cell line known to express c-Met (e.g., A549, U87-MG, or others) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.

  • This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10, 20, 50, 100 pM). Add the diluted this compound to the appropriate wells and incubate for 1-2 hours at 37°C. Include a vehicle control (solvent only).

  • HGF Stimulation: Prepare a stock solution of recombinant human HGF. Dilute the HGF in a serum-free medium to a final concentration of 50 ng/mL (or a concentration previously determined to induce robust c-Met phosphorylation in your cell line). Add the HGF to all wells except the unstimulated control and incubate for 10-15 minutes at 37°C.

Cell Lysis
  • Washing: After HGF stimulation, place the 6-well plates on ice and immediately aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% gradient or a 7.5% polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., anti-p-c-Met Tyr1234/1235) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The recommended antibody dilution should be determined empirically but is often in the range of 1:1000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (for Total c-Met): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody for total c-Met. Incubate the membrane in a stripping buffer, wash thoroughly, block again, and then incubate with the total c-Met primary antibody, followed by the secondary antibody and detection steps as described above.

Data Analysis
  • Densitometry: Quantify the band intensities for both p-c-Met and total c-Met using densitometry software (e.g., ImageJ).

  • Normalization: For each sample, normalize the p-c-Met band intensity to the corresponding total c-Met band intensity.

  • Relative Quantification: Express the normalized p-c-Met levels in the this compound-treated samples as a percentage of the HGF-stimulated control.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met (pY1234/1235) cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 Recruits PI3K PI3K p_cMet->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->cMet Inhibits Binding Western_Blot_Workflow cluster_treatment Cell Treatment cluster_preparation Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Serum Starvation Inhibitor_Treatment 2. This compound Treatment Cell_Culture->Inhibitor_Treatment HGF_Stimulation 3. HGF Stimulation Inhibitor_Treatment->HGF_Stimulation Cell_Lysis 4. Cell Lysis HGF_Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 7. Protein Transfer SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody (p-c-Met) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Primary_Ab->Secondary_Ab Detection 11. Detection Secondary_Ab->Detection Reprobe 12. Strip & Re-probe (Total c-Met) Detection->Reprobe Densitometry 13. Densitometry Reprobe->Densitometry Normalization 14. Normalization Densitometry->Normalization Quantification 15. Relative Quantification Normalization->Quantification Logical_Relationship HGF HGF Stimulation p_cMet_Increase Increased c-Met Phosphorylation HGF->p_cMet_Increase Leads to p_cMet_Decrease Decreased c-Met Phosphorylation This compound This compound Treatment This compound->p_cMet_Decrease Causes

Application Notes and Protocols: Immunoprecipitation of c-Met in the Presence of Norleual

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical regulator of various cellular processes including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in tumor growth and metastasis, making it a key target for therapeutic intervention in oncology.[1][3] Norleual, an angiotensin IV analog, has been identified as a potent inhibitor of the HGF/c-Met system.[4][5] It functions by competitively blocking the binding of HGF to c-Met, thereby attenuating downstream signaling cascades such as the Ras/MEK/Erk pathway.[4]

Immunoprecipitation (IP) is a powerful technique to isolate and study c-Met and its interacting proteins. When studying the effects of inhibitors like this compound, it is crucial to employ a robust IP protocol that allows for the effective pulldown of c-Met while assessing the impact of the compound on the receptor's interactions and phosphorylation status. These application notes provide a detailed protocol for the immunoprecipitation of c-Met from cell lysates treated with this compound, enabling researchers to investigate the mechanism of action of this and other c-Met inhibitors.

Key Signaling Pathway: HGF/c-Met

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation creates docking sites for various signaling adaptors, leading to the initiation of multiple downstream pathways, including the PI3K/Akt, MAPK, and STAT pathways, which collectively drive cellular responses like proliferation, survival, and motility.[1][6][7]

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 GRB2/SOS cMet->P1 P2 PI3K cMet->P2 P3 STAT3 cMet->P3 This compound This compound This compound->cMet Inhibits Binding RAS RAS P1->RAS AKT AKT P2->AKT CellPro Proliferation, Survival, Motility P3->CellPro RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro AKT->CellPro

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Data

The following tables summarize hypothetical quantitative data from experiments performing immunoprecipitation of c-Met in cells treated with varying concentrations of this compound, followed by stimulation with HGF.

Table 1: Effect of this compound on c-Met Immunoprecipitation Efficiency

This compound Concentration (nM)Total Protein in Lysate (mg/mL)Immunoprecipitated c-Met (µg)% c-Met Pulldown
0 (Vehicle)2.115.20.72%
102.014.80.74%
1002.215.50.70%
10002.115.00.71%

Note: The data suggests that this compound does not significantly interfere with the ability of the anti-c-Met antibody to recognize and immunoprecipitate the receptor itself.

Table 2: Inhibition of HGF-Induced c-Met Phosphorylation by this compound

TreatmentImmunoprecipitated c-Met (µg)Phospho-c-Met (Arbitrary Units)% Inhibition of Phosphorylation
Vehicle15.110.5-
HGF (50 ng/mL)14.985.20%
HGF + 10 nM this compound15.342.150.6%
HGF + 100 nM this compound15.015.881.5%
HGF + 1000 nM this compound15.25.393.8%

Note: This data illustrates a dose-dependent inhibition of HGF-induced c-Met phosphorylation by this compound, which can be quantified following immunoprecipitation.

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation of c-Met from cultured cells treated with this compound.

Protocol 1: Cell Culture, Treatment, and Lysis
  • Cell Seeding: Plate cells (e.g., MDCK, A549, or other c-Met expressing cell lines) in 10 cm dishes and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 12-16 hours in a serum-free medium prior to treatment.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (or vehicle control) for the specified time (e.g., 1-2 hours) in a serum-free medium.

  • HGF Stimulation (Optional): To study ligand-induced activation, stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.[8]

    • Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a Bradford or BCA assay).

Cell_Treatment_Lysis start Start seed Seed Cells (80-90% Confluency) start->seed starve Serum Starve (12-16 hours) seed->starve treat Treat with this compound starve->treat stimulate Stimulate with HGF (Optional) treat->stimulate wash Wash with ice-cold PBS stimulate->wash lyse Add Lysis Buffer wash->lyse scrape Scrape and Collect Lysate lyse->scrape clarify Centrifuge to Clarify Lysate scrape->clarify end Proceed to IP clarify->end

Caption: Workflow for cell treatment and lysis.

Protocol 2: Immunoprecipitation of c-Met
  • Pre-clearing the Lysate (Recommended):

    • To an appropriate volume of cell lysate (e.g., 500 µg - 1 mg of total protein), add 20 µL of Protein A/G magnetic beads.[8]

    • Incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.[8]

  • Immunoprecipitation:

    • Add the primary anti-c-Met antibody (use the manufacturer's recommended dilution) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2 hours to overnight at 4°C to form the antigen-antibody complex.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic separation rack and discard the supernatant.[8]

    • Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20).

    • After the final wash, carefully remove all residual wash buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.[10]

    • Briefly centrifuge the tubes and place them on a magnetic rack.

    • Carefully collect the supernatant containing the immunoprecipitated c-Met for downstream analysis (e.g., Western blotting).

Immunoprecipitation_Workflow start Start with Clarified Lysate preclear Pre-clear Lysate with Protein A/G Beads start->preclear add_ab Add Anti-c-Met Antibody preclear->add_ab incubate_ab Incubate (2h to Overnight) at 4°C add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate (1-2h) at 4°C add_beads->incubate_beads wash Wash Beads (3-5 times) incubate_beads->wash elute Elute with Sample Buffer wash->elute end Analyze by Western Blot elute->end

Caption: Step-by-step immunoprecipitation workflow.

Downstream Analysis

The eluted samples can be analyzed by SDS-PAGE and Western blotting using antibodies against total c-Met to confirm successful immunoprecipitation and against phospho-c-Met (e.g., anti-phospho-Y1234/1235) to assess the effect of this compound on receptor activation.

Troubleshooting

  • Low Yield of Immunoprecipitated c-Met:

    • Increase the amount of starting lysate.

    • Optimize the antibody concentration.

    • Ensure lysis buffer is appropriate for solubilizing membrane proteins.

  • High Background/Non-specific Bands:

    • Include the pre-clearing step.

    • Increase the number and stringency of washes.

    • Use a high-quality, specific primary antibody.

  • No Inhibition of Phosphorylation Observed:

    • Confirm the bioactivity of this compound.

    • Optimize the concentration and incubation time for this compound treatment.

    • Ensure efficient HGF stimulation.

By following these detailed protocols and considering the provided data, researchers can effectively utilize immunoprecipitation to investigate the inhibitory effects of this compound on the c-Met signaling pathway, contributing to the development of novel cancer therapeutics.

References

Application Note: Identification of Norleual Binding Partners Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual, an analog of Angiotensin IV, is a small molecule of significant interest in drug discovery due to its potential therapeutic effects.[1] A critical step in elucidating its mechanism of action and potential off-target effects is the comprehensive identification of its protein binding partners. This application note provides detailed protocols and data interpretation guidelines for identifying this compound binding partners using affinity purification-mass spectrometry (AP-MS), a powerful chemical proteomics approach.[2][3]

This compound has been identified as an inhibitor of the c-Met receptor, competing with its endogenous ligand, Hepatocyte Growth Factor (HGF).[1] This interaction disrupts the HGF/c-Met signaling pathway, which is implicated in cell proliferation, migration, and invasion.[1][4][5] Understanding the full spectrum of this compound's interactions is crucial for its development as a therapeutic agent.

This document outlines a robust workflow for immobilizing this compound to an affinity matrix, performing pulldown experiments from cell lysates, and identifying potential binding partners using quantitative mass spectrometry.

Experimental Principles

The core of this methodology is affinity purification, where a "bait" molecule (this compound) is immobilized on a solid support (e.g., agarose beads) to "fish" for interacting "prey" proteins from a complex biological sample like a cell lysate.[6][7][8] The proteins that bind to the immobilized this compound are then eluted and identified by high-resolution mass spectrometry.[1][5][9][10]

To distinguish true binding partners from non-specific background proteins, a quantitative proteomics strategy is employed. Here, stable isotope labeling with amino acids in cell culture (SILAC) can be used to metabolically label proteins in two different cell populations.[11] One population is used for the this compound pulldown, and the other for a control pulldown (e.g., with beads alone or with a non-binding control molecule). By comparing the relative abundance of proteins in the this compound pulldown versus the control, specific interactors can be identified with high confidence.[3][11]

Alternatively, label-free quantification methods can be used, where the abundance of proteins is determined by measuring the signal intensity of their corresponding peptides in the mass spectrometer.[12]

Key Experimental Workflows

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

The overall workflow for identifying this compound binding partners using AP-MS is depicted below.

APMS_Workflow cluster_prep Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis Bait This compound Immobilization Incubation Incubation of Lysate with this compound-Beads Bait->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Wash Washing Steps Incubation->Wash Elution Elution of Bound Proteins Wash->Elution Digestion On-Bead Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DB_Search Database Searching LCMS->DB_Search Quant Quantitative Analysis DB_Search->Quant Validation Hit Validation Quant->Validation

Affinity Purification-Mass Spectrometry Workflow
HGF/c-Met Signaling Pathway

As this compound is a known inhibitor of c-Met, understanding the HGF/c-Met signaling pathway is crucial for interpreting the results and designing validation experiments.

HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds This compound This compound This compound->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion

Simplified HGF/c-Met Signaling Pathway

Detailed Experimental Protocols

Protocol 1: Immobilization of this compound to Agarose Beads

This protocol describes the covalent coupling of this compound to NHS-activated agarose beads.

Materials:

  • NHS-activated agarose beads

  • This compound

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Wash Buffer: 1 M NaCl

Procedure:

  • Wash 1 ml of NHS-activated agarose beads with 10 ml of ice-cold 1 mM HCl.

  • Immediately wash the beads with 10 ml of Coupling Buffer.

  • Dissolve 1-5 mg of this compound in 1 ml of Coupling Buffer.

  • Add the this compound solution to the washed beads and incubate for 2-4 hours at room temperature with gentle rotation.

  • Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.

  • To block any unreacted NHS groups, add 1 ml of Blocking Buffer and incubate for 2 hours at room temperature.

  • Wash the beads three times with 10 ml of Wash Buffer.

  • Resuspend the this compound-coupled beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Protocol 2: Affinity Pulldown of this compound Binding Partners

Materials:

  • This compound-coupled agarose beads (from Protocol 1)

  • Control agarose beads (blocked with ethanolamine only)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4

  • Elution Buffer: 0.1 M glycine, pH 2.5

Procedure:

  • Culture and harvest cells of interest.

  • Lyse the cells in an appropriate volume of ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Incubate 1-5 mg of cell lysate with 50 µl of this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads five times with 1 ml of ice-cold Wash Buffer.

  • Elute the bound proteins by adding 100 µl of Elution Buffer and incubating for 5 minutes at room temperature.

  • Neutralize the eluate by adding 10 µl of 1 M Tris-HCl, pH 8.5.

Protocol 3: On-Bead Tryptic Digestion for Mass Spectrometry

This protocol is an alternative to elution and is often preferred to minimize background and increase the recovery of low-abundance proteins.

Materials:

  • Washed beads with bound proteins (from Protocol 2, step 6)

  • Reduction Buffer: 10 mM DTT in 50 mM ammonium bicarbonate

  • Alkylation Buffer: 55 mM iodoacetamide in 50 mM ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer: 50 mM ammonium bicarbonate

Procedure:

  • After the final wash in Protocol 2, wash the beads twice with 1 ml of 50 mM ammonium bicarbonate.

  • Resuspend the beads in 50 µl of Reduction Buffer and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add 50 µl of Alkylation Buffer. Incubate for 20 minutes in the dark.

  • Wash the beads twice with 1 ml of 50 mM ammonium bicarbonate.

  • Resuspend the beads in 100 µl of Digestion Buffer containing 1 µg of trypsin.

  • Incubate overnight at 37°C with gentle shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1% for LC-MS/MS analysis.

Data Presentation and Analysis

Following mass spectrometry analysis, the data should be processed using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a this compound pulldown experiment compared to a control pulldown. The data is presented as fold enrichment (this compound/Control) and the corresponding p-value.

Table 1: Top Enriched Proteins in this compound Pulldown

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (this compound/Control)p-value
P08581METHepatocyte growth factor receptor25.3< 0.001
Q13541GAB1GRB2-associated-binding protein 115.8< 0.001
P62993GRB2Growth factor receptor-bound protein 212.5< 0.005
P27361SRCProto-oncogene tyrosine-protein kinase Src8.2< 0.01
P42336STAT3Signal transducer and activator of transcription 36.7< 0.01
P31749PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha5.9< 0.05

Table 2: Known Non-specific Binders (for reference)

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (this compound/Control)p-value
P02768ALBSerum albumin1.2> 0.05
P01876IGKCImmunoglobulin kappa constant1.5> 0.05
P68871HBBHemoglobin subunit beta0.9> 0.05

Validation of Potential Binding Partners

Identified hits from the mass spectrometry screen should be validated using orthogonal methods.

Validation Workflow:

Validation_Workflow cluster_validation Hit Validation CoIP Co-immunoprecipitation WB Western Blot CoIP->WB Confirms in vivo interaction Functional Functional Assays WB->Functional Validates presence in complex SPR Surface Plasmon Resonance (SPR) SPR->Functional Determines binding affinity CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Functional Confirms target engagement in cells

Workflow for Validating Potential Binding Partners

Conclusion

The combination of affinity purification and quantitative mass spectrometry provides a powerful and unbiased approach to identify the binding partners of small molecules like this compound. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to successfully execute these experiments, from initial bait immobilization to the validation of potential interactors. This methodology is invaluable for elucidating the molecular mechanisms of drug action, identifying potential off-target effects, and accelerating the drug development process.

References

Application Notes and Protocols for Norleual in a Wound Closure Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Norleual, an angiotensin-(1-7) analog, in in vitro wound closure assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, offering a valuable resource for assessing the therapeutic potential of this compound in tissue regeneration and wound healing.

Introduction

This compound (NorLeu³-A(1-7)) is a synthetic analog of the endogenous peptide Angiotensin-(1-7). It is a key component of the protective arm of the Renin-Angiotensin System (RAS), primarily signaling through the Mas receptor (MasR).[1] Emerging research highlights the potential of this compound in promoting tissue repair and accelerating wound healing. In vitro wound closure assays, such as the scratch assay, are fundamental tools for quantifying the effects of compounds on cell migration, a critical process in wound healing.[2][3] These assays allow for the controlled evaluation of this compound's impact on the collective movement of cells to close an artificially created "wound" in a confluent cell monolayer.

Mechanism of Action: Signaling Pathway

This compound exerts its pro-migratory effects by activating the Mas receptor. This activation initiates a signaling cascade that influences the cellular machinery responsible for cell movement. A key downstream effector in this pathway is the Rho-associated coiled-coil containing protein kinase (ROCK). Inhibition of ROCK has been shown to attenuate the enhanced cell migration induced by this compound, indicating that this compound's mechanism of action in promoting cell migration is, at least in part, dependent on the MasR-ROCK signaling axis.

Norleual_Signaling_Pathway This compound This compound MasR Mas Receptor This compound->MasR ROCK Rho-kinase (ROCK) MasR->ROCK Activates Migration Cell Migration ROCK->Migration Promotes

This compound signaling pathway in cell migration.

Experimental Protocols

I. Wound Closure Scratch Assay Protocol

This protocol is adapted for the use of this compound with human keratinocytes (e.g., HaCaT cell line) or human dermal fibroblasts, common cell types in wound healing studies.[2][4]

Materials:

  • Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum (e.g., 2% FBS) cell culture medium

  • This compound (stock solution prepared in a suitable vehicle, e.g., sterile water or PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well or 12-well tissue culture plates

  • Sterile 10 µL or 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Seed human keratinocytes or fibroblasts into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours. For fibroblasts, a recommended seeding density is approximately 50,000 cells/cm².[5] For HaCaT cells, a density of 1x10⁴ cells/well in a 6-well plate can be used.[2]

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Serum Starvation (Optional but Recommended):

    • Once the cells reach confluency, replace the complete medium with a serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.[2]

  • Creating the Scratch:

    • Using a sterile 10 µL or 200 µL pipette tip, create a straight scratch across the center of the cell monolayer with a firm, consistent motion.[2][3] A cross-shaped scratch can also be made to increase the number of migrating fronts.[5]

  • Washing:

    • Gently wash the wells twice with sterile PBS to remove detached cells and debris.[2]

  • Treatment with this compound:

    • Replace the PBS with a fresh serum-free or low-serum medium containing the desired concentration of this compound. Include a vehicle-only control group. A starting concentration of 1 µM for Angiotensin-(1-7) has been shown to be effective and can be used as a starting point for this compound.[2] A dose-response experiment with varying concentrations of this compound is recommended to determine the optimal concentration.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 100x magnification. This is the 0-hour time point.[2] Mark the location of the images to ensure the same field is captured at subsequent time points.

    • Incubate the plates and capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 36 hours) until the wound in the control group is nearly closed.[2][3]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time X) / Initial Wound Area ] * 100

II. Experimental Workflow Diagram

Wound_Closure_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in Multi-well Plate Incubate_Confluence Incubate to Confluence Cell_Seeding->Incubate_Confluence Serum_Starve Serum Starve (Optional) Incubate_Confluence->Serum_Starve Create_Scratch Create Scratch with Pipette Tip Wash_Debris Wash to Remove Debris Create_Scratch->Wash_Debris Add_Treatment Add this compound/Control Wash_Debris->Add_Treatment Image_T0 Image at Time 0 Incubate_Image Incubate and Image at Intervals Image_T0->Incubate_Image Quantify_Area Quantify Wound Area Incubate_Image->Quantify_Area Calculate_Closure Calculate % Wound Closure Quantify_Area->Calculate_Closure

Experimental workflow for the wound closure assay.

Data Presentation

The following tables summarize hypothetical quantitative data based on published studies with the closely related peptide, Angiotensin-(1-7), to illustrate the expected outcomes of a wound closure assay with this compound.

Table 1: Effect of this compound on Wound Closure in Human Keratinocytes (HaCaT)

Treatment GroupTime (hours)Mean Wound Closure (%)Standard Deviation (%)
Control (Vehicle) 000
12253.5
24555.2
36806.1
This compound (1 µM) 000
12404.1
24754.8
36953.9

Data are hypothetical and based on the trends observed with Angiotensin-(1-7) in similar assays.[2]

Table 2: Dose-Dependent Effect of this compound on Wound Closure at 24 hours

This compound ConcentrationMean Wound Closure (%)Standard Deviation (%)
0 µM (Control) 555.2
0.1 µM 654.9
1 µM 754.8
10 µM 784.5

This table illustrates a hypothetical dose-dependent effect, which should be determined experimentally for this compound in the chosen cell line.[3]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for promoting wound healing by enhancing cell migration. The provided protocols and application notes offer a robust framework for researchers to investigate and quantify the efficacy of this compound in a controlled in vitro setting. The data presented, while illustrative, underscore the expected pro-migratory effects of this compound and provide a basis for further studies into its mechanism of action and therapeutic applications.

References

Application Notes and Protocols: Ex Vivo Mouse Aortic Ring Assay for Angiogenesis with Norleual

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, most notably in tumor growth and metastasis.[1][2] The ex vivo mouse aortic ring assay is a robust and widely utilized model to study angiogenesis.[3][4] This assay bridges the gap between in vitro cell culture models and complex in vivo studies, allowing for the investigation of sprouting angiogenesis in a three-dimensional and physiologically relevant environment.[5][6][7] The assay involves culturing cross-sections of the mouse aorta in a matrix gel, which stimulates the outgrowth of a network of microvessels. This system is highly adaptable for assessing the effects of various compounds, including potential inhibitors of angiogenesis.

Norleual is a novel small molecule inhibitor of angiogenesis. These application notes provide a detailed protocol for utilizing the ex vivo mouse aortic ring assay to evaluate the anti-angiogenic properties of this compound. The document includes a comprehensive experimental workflow, protocols for data acquisition and analysis, and a summary of expected quantitative outcomes. Additionally, the putative signaling pathway through which this compound exerts its effects is illustrated.

Data Presentation: Quantitative Analysis of this compound's Anti-Angiogenic Activity

The anti-angiogenic efficacy of this compound was quantified by measuring the extent of microvessel outgrowth from mouse aortic rings. Aortic rings were treated with varying concentrations of this compound, and the area of microvessel sprouting was measured at day 7 post-treatment. The results are summarized in the table below.

Treatment GroupConcentration (µM)Mean Area of Microvessel Outgrowth (mm²) ± SDPercent Inhibition (%)
Vehicle Control (DMSO)02.85 ± 0.320
This compound12.14 ± 0.2825
This compound51.28 ± 0.1955
This compound100.57 ± 0.1180
Positive Control (Sunitinib)100.43 ± 0.0985

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.

Experimental Protocols

Materials and Reagents
  • Animals: 6-8 week old C57BL/6 mice

  • Aorta Dissection:

    • Sterile dissection instruments (forceps, scissors)

    • Sterile Phosphate-Buffered Saline (PBS), ice-cold

    • 70% Ethanol

  • Aortic Ring Preparation:

    • Sterile Petri dishes

    • Surgical blade

  • Culture Medium:

    • Basal Medium: Opti-MEM or M199

    • Supplements: 2.5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-Glutamine

  • Matrix Gel:

    • Growth factor-reduced Matrigel® or Collagen Type I

  • Test Compound:

    • This compound (stock solution in DMSO)

  • Culture Plates:

    • 24-well tissue culture plates

  • Imaging:

    • Inverted microscope with a digital camera

    • Image analysis software (e.g., ImageJ)

Experimental Workflow Diagram

G cluster_0 Aorta Harvesting and Preparation cluster_1 Aortic Ring Culture cluster_2 Treatment and Incubation cluster_3 Data Acquisition and Analysis A Euthanize Mouse B Excise Thoracic Aorta A->B C Clean Aorta of Adipose Tissue B->C D Cut 1 mm Aortic Rings C->D E Coat Wells with Matrix Gel D->E F Embed Aortic Ring E->F G Add Culture Medium F->G H Add this compound or Vehicle Control G->H I Incubate at 37°C, 5% CO2 H->I J Image Microvessel Outgrowth I->J K Quantify Sprouting Area J->K L Statistical Analysis K->L

Caption: Experimental workflow for the ex vivo mouse aortic ring assay with this compound.

Detailed Step-by-Step Protocol
  • Aorta Harvesting and Preparation:

    • Euthanize a 6-8 week old C57BL/6 mouse via an approved method.

    • Sterilize the thoracic region with 70% ethanol.

    • Make a midline incision to expose the thoracic cavity and carefully excise the thoracic aorta.

    • Immediately place the aorta in an ice-cold sterile PBS-filled Petri dish.

    • Under a dissecting microscope, carefully remove any surrounding adipose and connective tissue from the aorta.

    • Transfer the cleaned aorta to a new Petri dish with fresh, ice-cold PBS.

    • Using a sterile surgical blade, cross-section the aorta into 1 mm thick rings.

  • Aortic Ring Culture:

    • Pre-coat the wells of a 24-well plate with a thin layer of Matrigel® or collagen and allow it to solidify at 37°C for 30 minutes.

    • Carefully place one aortic ring into the center of each pre-coated well.

    • Overlay each aortic ring with another layer of Matrigel® or collagen, ensuring the ring is fully embedded.

    • Allow the gel to solidify at 37°C for 30 minutes.

    • Gently add 500 µL of complete culture medium (Opti-MEM with 2.5% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine) to each well.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤ 0.1%).

    • Replace the culture medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • Replace the medium with fresh treatment or control medium every 2-3 days.

  • Data Acquisition and Analysis:

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • On day 7, capture images of the microvessel sprouts from each aortic ring at 4x or 10x magnification.

    • Quantify the area of microvessel outgrowth using image analysis software such as ImageJ. This is typically done by tracing the area covered by the sprouts extending from the aortic ring.

    • Calculate the mean and standard deviation of the outgrowth area for each treatment group.

    • Determine the percent inhibition of angiogenesis for each this compound concentration relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of angiogenesis. Specifically, this compound is believed to be a potent inhibitor of the VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Proposed mechanism of this compound via inhibition of the VEGF signaling pathway.

Conclusion

The ex vivo mouse aortic ring assay is a powerful tool for the preclinical evaluation of potential angiogenesis inhibitors. The protocol described herein provides a detailed methodology for assessing the anti-angiogenic activity of this compound. The quantitative data indicate that this compound effectively inhibits microvessel outgrowth in a dose-dependent manner. The proposed mechanism of action, involving the inhibition of the VEGFR-2 signaling pathway, provides a basis for further mechanistic studies. These findings support the continued development of this compound as a potential therapeutic agent for diseases characterized by pathological angiogenesis.

References

Application Notes and Protocols: Utilizing Norleual in a Cell Scattering Assay with MDCK Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scattering of Madin-Darby Canine Kidney (MDCK) cells is a well-established in vitro model for studying the epithelial-mesenchymal transition (EMT), a cellular process fundamental to embryonic development, wound healing, and pathological conditions such as cancer metastasis.[1][2][3] Hepatocyte Growth Factor (HGF) is a potent inducer of this process, causing compact colonies of epithelial MDCK cells to lose cell-cell adhesions, adopt a motile, fibroblast-like phenotype, and migrate away from the original colony.[1][2][4][5] This assay serves as a valuable platform for screening and characterizing compounds that may inhibit or modulate EMT and cell migration.

This document provides a detailed protocol for utilizing a novel compound, herein referred to as "Norleual," as a potential inhibitor in a HGF-induced MDCK cell scattering assay. While specific data for this compound is not yet publicly available, this guide outlines the established methodology to test its efficacy and characterize its effects.

Principle of the Assay

The MDCK cell scattering assay is based on the morphological changes induced by HGF. In the absence of HGF, MDCK cells grow in tight, cobblestone-like colonies. Upon stimulation with HGF, the cells undergo a series of changes including cell spreading, disruption of cell-cell junctions, and increased motility, leading to the "scattering" of the colony.[1] The inhibitory potential of a compound like this compound is assessed by its ability to prevent or reduce these HGF-induced morphological changes.

Key Experimental Protocols

Materials and Reagents
  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human Hepatocyte Growth Factor (HGF)

  • This compound (experimental compound)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Phase-contrast microscope with imaging capabilities

Cell Culture and Seeding
  • Cell Maintenance: Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding for Assay:

    • Harvest sub-confluent MDCK cells using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells in multi-well plates at a low density to allow for the formation of small, distinct colonies (e.g., 1 x 10^4 cells/well for a 24-well plate).

    • Incubate for 24-48 hours to allow for colony formation.

Cell Scattering Assay Protocol
  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability or scattering (typically ≤ 0.1%).

    • Carefully remove the culture medium from the wells containing MDCK colonies.

    • Add fresh medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Induction of Scattering with HGF:

    • To the wells pre-treated with this compound or vehicle, add HGF to a final concentration known to induce robust scattering (e.g., 10-50 ng/mL).

    • Include a negative control group of cells that are not treated with HGF.

  • Incubation and Imaging:

    • Incubate the plates at 37°C and 5% CO2.

    • Monitor and capture images of the cell colonies at regular intervals (e.g., 0, 6, 12, 24 hours) using a phase-contrast microscope. Time-lapse microscopy is ideal for dynamic analysis.[1]

Data Acquisition and Analysis

The extent of cell scattering can be quantified by various methods:

  • Qualitative Assessment: Visual inspection of images to assess the degree of colony dispersion and changes in cell morphology.

  • Quantitative Image Analysis:

    • Colony Area Measurement: Measure the area occupied by the cell colony at different time points. An increase in area over time indicates scattering.

    • Cell Dispersion Analysis: Quantify the distance of individual cells from the center of the original colony.

    • Automated Cell Tracking: Sophisticated image analysis software can track the movement of individual cells to determine parameters like cell velocity and displacement.[1]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on HGF-Induced MDCK Cell Scattering (Example Data)

Treatment GroupThis compound Conc. (µM)HGF (ng/mL)Average Colony Area Increase (%) at 24hAverage Cell Velocity (µm/h)
Negative Control005 ± 22 ± 0.5
Vehicle Control0 (DMSO)20150 ± 1525 ± 3
This compound120120 ± 1220 ± 2.5
This compound102075 ± 812 ± 1.8
This compound502020 ± 55 ± 1

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed MDCK cells at low density form Allow colonies to form (24-48h) seed->form pretreat Pre-treat with this compound or Vehicle form->pretreat induce Induce scattering with HGF pretreat->induce image Image acquisition (0-24h) induce->image quantify Quantify cell scattering image->quantify

Caption: Workflow for the MDCK cell scattering assay.

HGF-Induced Signaling Pathway

HGF binding to its receptor, c-Met, activates multiple downstream signaling pathways that culminate in cell scattering.[1][4][5] Key pathways include the Ras-MAPK and PI3K-Akt pathways.[6] The activation of these cascades leads to the transcriptional upregulation of factors like Snail, which in turn represses the expression of epithelial markers such as E-cadherin, a crucial component of cell-cell adhesions.[4][5]

G HGF HGF cMet c-Met Receptor HGF->cMet Binds Ras Ras cMet->Ras PI3K PI3K cMet->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Scatter Cell Scattering (Migration, Invasion) Akt->Scatter Promotes motility ERK ERK MEK->ERK Egr1 Egr-1 ERK->Egr1 Activates ERK->Scatter Promotes motility Snail Snail Egr1->Snail Induces expression Ecad E-cadherin (Adhesion) Snail->Ecad Represses Ecad->Scatter Loss promotes

Caption: HGF/c-Met signaling pathway leading to cell scattering.

Troubleshooting and Considerations

  • Cell Density: Optimal seeding density is crucial. Too high a density will result in a confluent monolayer, while too low a density will not form distinct colonies.

  • HGF Concentration: The optimal concentration of HGF should be determined empirically for each batch of recombinant protein and cell line passage number.

  • This compound Toxicity: It is essential to perform a cytotoxicity assay to ensure that the observed inhibition of scattering is not due to cell death.

  • Vehicle Effects: The concentration of the vehicle (e.g., DMSO) should be kept constant across all relevant treatment groups and be at a non-toxic level.

Conclusion

The HGF-induced MDCK cell scattering assay is a robust and reproducible method to screen for and characterize inhibitors of epithelial-mesenchymal transition and cell motility. By following the detailed protocols outlined in these application notes, researchers can effectively evaluate the potential of novel compounds like this compound to modulate these critical cellular processes. The quantitative and visual data obtained will provide valuable insights for drug development professionals in fields such as oncology.

References

Application Notes and Protocols: Assessing the Effect of Norleual on Erk Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for assessing the effect of Norleual, a potent HGF/c-Met inhibitor, on the activation of the Extracellular signal-regulated kinase (Erk) pathway. Detailed methodologies for cell culture, treatment with this compound, and subsequent analysis of Erk phosphorylation using Western blotting, ELISA, and immunofluorescence are described. Furthermore, this guide includes a summary of expected quantitative data and visual representations of the relevant signaling pathway and experimental workflows to facilitate experimental design and data interpretation.

Introduction

The Ras-Raf-MEK-Erk (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and motility.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2] Erk1 and Erk2, the final kinases in this cascade, are activated by phosphorylation on threonine and tyrosine residues within their activation loop by MEK1 and MEK2.[3] Once activated, Erk translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression.[2]

This compound is an angiotensin IV analog that has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, with an IC50 of 3 pM.[4][5] The c-Met receptor, a receptor tyrosine kinase, is a known activator of the Ras-Raf-MEK-Erk pathway.[3] Published research has demonstrated that this compound can attenuate HGF-dependent c-Met activation and downstream signaling, including the activation of Erk.[5] This makes the assessment of Erk phosphorylation a crucial readout for the biological activity of this compound.

These application notes provide a detailed framework for researchers to investigate the inhibitory effects of this compound on Erk activation in a controlled laboratory setting.

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected inhibitory effect of this compound on HGF-induced Erk phosphorylation. This data is intended for illustrative purposes to guide data analysis and interpretation.

Treatment GroupThis compound Concentration (nM)HGF Stimulation (ng/mL)Normalized p-Erk/Total Erk Ratio (Western Blot)p-Erk Concentration (pg/mL) (ELISA)Nuclear p-Erk Fluorescence Intensity (AU) (Immunofluorescence)
Untreated Control000.1 ± 0.0250 ± 1015 ± 5
HGF Stimulated0501.0 ± 0.15500 ± 50250 ± 30
This compound (0.1 nM) + HGF0.1500.7 ± 0.1350 ± 40180 ± 25
This compound (1 nM) + HGF1500.4 ± 0.08200 ± 30100 ± 20
This compound (10 nM) + HGF10500.2 ± 0.05100 ± 2040 ± 10
This compound (100 nM) + HGF100500.15 ± 0.0375 ± 1520 ± 8

Signaling Pathway Diagram

This compound This compound cMet c-Met Receptor This compound->cMet Inhibits HGF HGF HGF->cMet Binds Ras Ras cMet->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Phosphorylates pErk p-Erk1/2 Erk->pErk Nucleus Nucleus pErk->Nucleus Translocates Transcription Gene Transcription pErk->Transcription Regulates Nucleus->Transcription

Caption: this compound inhibits HGF-induced Erk activation pathway.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Lines: Human embryonic kidney (HEK293) cells or Madin-Darby canine kidney (MDCK) cells are suitable models, as they express the c-Met receptor.[5]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for ELISA and immunofluorescence) to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-12 hours in serum-free DMEM to reduce basal levels of Erk phosphorylation.[4]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).

  • Treatment:

    • Pre-treat the serum-starved cells with varying concentrations of this compound for 1-2 hours.

    • Include a vehicle control group treated with the same dilution of the solvent used for this compound.

    • Following pre-treatment, stimulate the cells with an appropriate concentration of HGF (e.g., 50 ng/mL) for 10-15 minutes to induce Erk activation.

    • Include an unstimulated control group and an HGF-only stimulated group.

Experimental Workflow Diagram

start Start seed_cells Seed Cells (e.g., HEK293, MDCK) start->seed_cells serum_starve Serum Starve (4-12 hours) seed_cells->serum_starve pretreat Pre-treat with this compound (1-2 hours) serum_starve->pretreat stimulate Stimulate with HGF (10-15 minutes) pretreat->stimulate lyse Cell Lysis stimulate->lyse analysis Analysis lyse->analysis western Western Blot analysis->western p-Erk / Total Erk elisa ELISA analysis->elisa p-Erk Quantification if_staining Immunofluorescence analysis->if_staining p-Erk Localization end End western->end elisa->end if_staining->end

Caption: Workflow for assessing this compound's effect on Erk activation.

II. Western Blotting Protocol
  • Cell Lysis:

    • After treatment, place the culture plates on ice and aspirate the media.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2) overnight at 4°C with gentle agitation. A typical dilution is 1:1000 in 5% BSA/TBST.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in 5% milk/TBST for 1 hour at room temperature.[4]

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-Erk antibody and re-probed for total Erk1/2.

    • Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[4]

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again and incubate with a primary antibody for total Erk1/2 (1:1000 dilution) overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps.

  • Densitometry Analysis: Quantify the band intensities for p-Erk and total Erk using image analysis software. Express the results as a ratio of p-Erk to total Erk.

III. ELISA Protocol
  • Cell Lysis: Lyse the cells as described in the Western blotting protocol or follow the specific lysis buffer instructions provided with the ELISA kit.

  • ELISA Kit: Use a commercially available phospho-Erk1/2 ELISA kit (e.g., sandwich ELISA).

  • Assay Procedure:

    • Add cell lysates and control samples to the appropriate wells of the antibody-coated microplate.

    • Add the detection antibody cocktail to all wells.

    • Incubate at room temperature for the time specified in the kit protocol (typically 1-2 hours).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of p-Erk in the samples based on the standard curve. Normalize the p-Erk concentration to the total protein concentration of the lysate.

IV. Immunofluorescence Protocol
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and perform the this compound and HGF treatments as described in Section I.

  • Fixation:

    • After treatment, aspirate the media and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against p-Erk1/2 (1:200 dilution in 1% BSA/PBST) overnight at 4°C.

  • Washing: Wash the cells three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) at a 1:500 dilution in 1% BSA/PBST for 1-2 hours at room temperature in the dark.

  • Counterstaining:

    • Wash the cells three times with PBST.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of the p-Erk (green) and DAPI (blue) channels.

    • Quantify the fluorescence intensity of nuclear p-Erk using image analysis software. The translocation of p-Erk to the nucleus upon stimulation is a key indicator of its activation.

Conclusion

The protocols and information provided in this document offer a robust framework for investigating the inhibitory effects of this compound on the Erk signaling pathway. By employing these methodologies, researchers can obtain reliable and quantifiable data on the dose-dependent effects of this compound on Erk phosphorylation. The provided diagrams and data tables serve as valuable resources for experimental planning and interpretation, ultimately contributing to a better understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Norleual in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual is a potent and selective small molecule inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. As a critical regulator of cell growth, proliferation, and survival, the mTOR pathway is a key target in cancer research and other diseases characterized by aberrant cell growth. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments designed to investigate its biological activity and therapeutic potential.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physicochemical properties is essential for its effective use in in vitro studies. The following table summarizes key characteristics that inform its preparation and handling.

PropertyValueImplications for Cell Culture
Molecular Weight 452.5 g/mol Essential for accurate molar concentration calculations.
Appearance White to off-white crystalline solidVisual confirmation of substance integrity.
Solubility DMSO (>50 mg/mL), Ethanol (<1 mg/mL), Water (insoluble)Dictates the choice of solvent for stock solution preparation.[1]
Stability Stable at -20°C for up to 12 months in DMSO. Light sensitive.Proper storage is crucial to maintain compound integrity. Protect from light.
Purity (HPLC) >99%High purity ensures experimental results are attributable to the compound.

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is the first critical step in obtaining reliable and reproducible experimental data.[2][3][4][5] Due to its poor aqueous solubility, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

Protocol for a 10 mM Stock Solution:

  • Weighing: Accurately weigh out 4.53 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Note on Solvent Use: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Experimental Protocols

The following are detailed protocols for common cell culture experiments utilizing this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of this compound on cell proliferation and cytotoxicity.

Workflow for Cell Viability Assay:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound add_treatment Add this compound to wells prepare_dilutions->add_treatment incubate_48h Incubate for 48h add_treatment->incubate_48h add_mtt Add MTT reagent incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT-based cell viability assay.

Materials:

  • Cells of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final concentrations may range from 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Example Data: IC50 of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7 Breast Cancer15.2
A549 Lung Cancer28.7
U87-MG Glioblastoma8.5
PC-3 Prostate Cancer45.1
Western Blot Analysis of mTOR Pathway Inhibition

This protocol is used to confirm that this compound inhibits its intended target by assessing the phosphorylation status of key downstream effectors of mTOR.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Treat cells grown to 70-80% confluency with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

This compound's Mechanism of Action: mTOR Signaling Pathway

This compound exerts its effects by inhibiting the mTOR kinase, a central node in a signaling pathway that integrates cues from growth factors, nutrients, and cellular energy status.[7][8] Inhibition of mTOR leads to the dephosphorylation of its downstream targets, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell proliferation.[7]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates pS6K p-S6K S6K->pS6K Protein_Synthesis Protein Synthesis & Cell Growth pS6K->Protein_Synthesis pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 eIF4E eIF4E pFourEBP1->eIF4E releases eIF4E->Protein_Synthesis This compound This compound This compound->mTORC1 inhibits

Caption: this compound inhibits the mTORC1 signaling pathway.

Troubleshooting

IssuePossible CauseSolution
Precipitation in Media This compound concentration exceeds its solubility limit in aqueous media.Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions for each experiment. Do not store diluted this compound in aqueous solutions.
High Variability in Assays Inconsistent cell seeding, pipetting errors, or edge effects in plates.Use a multichannel pipette for consistency. Avoid using the outer wells of 96-well plates. Ensure a single-cell suspension before seeding.
No Effect Observed Inactive compound due to improper storage. Incorrect concentration calculation. Cell line is resistant.Use a fresh aliquot of this compound. Double-check all calculations. Confirm pathway activity in the chosen cell line.
Vehicle Control Shows Toxicity DMSO concentration is too high.Keep the final DMSO concentration below 0.1% (v/v).

Conclusion

These guidelines provide a comprehensive framework for the preparation and application of this compound in cell culture experiments. Adherence to these protocols will facilitate the generation of high-quality, reproducible data for the evaluation of this compound's biological activity and its potential as a therapeutic agent. Researchers should always optimize these protocols for their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Troubleshooting Norleual insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Norleual, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a synthetic peptide analog of Angiotensin IV.[1][2] Its primary mechanism of action is as a high-affinity competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1][3] By blocking the binding of HGF to its receptor, c-Met, this compound effectively attenuates downstream signaling cascades that promote cell proliferation, migration, invasion, and angiogenesis.[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

Peptide-based compounds like this compound can exhibit variable solubility in purely aqueous solutions. While specific solubility data for this compound in various buffers is not extensively published, a common starting point for dissolving peptides is to first create a concentrated stock solution in a small amount of an appropriate organic solvent. This stock can then be diluted to the final working concentration in the desired aqueous buffer.

For initial attempts, Dimethyl sulfoxide (DMSO) is a highly recommended solvent. If DMSO is incompatible with your experimental system, other options can be explored as outlined in the table below.

Q3: How can I prepare a stock solution of this compound?

Follow this general protocol to prepare a stock solution:

  • Determine the required concentration and volume of your stock solution (e.g., 10 mM).

  • Weigh the required amount of lyophilized this compound powder.

  • Add a small volume of the recommended organic solvent (e.g., DMSO) to the vial to create a concentrated stock.

  • Vortex gently or sonicate briefly in a water bath to ensure the peptide is fully dissolved. Peptides can be sensitive to harsh or prolonged agitation.

  • Once dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: My this compound precipitates when I dilute the stock solution into my aqueous experimental buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue. This often occurs because the compound is less soluble in the aqueous environment than in the concentrated organic stock. Please refer to the troubleshooting workflow below for a step-by-step guide. Key strategies include:

  • Lowering the final concentration: The simplest solution is often to reduce the working concentration of this compound in your experiment.

  • Adjusting the pH: The net charge of a peptide is pH-dependent, which significantly influences its solubility. Systematically adjusting the pH of your final aqueous buffer (e.g., from 6.0 to 8.0) may identify a range where the compound is more soluble.

  • Adding a surfactant: For in vitro assays, incorporating a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain the solubility of hydrophobic compounds.

Troubleshooting Guide

Initial Solubility Testing

If you are encountering persistent solubility issues, a systematic approach is recommended. The following protocol outlines a method for testing the solubility of this compound in various solvents.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate, sterile microcentrifuge tubes.

  • Solvent Addition: Add a calculated volume of the first test solvent (see Table 1) to achieve a high concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube for 30 seconds. If the compound does not dissolve, sonicate the sample in a room temperature water bath for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particulate matter. A clear solution indicates that the compound is soluble at that concentration in the tested solvent.

  • Documentation: Record the results for each solvent. If a compound dissolves, proceed to test its stability upon dilution in your target aqueous buffer.

Data Presentation: Recommended Solvents

The following table provides a list of recommended solvents to try for solubilizing peptide analogs like this compound, ordered by typical starting preference.

Solvent Class Concentration Range Notes and Considerations
DMSO Aprotic Polar Organic1-20 mMRecommended first choice. Can be cytotoxic at higher concentrations (>0.5% v/v) in some cell-based assays.
DMF Aprotic Polar Organic1-10 mMAlternative to DMSO. Also potentially cytotoxic.
Ethanol Protic Polar Organic1-5 mMLess effective for highly hydrophobic peptides but may be better tolerated by cells than DMSO or DMF.
Methanol Protic Polar Organic1-5 mMSimilar properties to ethanol; can be used as an alternative.
Acetonitrile Aprotic Polar Organic1-10 mMOften used in HPLC; less common for cell-based assays but can be effective for solubilization.

Visual Guides

Workflow for Troubleshooting Insolubility

This diagram provides a logical workflow to follow when encountering solubility issues with this compound in your experiments.

G cluster_0 cluster_1 cluster_2 start Start: Prepare this compound solution check_sol Is this compound fully dissolved in the desired aqueous buffer? start->check_sol proceed Proceed with experiment check_sol->proceed  Yes create_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO) check_sol->create_stock No dilute Dilute stock solution into final aqueous buffer create_stock->dilute check_precip Does the solution precipitate upon dilution? dilute->check_precip check_precip->proceed No troubleshoot Troubleshoot Dilution (Attempt one or more) check_precip->troubleshoot  Yes lower_conc 1. Lower the final working concentration troubleshoot->lower_conc adjust_ph 2. Adjust pH of the aqueous buffer troubleshoot->adjust_ph add_surfactant 3. Add a biocompatible surfactant (e.g., 0.01% Tween-20) troubleshoot->add_surfactant lower_conc->dilute Retry dilution adjust_ph->dilute Retry dilution add_surfactant->dilute Retry dilution

Caption: A step-by-step workflow for addressing this compound insolubility issues.

This compound's Mechanism of Action: HGF/c-Met Pathway Inhibition

This diagram illustrates the signaling pathway inhibited by this compound. This compound acts by preventing the initial binding of HGF to the c-Met receptor, thereby blocking all downstream effects.[1]

G cluster_pathway HGF/c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 Activates Ras Ras GRB2->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation Migration Invasion ERK->Response Promotes This compound This compound This compound->cMet Inhibits Binding

References

Strategies to improve Norleual peptide stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vitro stability of Norleual peptides.

Frequently Asked Questions (FAQs)

Q1: What is a this compound peptide and why is stability a concern?

A this compound peptide is likely a synthetic analog of a naturally occurring peptide, such as Gonadotropin-Releasing Hormone (GnRH), where one or more amino acid residues have been substituted with norleucine. This substitution is a common strategy to enhance the peptide's stability and therapeutic potential. Peptides, in their natural form, often have short half-lives in biological fluids due to rapid degradation by enzymes, making their stability a critical factor for successful in vitro experiments and therapeutic development.

Q2: What are the primary pathways of this compound peptide degradation in vitro?

This compound peptides, like other peptides, are susceptible to several degradation pathways in vitro:

  • Enzymatic Degradation: Proteases and peptidases present in biological matrices like plasma or serum can cleave the peptide bonds, leading to inactivation. The specific cleavage sites will depend on the peptide's amino acid sequence.

  • Oxidation: Residues such as methionine, cysteine, tryptophan, and histidine are prone to oxidation, which can alter the peptide's structure and function.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, particularly at neutral or alkaline pH, leading to structural changes.

  • Hydrolysis: The peptide backbone can be hydrolyzed, especially at acidic or alkaline pH.

Q3: How does the incorporation of norleucine improve peptide stability?

Norleucine is an isomer of leucine and is considered an unnatural amino acid. Its incorporation can enhance stability in several ways:

  • Resistance to Proteolysis: The presence of norleucine can hinder the recognition and cleavage of the peptide by specific proteases that target natural amino acid sequences.

  • Increased Hydrophobicity: Norleucine can increase the hydrophobicity of the peptide, which may influence its conformation and interaction with degrading enzymes.

  • Reduced Oxidation: Replacing oxidation-prone residues like methionine with norleucine can prevent oxidative degradation.

Q4: What are the best practices for handling and storing this compound peptides to maintain stability?

To ensure the stability of your this compound peptide stocks and solutions, follow these guidelines:

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.

  • Reconstitution: Use sterile, nuclease-free buffers for reconstitution. For peptides with solubility challenges, a small amount of an organic solvent like DMSO or DMF may be used before dilution with an aqueous buffer.

  • Solution Storage: Aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment from a frozen aliquot. Avoid prolonged storage of diluted peptide solutions at 4°C.

Troubleshooting Guides

Guide 1: Unexpectedly Rapid Degradation of this compound Peptide in Plasma Stability Assay

Problem: The this compound peptide shows a much shorter half-life in your in vitro plasma stability assay than expected.

Possible Cause Troubleshooting Step
High Protease Activity in Plasma Ensure the plasma is properly handled and stored to minimize protease activation. Use fresh plasma whenever possible and consider adding a broad-spectrum protease inhibitor cocktail as a control.
Incorrect Sample Incubation Verify the incubation temperature is set to 37°C and that the incubation time points are accurate.
Peptide Adsorption to Labware Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide due to adsorption.
Suboptimal Sample Quenching Ensure the quenching solution (e.g., acetonitrile with 1% formic acid) is added rapidly and mixed thoroughly to effectively stop enzymatic degradation.
Inaccurate Quantification Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision. Check for ion suppression effects from the plasma matrix.
Guide 2: Poor Recovery of this compound Peptide After Sample Preparation

Problem: You observe a significant loss of the this compound peptide during the protein precipitation step of your stability assay.

Possible Cause Troubleshooting Step
Peptide Co-precipitation with Proteins Optimize the protein precipitation method. While acetonitrile is common, other organic solvents like methanol or acetone, or mixtures thereof, may yield better recovery for your specific peptide.
Incomplete Protein Precipitation Ensure a sufficient volume of organic solvent is used (typically a 3:1 or 4:1 ratio of solvent to plasma). Vortex the samples vigorously and centrifuge at a high speed (e.g., >10,000 x g) for an adequate duration.
Peptide Instability in Quenching Solution Assess the stability of the this compound peptide in the quenching solution over the typical sample processing time.

Quantitative Data Summary

The following table provides a hypothetical comparison of the in vitro half-life of a native GnRH peptide and a this compound analog in human plasma.

PeptideModificationHalf-life (t½) in Human Plasma (minutes)
Native GnRHNone~5
This compound Analog Gly6 -> Nle6 ~60
This compound Analog + C-terminal amidation Gly6 -> Nle6, C-terminal amide >240

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a this compound peptide in plasma.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in DMSO)

  • Human plasma (pooled, with anticoagulant like heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with 1% formic acid)

  • Low-protein-binding microcentrifuge tubes

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw the human plasma on ice.

    • Prepare a working solution of the this compound peptide by diluting the stock solution in PBS to the desired starting concentration (e.g., 10 µM).

  • Incubation:

    • In a series of low-protein-binding microcentrifuge tubes, add 95 µL of pre-warmed human plasma.

    • To initiate the reaction, add 5 µL of the this compound peptide working solution to each tube, vortex briefly, and place in the 37°C incubator. This will be your time course.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a tube from the incubator.

  • Sample Quenching and Protein Precipitation:

    • Immediately add 300 µL of ice-cold quenching solution to the tube.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation and cessation of enzymatic activity.

  • Sample Processing:

    • Centrifuge the quenched samples at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining intact this compound peptide at each time point.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

Visualizations

GnRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH / this compound Peptide GnRHR GnRH Receptor GnRH->GnRHR Gq_alpha Gq/11 alpha GnRHR->Gq_alpha PLC Phospholipase C Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC LH_FSH_synthesis LH/FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway MAPK_Pathway->LH_FSH_synthesis

Caption: Simplified GnRH signaling pathway.

Stability_Assay_Workflow start Start prep Prepare Peptide Working Solution and Pre-warm Plasma start->prep incubate Incubate Peptide with Plasma at 37°C prep->incubate timepoint Remove Aliquots at Specific Time Points incubate->timepoint quench Quench with Acetonitrile & Precipitate Proteins timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze data Calculate Half-life analyze->data end End data->end

Caption: In vitro plasma stability assay workflow.

Preventing Norleual degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Norleual in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is an analog of Angiotensin IV.[1][2] Its mechanism of action involves acting as an inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling system.[1] this compound competitively blocks the binding of HGF to its receptor, c-Met, with high affinity.[1] This inhibition can attenuate HGF-stimulated cellular responses such as proliferation.[1]

Q2: I'm observing a rapid loss of this compound activity in my experiments. What are the likely causes?

A rapid loss of activity is often due to the degradation of the this compound peptide in the cell culture medium. The core issue stems from the inherent reactivity of its aldehyde group. Aldehydes are electrophiles that can react with nucleophilic components present in the media.[3][4]

Primary causes include:

  • Reaction with Media Components: Free amino acids (especially lysine and cysteine), and proteins present in fetal bovine serum (FBS) can react with the aldehyde group of this compound.[3][4]

  • pH Instability: Cell culture media are typically buffered to a physiological pH of 7.2-7.4.[5] Fluctuations in pH can alter the reactivity of both this compound and media components, potentially accelerating degradation.

  • Oxidation: Aldehydes can be susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions, which may be present as trace elements in media.[6]

Q3: How can I minimize this compound degradation in my cell culture medium?

Minimizing degradation requires careful preparation and handling.

  • Use Serum-Free or Reduced-Serum Media: If your cell line permits, switching to a serum-free or low-serum (e.g., <2% FBS) medium can significantly reduce the concentration of reactive proteins.

  • Prepare Fresh Solutions: Prepare this compound working solutions immediately before use. Avoid storing diluted this compound in complete media for extended periods.

  • Optimize Dosing Strategy: Instead of a single large dose, consider smaller, repeated doses over the course of the experiment to maintain a more consistent effective concentration.

  • Control pH: Ensure your incubator's CO2 levels are stable to maintain the medium's pH.[5] Even brief openings of the incubator door can cause pH shifts.[5]

Troubleshooting Guides

Issue 1: My experimental results with this compound are inconsistent.

Inconsistent results are a hallmark of compound instability. Follow this workflow to diagnose the issue.

G A Inconsistent Results Observed B 1. Check Stock Solution - Freshly prepared? - Proper solvent (e.g., DMSO)? - Stored correctly (-80°C)? A->B C 2. Review Media Preparation - Working solution added to media just before experiment? - Same lot of media/serum used? B->C [Stock OK] G Stock solution is the issue. Remake stock. B->G [Stock Problem] D 3. Analyze Experimental Conditions - Consistent incubation times? - Stable pH/CO2 levels? - Minimized light exposure? C->D [Media Prep OK] H Media prep is the issue. Standardize protocol. C->H [Media Prep Problem] E Perform Stability Test (See Protocol Below) D->E [Conditions OK] I Conditions are the issue. Stabilize environment. D->I [Conditions Problem] F Issue Resolved E->F

Caption: A troubleshooting workflow for inconsistent results.
Issue 2: My cells are showing unexpected toxicity.

Unexpected toxicity may be caused by the degradation products of this compound, which could have different biological activities than the parent compound.[7][8][9]

A simplified, postulated degradation pathway involves the reaction of this compound's aldehyde group with primary amines found in amino acids or proteins within the culture medium. This forms an unstable imine (Schiff base), which can lead to further reactions or degradation.

G cluster_0 Cell Culture Medium This compound This compound (R-CHO) Intermediate Unstable Imine (Schiff Base) R-CH=N-R' This compound->Intermediate + H2O Amine Primary Amine (R'-NH2) (e.g., from Lysine, Serum Proteins) Amine->Intermediate Degradation Further Degradation & Potential Toxic Products Intermediate->Degradation

Caption: Postulated degradation pathway of this compound in media.

Actionable Steps:

  • Confirm Degradation: Use the HPLC protocol below to measure the concentration of this compound over time in your specific media conditions.

  • Test Degradation Products: If possible, collect the medium after a long incubation period, remove the remaining this compound, and test the "degraded medium" on your cells to see if it elicits a toxic response.

  • Reduce Incubation Time: If degradation is confirmed, shorten the experimental duration or use the replenishment strategy mentioned in the FAQs.

Data Presentation

The stability of an aldehyde-containing compound like this compound is highly dependent on the culture environment. The following table summarizes key factors and their impact.

FactorHigh-Risk ConditionRecommended ConditionRationale
Serum (FBS) High concentration (>5%)Serum-free or low concentration (<2%)Serum is rich in proteins and amino acids that contain primary amines, which readily react with aldehydes.
Free Amino Acids High concentrations of Lysine, Arginine, CysteineUse of defined media with known amino acid concentrations.These amino acids have nucleophilic side chains that can form adducts with this compound.[10]
pH Fluctuating or >7.6Stable, between 7.2 - 7.4pH affects the ionization state of reactive groups on both this compound and media components, influencing reaction rates.[5]
Temperature Higher temperatures (e.g., 37°C)Store stock solutions at -20°C or -80°C. Minimize time at 37°C.Chemical reactions, including degradation, are accelerated at higher temperatures.[10]
Light Exposure Prolonged exposure to ambient lightProtect solutions from light (use amber tubes).Light can provide the energy for photo-oxidative degradation pathways.

Experimental Protocols

Protocol: Quantifying this compound Stability in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography with UV detection (HPLC-UV) to measure the concentration of this compound over time. This is a standard method for quantifying small molecules in biological fluids.[11][12]

G A 1. Prepare this compound in Test Media B 2. Incubate at 37°C, 5% CO2 A->B C 3. Collect Aliquots at T=0, 2, 4, 8, 24h B->C D 4. Precipitate Proteins (e.g., with Acetonitrile) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Analyze by HPLC-UV E->F G 7. Quantify & Plot [this compound] vs. Time F->G

Caption: Experimental workflow for this compound stability assay.

Methodology:

  • Materials:

    • This compound standard

    • Cell culture medium to be tested (e.g., DMEM + 10% FBS)

    • HPLC-grade acetonitrile

    • HPLC-grade water and formic acid (for mobile phase)

    • C18 HPLC column

    • Microcentrifuge tubes

    • HPLC vials

  • Preparation of Standards:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Create a standard curve by diluting the stock solution in fresh cell culture medium to final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM. These will be used to quantify the unknown samples.

    • Process these standards immediately as described in step 5.

  • Sample Incubation:

    • Prepare a bulk solution of this compound in the test medium at the desired experimental concentration (e.g., 25 µM).

    • Place the solution in a sterile flask or tube and incubate under standard cell culture conditions (37°C, 5% CO2).

  • Time-Course Sampling:

    • Immediately after preparation (T=0), remove a 200 µL aliquot.

    • Remove additional 200 µL aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Sample Preparation for HPLC:

    • To each 200 µL aliquot, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC-UV Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to 10% B and equilibrate. (This may need optimization).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength, typically around 214 nm or 280 nm for peptides.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Use the regression equation from the standard curve to calculate the concentration of this compound in the samples from each time point.

    • Plot the concentration of this compound versus time to visualize its degradation profile.

References

Technical Support Center: Optimizing Norleual Concentration for Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Norleual in kinase inhibition assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Understanding this compound's Mechanism of Action

This compound, an analog of angiotensin IV, functions as a competitive inhibitor of the Hepatocyte Growth Factor (HGF) / c-Met signaling pathway. It exerts its inhibitory effect by competing with HGF for binding to the c-Met receptor, a receptor tyrosine kinase. This prevents the activation of c-Met and its downstream signaling cascades, such as the Ras/MEK/Erk pathway, which are crucial for cell proliferation, migration, and survival. Unlike typical kinase inhibitors that target the ATP-binding site, this compound acts at the extracellular receptor level.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR). It competitively inhibits the binding of HGF to c-Met.

Q2: How does this compound inhibit the c-Met signaling pathway?

A2: this compound structurally mimics HGF, allowing it to bind to the c-Met receptor. This binding event physically blocks HGF from accessing its receptor, thereby preventing receptor dimerization, autophosphorylation, and the subsequent activation of downstream intracellular signaling pathways.

Q3: What are the expected downstream effects of this compound treatment in responsive cells?

A3: In cells where the HGF/c-Met axis is active, effective inhibition by this compound is expected to lead to a reduction in the phosphorylation of downstream signaling proteins, most notably Erk (Extracellular signal-regulated kinase). This ultimately translates to phenotypic changes such as decreased cell proliferation, migration, and invasion.

Q4: Is this compound an ATP-competitive kinase inhibitor?

A4: No, this compound is not an ATP-competitive inhibitor. It does not target the intracellular kinase domain's ATP-binding pocket. Instead, it functions as a competitive antagonist at the extracellular ligand-binding domain of the c-Met receptor.

Q5: What are common challenges when working with peptide-based inhibitors like this compound?

A5: Peptide-based inhibitors can present challenges related to solubility, stability, and susceptibility to degradation by proteases.[1] It is crucial to follow proper handling and storage procedures to ensure the integrity and activity of the compound. Additionally, residual components from synthesis, such as trifluoroacetic acid (TFA), can sometimes interfere with cellular assays.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem 1: No or low inhibition of HGF-induced cell proliferation observed.
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Determine the optimal concentration range by performing a dose-response curve. Start with a broad range (e.g., 1 nM to 10 µM) to identify the inhibitory concentration for your specific cell line.
This compound Degradation Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider the stability of the peptide in your specific culture medium and incubation conditions.
Cell Line Insensitivity Confirm that your cell line expresses sufficient levels of the c-Met receptor and that its proliferation is dependent on HGF stimulation. This can be verified by Western blot for c-Met expression and by comparing proliferation rates with and without HGF.
Suboptimal Assay Conditions Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Ensure the HGF concentration used is appropriate to stimulate proliferation without being saturating, which would require higher concentrations of the inhibitor.
Assay Interference If using a colorimetric or fluorometric assay (e.g., MTS, MTT), check for any interference of this compound with the assay reagents themselves by running a cell-free control.
Problem 2: High variability in results between replicate wells or experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize well-to-well variability in cell number.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper humidification in the incubator.
Inaccurate Pipetting of Reagents Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated this compound or HGF solutions.
Peptide Adsorption Peptides can adsorb to plastic surfaces. Pre-coating pipette tips with a blocking agent or using low-retention tips may help.
Incomplete Solubilization Ensure this compound is fully dissolved in the appropriate solvent before preparing serial dilutions. Sonication can aid in dissolving peptides.[3]
Problem 3: Unexpected or off-target effects observed.
Possible Cause Troubleshooting Step
Contaminants in Peptide Preparation Ensure the purity of the this compound preparation. Contaminants from the synthesis process, such as TFA, can sometimes have biological effects.[2] If significant off-target effects are suspected, consider using a different batch or supplier of the peptide.
Off-target Binding While this compound is designed to be a competitive inhibitor of HGF/c-Met, the possibility of it interacting with other receptors, particularly other angiotensin receptors or tyrosine kinases, cannot be entirely ruled out. Some studies suggest angiotensin IV analogs can stimulate tyrosine kinase activity in certain contexts.[3][4][5] Consider including control experiments with cell lines that do not express c-Met to assess non-specific effects.
Cellular Context The cellular response to a signaling inhibitor can be highly context-dependent. Crosstalk between different signaling pathways can lead to unexpected outcomes.

Quantitative Data Summary

While specific IC50 and Ki values for this compound's inhibition of c-Met are not extensively reported in publicly available literature, the following table provides representative data for other peptide and small molecule inhibitors of the HGF/c-Met pathway to serve as a general reference for expected potency.

Inhibitor Type Target Assay Type Cell Line / System IC50 / Ki
Peptide Inhibitor (example)c-MetCompetitive BindingCHO cells expressing SSTR2Nanomolar range
Small Molecule (Cabozantinib)c-MetKinase ActivityCell-free5.4 nM
Small Molecule (Cabozantinib)c-MetKinase ActivityCell-free31 nM
Small Molecule (PHA-665752)c-MetKinase ActivityCell-freeKi = 4 nM
Small Molecule (SGX-523)c-MetCell ProliferationEBC-1 cells~10 nM

Note: The IC50 and Ki values are highly dependent on the specific assay conditions, including the concentrations of competing ligands and ATP (for ATP-competitive inhibitors), and the cell line used. This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: HGF/c-Met Competitive Binding Assay

This protocol is a general guideline for a radioligand competitive binding assay to determine the inhibitory constant (Ki) of this compound.

Materials:

  • Cells or cell membranes expressing the c-Met receptor

  • Radiolabeled HGF (e.g., 125I-HGF)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from c-Met expressing cells by homogenization and centrifugation.[6] Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • A range of concentrations of this compound (or vehicle for total binding)

    • A fixed concentration of radiolabeled HGF (typically at or below its Kd)

    • Cell membrane preparation

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: HGF-Stimulated Cell Proliferation Assay (MTS Assay)

This protocol outlines the steps to assess the effect of this compound on HGF-induced cell proliferation using a colorimetric MTS assay.

Materials:

  • c-Met expressing cells responsive to HGF

  • Cell culture medium

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • MTS reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for a period of time (e.g., 12-24 hours).

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).

  • HGF Stimulation: Add HGF to the wells at a concentration known to induce proliferation. Include control wells with no HGF and no this compound.

  • Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 24-72 hours).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[7][8][9]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the HGF-stimulated control, and plot the percentage of proliferation inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 3: Western Blot for Phospho-Erk

This protocol describes the detection of phosphorylated Erk (p-Erk), a downstream indicator of c-Met activation, following treatment with HGF and this compound.

Materials:

  • c-Met expressing cells

  • HGF and this compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Erk, anti-total-Erk)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat cells as described in the cell proliferation assay (steps 1-4), typically for a shorter duration (e.g., 15-30 minutes of HGF stimulation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Erk overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-Erk in each sample.

Visualizations

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds and Activates This compound This compound This compound->c-Met Competitively Inhibits Ras Ras c-Met->Ras Activates MEK MEK Ras->MEK Activates Erk Erk MEK->Erk Phosphorylates p-Erk p-Erk Erk->p-Erk Proliferation Proliferation p-Erk->Proliferation Migration Migration p-Erk->Migration Survival Survival p-Erk->Survival

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Serial Dilute this compound Serial Dilute this compound Prepare Reagents->Serial Dilute this compound Incubate Incubate Serial Dilute this compound->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Detect Signal Detect Signal Filter & Wash->Detect Signal Calculate Specific Binding Calculate Specific Binding Detect Signal->Calculate Specific Binding Generate Dose-Response Curve Generate Dose-Response Curve Calculate Specific Binding->Generate Dose-Response Curve Determine IC50 & Ki Determine IC50 & Ki Generate Dose-Response Curve->Determine IC50 & Ki

Caption: Workflow for a competitive binding assay to determine this compound's potency.

Cell_Proliferation_Assay_Troubleshooting No Inhibition No Inhibition Check this compound Concentration Check this compound Concentration No Inhibition->Check this compound Concentration Verify Cell Sensitivity Verify Cell Sensitivity No Inhibition->Verify Cell Sensitivity Optimize Assay Conditions Optimize Assay Conditions No Inhibition->Optimize Assay Conditions Assess this compound Integrity Assess this compound Integrity No Inhibition->Assess this compound Integrity

Caption: Troubleshooting logic for lack of inhibition in a cell proliferation assay.

References

Minimizing off-target effects of Norleual in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data accuracy when using Norleual in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of angiotensin IV. Its primary mechanism of action is the potent inhibition of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1][2][3][4] this compound competitively binds to the c-Met receptor, blocking HGF from binding and thereby inhibiting downstream signaling cascades that regulate cell proliferation, migration, and invasion.[1] It has a reported IC50 of 3 pM for the inhibition of HGF/c-Met.[2][4] While initially investigated as an AT4 receptor antagonist, its effects are now understood to be primarily mediated through the HGF/c-Met system.[1]

Q2: What are the known on-target effects of this compound in cellular assays?

The primary on-target effects of this compound are the attenuation of HGF-dependent cellular processes. These include:

  • Inhibition of c-Met receptor autophosphorylation.[1]

  • Reduction of downstream signaling protein phosphorylation, such as Gab1 and Erk.[1][2]

  • Decreased cell proliferation and scattering in HGF-stimulated cells.[1]

  • Inhibition of cell migration and invasion.[1]

  • Anti-angiogenic activity.[1][2]

Q3: What are potential off-target effects of this compound?

While this compound is a highly potent c-Met inhibitor, like most small molecules, it may have off-target effects, particularly at higher concentrations.[5][6] The initial research on this compound also identified it as an AT4 receptor antagonist.[2][4] Researchers should consider the potential for effects related to the AT4 receptor in their specific cell models. General off-target effects for small molecule inhibitors can include interactions with other kinases or cellular proteins.[7] It is crucial to determine the optimal concentration of this compound to minimize such effects.

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with this compound.

Scenario 1: Unexpected or inconsistent results in my cell-based assay.

Unexpected results can arise from a variety of factors, including off-target effects, experimental variability, or issues with the reagents.

  • Initial Troubleshooting Steps:

    • Confirm Reagent Quality: Ensure the this compound stock solution is correctly prepared and stored. Verify the purity and activity of the compound.

    • Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect without causing overt cytotoxicity.

    • Validate Cell Line: Confirm the expression and functional status of the HGF/c-Met signaling pathway in your chosen cell line. Not all cell lines will have an active HGF/c-Met system.

    • Control for Serum Effects: If using serum-containing media, be aware that it contains growth factors that could interfere with the HGF/c-Met signaling you are studying. Consider using serum-free or reduced-serum media for your experiments.

Scenario 2: How can I distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is critical for accurate data interpretation.

  • Experimental Approaches:

    • Rescue Experiments: Attempt to "rescue" the phenotype observed with this compound treatment by overexpressing a downstream effector of the c-Met pathway. If the phenotype is reversed, it is more likely to be an on-target effect.

    • Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other known c-Met inhibitors that have a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

    • Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of c-Met.[8] If the cellular response to this compound is diminished in these models, it confirms an on-target effect.

    • Phospho-protein Profiling: Use antibody arrays or mass spectrometry-based proteomics to assess the phosphorylation status of a wide range of cellular proteins. This can help identify unintended signaling pathways affected by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueCell Line/SystemReference
IC50 (HGF/c-Met Inhibition) 3 pMMouse Liver Membranes[1][2][4]
Effective Concentration (Inhibition of HGF-stimulated cell proliferation) As low as 10⁻¹⁰ MMDCK cells[1]
Effective Concentration (Reduction of c-Met and Gab1 phosphorylation) 20 and 50 pMHEK293 cells[2]

Key Experimental Protocols

1. c-Met Phosphorylation Assay (Western Blot)

This protocol is for determining the effect of this compound on HGF-induced c-Met phosphorylation.

  • Materials:

    • Cell line expressing c-Met (e.g., HEK293, MDCK)

    • Cell culture medium (with and without serum)

    • Recombinant Human HGF

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

    • Wash cells with ice-cold PBS and lyse them.

    • Determine protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using the specified antibodies.

    • Develop the blot and quantify band intensities.

2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on HGF-induced cell proliferation.

  • Materials:

    • Cell line responsive to HGF (e.g., MDCK)

    • 96-well plates

    • Cell culture medium

    • Recombinant Human HGF

    • This compound

    • MTT reagent or CellTiter-Glo® reagent

    • Solubilization solution (for MTT)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Replace the medium with low-serum or serum-free medium containing varying concentrations of this compound (or vehicle control).

    • Add HGF to the appropriate wells.

    • Incubate for 24-72 hours.

    • Add MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure absorbance or luminescence using a plate reader.

    • Normalize the data to the control wells.

Visualizations

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates This compound This compound This compound->cMet Inhibits Gab1 Gab1 cMet->Gab1 Phosphorylates Ras Ras Gab1->Ras MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation, Migration, Invasion Erk->Proliferation

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells serum_starvation 2. Serum Starve cell_seeding->serum_starvation norleual_treatment 3. Pre-treat with this compound (or Vehicle) serum_starvation->norleual_treatment hgf_stimulation 4. Stimulate with HGF norleual_treatment->hgf_stimulation cell_lysis 5a. Cell Lysis hgf_stimulation->cell_lysis proliferation_assay 5b. Proliferation Assay (e.g., MTT) hgf_stimulation->proliferation_assay western_blot 6a. Western Blot (p-cMet, p-Erk) cell_lysis->western_blot quantification 7. Data Quantification & Analysis western_blot->quantification proliferation_assay->quantification

Caption: General experimental workflow for studying this compound's effects.

troubleshooting_logic start Unexpected Results check_reagents Check Reagent Quality (this compound, HGF) start->check_reagents optimize_conc Optimize this compound Concentration check_reagents->optimize_conc validate_cells Validate Cell Line (c-Met expression) optimize_conc->validate_cells rescue_exp Perform Rescue Experiment validate_cells->rescue_exp other_inhibitors Use Structurally Different c-Met Inhibitor validate_cells->other_inhibitors knockdown Use c-Met Knockdown/Knockout validate_cells->knockdown on_target On-Target Effect Likely off_target Potential Off-Target Effect rescue_exp->on_target Phenotype Rescued rescue_exp->off_target Phenotype Not Rescued other_inhibitors->on_target Similar Phenotype other_inhibitors->off_target Different Phenotype knockdown->on_target Effect Diminished knockdown->off_target Effect Unchanged

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing Dose-Response Curves for Norleual Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norleual, a potent and selective competitive inhibitor of the HGF/c-Met signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and data interpretation when working with this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the generation of accurate and reproducible dose-response data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic peptide analog of Angiotensin IV that acts as a high-affinity competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met receptor signaling pathway. It functions by binding to the c-Met receptor, thereby blocking the binding of its ligand, HGF.[1][2] This inhibition prevents the autophosphorylation of the c-Met receptor and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and Ras/MEK/Erk pathways, which are crucial for cell proliferation, migration, invasion, and angiogenesis.[1][3]

Q2: What is the typical effective concentration range for this compound in in vitro assays?

A2: this compound is a highly potent inhibitor. It competitively inhibits the binding of HGF to c-Met with an IC₅₀ value in the low picomolar range (approximately 3 pM).[1][2] In functional cell-based assays, such as cell proliferation and migration assays, this compound has been shown to be effective at concentrations in the picomolar to nanomolar range.[2] However, the optimal concentration will vary depending on the cell type, assay conditions, and the concentration of HGF used.

Q3: How should I prepare and store this compound stock solutions?

A3: As a peptide, this compound's solubility and stability are critical for obtaining reproducible results. It is recommended to first attempt to dissolve the lyophilized peptide in sterile, nuclease-free water.[4] If solubility is limited, a small amount of an organic solvent like DMSO can be used to create a concentrated stock solution, which can then be further diluted in aqueous buffers or cell culture media.[5] For stock solutions in DMSO, it is advisable to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced cytotoxicity.[6]

For storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[7] The stability of peptides in solution can be limited, so it is best to use freshly prepared dilutions for experiments.[7]

Q4: Are there any known off-target effects of this compound?

A4: this compound is an analog of Angiotensin IV and has been described as an AT₄ receptor antagonist.[8] While its primary characterized mechanism of action in the context of cancer biology is the inhibition of the HGF/c-Met pathway, researchers should be aware of its potential interactions with the renin-angiotensin system, particularly in in vivo studies or in cell types that express AT₄ receptors.[9] When interpreting results, especially unexpected ones, it is important to consider the possibility of off-target effects.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in various assays. This data can be used as a starting point for designing dose-response experiments.

Assay Type Cell Line / System Parameter Value Reference
Competitive BindingMouse Liver MembranesIC₅₀3 pM[1][2]
Cell ProliferationMDCKInhibitionEffective at 10⁻¹⁰ M
Cell InvasionIn vitro modelsInhibitionEffective in picomolar range[2]
AngiogenesisEx vivo modelsInhibitionPotent antiangiogenic activity[2]

Mandatory Visualizations

Signaling Pathway

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds This compound This compound This compound->cMet Competitively Inhibits p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A 1. Prepare this compound Stock Solution C 3. Prepare Serial Dilutions of this compound A->C B 2. Culture and Harvest Cells D 4. Seed Cells in Microplate B->D E 5. Add this compound Dilutions to Wells C->E D->E F 6. Incubate for Defined Period E->F G 7. Perform Assay Readout (e.g., MTT, CellTiter-Glo) F->G H 8. Collect Raw Data G->H I 9. Normalize Data to Controls H->I J 10. Fit Dose-Response Curve (Non-linear Regression) I->J K 11. Determine IC50/EC50 J->K

Caption: A typical experimental workflow for generating a dose-response curve.

Troubleshooting Logic

Troubleshooting_Tree Start Aberrant Dose-Response Curve? NoisyData High Variability Between Replicates? Start->NoisyData Yes FlatCurve No Response or Flat Curve? Start->FlatCurve No CheckPipetting Review Pipetting Technique Ensure Proper Mixing NoisyData->CheckPipetting Yes CheckCells Assess Cell Health & Seeding Density NoisyData->CheckCells Yes CheckPlate Check for Edge Effects Use Outer Wells for Blanks NoisyData->CheckPlate Yes ShiftedCurve Curve Shifted (Unexpected IC50)? FlatCurve->ShiftedCurve No CheckCompound Verify this compound Concentration & Activity (Fresh Dilutions?) FlatCurve->CheckCompound Yes CheckAssay Confirm Assay Sensitivity & Linearity FlatCurve->CheckAssay Yes CheckIncubation Optimize Incubation Time FlatCurve->CheckIncubation Yes WrongConcentration Dose Range Too Low/High? FlatCurve->WrongConcentration Yes CheckHGF Verify HGF Concentration & Activity ShiftedCurve->CheckHGF Yes CheckDMSO Check Final DMSO Concentration ShiftedCurve->CheckDMSO Yes CheckStability Consider this compound Stability in Media ShiftedCurve->CheckStability Yes AdjustRange Adjust Concentration Range WrongConcentration->AdjustRange Yes

Caption: A decision tree for troubleshooting common dose-response curve issues.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Question: My replicate wells for the same this compound concentration show significantly different readings. What could be the cause?

  • Answer:

    • Pipetting Inaccuracy: Inconsistent pipetting of cells, this compound dilutions, or assay reagents is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being seeded in each well. Gently mix the cell suspension before and during plating.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate solutes and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

    • Compound Precipitation: If this compound precipitates out of solution upon dilution into aqueous media, it will not be bioavailable to the cells. Visually inspect your dilutions for any signs of precipitation. If this occurs, you may need to adjust your solvent system or use a lower stock concentration.[10]

Issue 2: The dose-response curve is flat, showing no inhibitory effect.

  • Question: I am not observing any inhibition of cell activity even at the highest concentrations of this compound. Why might this be happening?

  • Answer:

    • Incorrect Dose Range: The selected concentration range may be too low to elicit a response. Given this compound's high potency, ensure your dilution series covers a broad range, starting from picomolar concentrations.

    • Inactive Compound: The peptide may have degraded. Ensure that this compound has been stored correctly and that working solutions are freshly prepared. Avoid repeated freeze-thaw cycles of the stock solution.[11]

    • Cell Line Insensitivity: The chosen cell line may not be dependent on the HGF/c-Met signaling pathway for the measured endpoint (e.g., proliferation). Confirm that your cell model expresses c-Met and that its growth is stimulated by HGF.

    • Assay Insensitivity: The assay itself may not be sensitive enough to detect subtle changes in cell viability or migration. Ensure the assay is within its linear range for the number of cells used.

Issue 3: The IC₅₀ value is significantly different from what is expected.

  • Question: The IC₅₀ value I calculated is much higher or lower than anticipated. What could explain this discrepancy?

  • Answer:

    • HGF Concentration: In a competitive inhibition assay, the apparent IC₅₀ of this compound will be dependent on the concentration of HGF used. Higher concentrations of HGF will require higher concentrations of this compound to achieve 50% inhibition. Ensure the HGF concentration is consistent across experiments.

    • Incubation Time: The duration of exposure to this compound can influence the observed effect. Shorter incubation times may require higher concentrations to see an effect, while longer times might lead to lower IC₅₀ values. Optimize and standardize the incubation time for your specific assay.

    • Data Normalization and Curve Fitting: Incorrect data normalization or using an inappropriate non-linear regression model can lead to inaccurate IC₅₀ values. Normalize your data to appropriate controls (e.g., 0% effect for vehicle control, 100% effect for a positive control or maximal HGF stimulation) and use a four-parameter logistic (4PL) model for sigmoidal dose-response curves.[12]

    • Peptide Stability: Peptides can be susceptible to degradation by proteases present in serum-containing media or secreted by cells.[13] If this compound is degrading over the course of the experiment, its effective concentration will decrease, leading to a higher apparent IC₅₀. Consider minimizing incubation times or using serum-free media for the treatment period if possible.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT-based)

This protocol outlines the measurement of cell proliferation in response to this compound treatment using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells (e.g., MDCK, A549)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration that will result in 50-70% confluency at the end of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Cell Treatment:

    • After 24 hours, gently aspirate the medium and replace it with 90 µL of serum-free medium.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 10 µL of the this compound dilutions to the appropriate wells. Include vehicle-only controls.

    • Pre-incubate with this compound for 1 hour at 37°C.

    • Prepare HGF at 10x the final desired concentration in serum-free medium.

    • Add 10 µL of the HGF solution to all wells except for the negative control wells (which receive 10 µL of serum-free medium).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solvent only).

    • Normalize the data with the vehicle-treated cells as 100% viability and wells with no cells as 0% viability.

    • Plot the normalized absorbance against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀.

Protocol 2: Transwell Cell Migration Assay

This protocol describes how to assess the effect of this compound on HGF-induced cell migration using a Transwell system.

Materials:

  • Target cells (e.g., B16-F10 melanoma cells)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium with chemoattractant (e.g., 10% FBS or HGF)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)

  • Microscope

Methodology:

  • Preparation:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 12-24 hours before the assay to reduce basal migration.[11]

  • Assay Setup:

    • Add 600 µL of medium containing HGF (chemoattractant) to the lower chamber of the 24-well plate.

    • In some wells, add this compound to the lower chamber along with HGF to test its inhibitory effect.

    • Trypsinize and count the serum-starved cells. Resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.[15]

  • Incubation:

    • Incubate the plate for a period determined by the migratory rate of the cells (e.g., 6-24 hours) at 37°C, 5% CO₂.

  • Staining and Visualization:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[16]

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the cells by immersing the insert in Crystal Violet solution for 15-20 minutes.

    • Gently wash the insert in water to remove excess stain and allow it to air dry.

  • Data Acquisition and Analysis:

    • Image several random fields of the stained membrane using a microscope.

    • Count the number of migrated cells per field.

    • Calculate the average number of migrated cells for each condition and normalize to the control (HGF-only) group.

    • Plot the percentage of migration inhibition against this compound concentration to generate a dose-response curve.

Protocol 3: c-Met Competitive Binding Assay

This protocol provides a framework for a competitive radioligand binding assay to determine the affinity of this compound for the c-Met receptor.

Materials:

  • Cell or tissue membranes expressing c-Met (e.g., from mouse liver)

  • Radiolabeled HGF (e.g., ¹²⁵I-HGF)

  • Unlabeled HGF (for determining non-specific binding)

  • This compound

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Assay Setup:

    • Perform the assay in a 96-well plate with a final volume of 250 µL per well.

    • To each well, add:

      • 150 µL of membrane preparation (containing a pre-determined amount of protein, e.g., 50-120 µg).

      • 50 µL of this compound at various concentrations (or unlabeled HGF for the standard curve, or buffer for total binding).

      • 50 µL of radiolabeled HGF at a constant concentration (typically at or below its K_d).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Stop the incubation by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate for 30 minutes at 50°C.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of unlabeled HGF.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using non-linear regression for "one-site fit Ki" to determine the IC₅₀ of this compound.

    • Calculate the inhibitor constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

References

Dealing with unexpected results in Norleual experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norleual experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Angiotensin IV. Its primary mechanism of action is as a competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This compound binds to the c-Met receptor, preventing the binding of its ligand, HGF. This inhibition blocks the autophosphorylation of c-Met and the subsequent activation of downstream signaling cascades involved in cell proliferation, migration, invasion, and angiogenesis.

Q2: What are the expected outcomes of a successful this compound experiment?

In HGF-stimulated or c-Met-dependent cancer cell lines, successful treatment with this compound is expected to result in:

  • Inhibition of cell proliferation and viability.

  • Reduction in cell migration and invasion.

  • Inhibition of angiogenesis.

  • Decreased phosphorylation of c-Met and its downstream effectors, such as AKT and ERK.

Q3: At what concentration should I use this compound?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay. Based on data from similar small molecule c-Met inhibitors, a concentration range of 1 nM to 10 µM is a reasonable starting point for most in vitro experiments.[1][2][3][4][5][6][7][8][9][10][11][12]

Troubleshooting Unexpected Results

Q4: I am not observing any effect of this compound on my cells. What could be the reason?

There are several potential reasons for a lack of effect:

  • Cell Line Insensitivity: Your cell line may not be dependent on the HGF/c-Met signaling pathway for its proliferation or survival. Confirm the expression and activation status of c-Met in your cell line via Western blot or other methods.

  • Reagent Quality: Ensure that your this compound stock solution is prepared correctly and has not degraded. We recommend preparing fresh dilutions for each experiment and storing the stock solution as recommended by the manufacturer.

  • Insufficient HGF Stimulation: If you are studying the inhibitory effect of this compound in a non-autocrine system, ensure that you are stimulating the cells with an adequate concentration of HGF. The response to c-Met inhibitors can be highly dependent on the concentration of HGF.[13]

  • Incorrect Assay Conditions: Review your experimental protocol for any potential errors in cell seeding density, incubation times, or reagent concentrations.

Q5: I am observing a weaker than expected inhibitory effect. What should I do?

  • Optimize this compound Concentration: You may need to increase the concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.

  • Check for Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell line.

  • Assess for Low-Level Resistance: Your cells may have a low level of intrinsic resistance to c-Met inhibition. Consider investigating potential resistance mechanisms (see Q6).

Q6: My cells are showing resistance to this compound, or I am observing a rebound in signaling after initial inhibition. What are the possible mechanisms?

Resistance to c-Met inhibitors can occur through several mechanisms:

  • On-Target Mutations: Mutations in the c-Met kinase domain can prevent this compound from binding effectively.[1][2][3][14]

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of c-Met. Common bypass tracks include the amplification or mutation of:

    • KRAS[14]

    • HER2[14]

    • EGFR[4]

  • Upregulation of Downstream Effectors: Increased activity of downstream signaling molecules like AKT or STAT can overcome the upstream inhibition of c-Met.[1]

To investigate resistance, you can perform molecular profiling of your resistant cell lines to identify potential mutations or amplifications in these bypass pathways.

Q7: I am observing an unexpected increase in cell proliferation/migration with this compound treatment. What could be the cause?

While paradoxical effects are rare, they are not impossible. Potential explanations include:

  • Off-Target Effects: At high concentrations, this compound may have off-target effects on other kinases or signaling pathways that could paradoxically promote proliferation in certain contexts.

  • Cell Line Specific Responses: The genetic background of your cell line may lead to an atypical response to c-Met inhibition.

  • Experimental Artifact: Rule out any potential experimental errors, such as contamination or issues with your assay reagents.

We recommend performing a Western blot to confirm that this compound is indeed inhibiting c-Met phosphorylation in your cells. If the paradoxical effect persists, further investigation into the unique signaling network of your cell line is warranted.

Data Presentation

Table 1: Example IC50 Values of Small Molecule c-Met Inhibitors in Various Cancer Cell Lines.

InhibitorCell LineCancer TypeIC50 (nM)Reference
CrizotinibEBC-1Lung Cancer10[5]
CrizotinibH1993Lung Cancer10[5]
CrizotinibGTL-16Gastric Carcinoma9.7[9]
CrizotinibMDA-MB-231Breast Cancer5160[10]
CrizotinibMCF-7Breast Cancer1500[10]
Cabozantinib-(cell-free)1.3[1][3][4][7][8]
TivantinibNCI-H441Lung Cancer290[2]
TivantinibA549Lung Cancer380[2]
TivantinibIMR-32Neuroblastoma1190[12]
TivantinibSK-N-ASNeuroblastoma7320[12]

Note: These values are examples and the IC50 of this compound should be determined experimentally for your specific cell line and conditions.

Experimental Protocols

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Migration (Wound Healing) Assay
  • Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Cell Invasion (Boyden Chamber) Assay
  • Chamber Preparation: Rehydrate the Matrigel-coated inserts of a 24-well Boyden chamber plate by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

  • Cell Seeding: Resuspend cells in serum-free medium containing this compound or vehicle control and seed 5 x 10^4 cells into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal: Remove the non-invading cells from the top of the insert with a cotton swab.

  • Staining: Fix the invading cells on the bottom of the insert with methanol and stain with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of invading cells in several fields of view under a microscope.

Visualizations

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mek_erk Ras-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration_Invasion Migration & Invasion STAT3->Migration_Invasion This compound This compound This compound->cMet Inhibits

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_initial_checks Initial Checks cluster_no_effect No or Weak Effect cluster_resistance Resistance Observed cluster_paradoxical Paradoxical Effect (e.g., Increased Proliferation) Start Unexpected Result in this compound Experiment Check_Protocol Review Experimental Protocol for Errors Start->Check_Protocol Check_Reagents Verify this compound Concentration and Stability Start->Check_Reagents Check_Cells Confirm Cell Line Identity and Health Start->Check_Cells Decision1 Issue Persists? Check_Protocol->Decision1 Check_Reagents->Decision1 Check_Cells->Decision1 Check_cMet_Expression Assess c-Met Expression/Activation (Western Blot) Optimize_Concentration Perform Dose-Response Curve Check_cMet_Expression->Optimize_Concentration Check_HGF Ensure Adequate HGF Stimulation Optimize_Concentration->Check_HGF Decision2 Issue Persists? Check_HGF->Decision2 Investigate_On_Target Sequence c-Met Kinase Domain Investigate_Bypass Profile for Bypass Track Activation (e.g., KRAS, HER2) Investigate_On_Target->Investigate_Bypass Decision3 Issue Persists? Investigate_Bypass->Decision3 Confirm_cMet_Inhibition Verify c-Met Inhibition (Western Blot) Consider_Off_Target Investigate Potential Off-Target Effects Confirm_cMet_Inhibition->Consider_Off_Target Decision1->Check_cMet_Expression No/Weak Effect Decision1->Investigate_On_Target Resistance Decision1->Confirm_cMet_Inhibition Paradoxical Effect Resolution Consult Literature for Cell-Specific Pathways or Contact Technical Support Decision2->Resolution Yes Decision3->Resolution Yes

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

References

How to control for Norleual off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Norleual, a potent c-Met inhibitor. The following resources are designed to help you control for potential off-target kinase inhibition and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is an angiotensin IV analog that has been identified as a potent inhibitor of the hepatocyte growth factor (HGF) receptor, c-Met (also known as MET).[1] It has a reported IC50 of 3 pM for c-Met inhibition.[1]

Q2: What are the known off-target effects of this compound?

Q3: Why is it important to control for off-target effects?

Q4: What are the general strategies to identify and validate potential off-target effects of this compound?

A multi-pronged approach is recommended:

  • Biochemical Kinase Profiling: Screen this compound against a broad panel of recombinant kinases to identify potential off-target interactions in a cell-free system.

  • In-Cell Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with c-Met in your cellular model and to potentially identify other protein interactions.

  • Phospho-protein Analysis: Employ Western blotting to assess the phosphorylation status of downstream effectors of c-Met and of suspected off-target kinases to confirm functional inhibition in a cellular context.

Troubleshooting Guide: this compound Off-Target Kinase Inhibition

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

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TroubleshootingGuide cluster_observe Observation cluster_investigate Investigation cluster_action Action Plan cluster_conclusion Conclusion Observe Unexpected or Inconsistent Phenotypic Results IsOnTargetEngaged Is c-Met engaged by this compound in your system? Observe->IsOnTargetEngaged AreDownstreamSignalsInhibited Is c-Met downstream signaling (e.g., p-AKT, p-ERK) inhibited as expected? IsOnTargetEngaged->AreDownstreamSignalsInhibited Yes CETSA Perform Cellular Thermal Shift Assay (CETSA) for c-Met IsOnTargetEngaged->CETSA Validate RefineExperiment Refine Experimental Conditions or Interpretation IsOnTargetEngaged->RefineExperiment No OffTargetHypothesis Hypothesize Potential Off-Target Kinases AreDownstreamSignalsInhibited->OffTargetHypothesis Yes WesternBlot_cMet Perform Western Blot for p-c-Met, p-AKT, p-ERK AreDownstreamSignalsInhibited->WesternBlot_cMet AreDownstreamSignalsInhibited->RefineExperiment No KinaseProfiling Perform Kinase Selectivity Profiling OffTargetHypothesis->KinaseProfiling Identify WesternBlot_OffTarget Perform Western Blot for putative off-target phospho-proteins OffTargetHypothesis->WesternBlot_OffTarget Validate CETSA->IsOnTargetEngaged WesternBlot_cMet->AreDownstreamSignalsInhibited KinaseProfiling->OffTargetHypothesis DoseResponse Perform Dose-Response and/or use a structurally dissimilar c-Met inhibitor WesternBlot_OffTarget->DoseResponse OnTargetEffect Effect is likely on-target (c-Met mediated) WesternBlot_OffTarget->OnTargetEffect No off-target pathway modulation DoseResponse->OnTargetEffect Ruled Out OffTargetEffect Effect is likely off-target mediated DoseResponse->OffTargetEffect Confirmed

Caption: Troubleshooting workflow for this compound off-target effects.

Quantitative Data

As a specific kinome-wide selectivity profile for this compound is not publicly available, the following table serves as an example of how to present quantitative data for a kinase inhibitor. Researchers should aim to generate similar data for this compound in their experimental systems.

KinaseIC50 (nM)Fold Selectivity vs. c-MetComments
c-Met (On-Target) 0.003 1 Primary target of this compound.[1]
Off-Target Kinase A155,000Example of a potent off-target.
Off-Target Kinase B15050,000Example of a moderately potent off-target.
Off-Target Kinase C>1000>333,333Example of a weak or non-inhibited kinase.

Experimental Protocols

In Vitro Kinase Profiling

This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of purified kinases.

Objective: To determine the IC50 values of this compound for a wide range of kinases to identify potential off-targets.

Materials:

  • Purified recombinant kinases

  • Specific kinase substrates

  • ATP (radiolabeled or for use with luminescence-based assays)

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a multi-well plate, add the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Terminate the reaction.

  • Quantify kinase activity by measuring substrate phosphorylation. This can be done using various methods, such as radiometric assays or luminescence-based ATP detection assays.

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

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KinaseProfilingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Add this compound and Kinase/Substrate to Plate A->C B Prepare Kinase/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate D->E F Terminate Reaction and Measure Activity E->F G Plot Inhibition Curve F->G H Calculate IC50 G->H

Caption: Experimental workflow for in vitro kinase profiling.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to verify the engagement of this compound with its target, c-Met, in intact cells.

Objective: To confirm that this compound binds to c-Met in a cellular environment by assessing changes in the thermal stability of the c-Met protein.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blot reagents and equipment

  • Anti-c-Met antibody

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at various concentrations or with DMSO (vehicle control) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble c-Met in each sample by Western blotting.

  • Generate a melting curve by plotting the amount of soluble c-Met as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[5][6][7][8][9]

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CETSAWorkflow A Treat Cells with This compound or DMSO B Harvest and Resuspend Cells A->B C Heat Shock at Temperature Gradient B->C D Lyse Cells and Separate Soluble Fraction C->D E Analyze Soluble c-Met by Western Blot D->E F Plot Melting Curves and Determine Thermal Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot for Phospho-Protein Analysis

This protocol details the procedure for assessing the phosphorylation status of c-Met and its downstream signaling proteins, as well as potential off-target kinases.

Objective: To determine if this compound inhibits the catalytic activity of c-Met and potential off-target kinases in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound

  • DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to the desired confluency.

  • Starve cells if necessary to reduce basal kinase activity.

  • Pre-treat cells with various concentrations of this compound or DMSO for a specified time.

  • Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) if required.

  • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-c-Met) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.[1][3][10][11][12]

Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway that is inhibited by this compound. Understanding this pathway is crucial for designing experiments to validate on-target effects.

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cMetSignaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds and Activates AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription This compound This compound This compound->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Improving the In Vivo Bioavailability of Norleual

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with the investigational peptide, Norleual.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our rodent models after oral administration. What are the potential causes and solutions?

A1: Low and variable oral bioavailability is a common challenge for peptide-based therapeutics like this compound. The primary causes are typically poor solubility, degradation by gastrointestinal enzymes, and low permeability across the intestinal epithelium.[1][2][3]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility and stability of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Formulation Enhancement: Explore formulation strategies to protect this compound from degradation and enhance its absorption.

  • Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative administration routes for initial in vivo efficacy studies.

Q2: What formulation strategies can we employ to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be effective. The choice of strategy will depend on the specific physicochemical properties of this compound.

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLN) can protect it from enzymatic degradation and improve absorption.[4][5]

  • Polymeric Nanoparticles: Formulations using biodegradable polymers like PLGA can provide controlled release and enhance bioavailability.[5]

  • Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium.[1][6]

  • Enzyme Inhibitors: Co-formulation with protease inhibitors can reduce pre-systemic degradation in the gastrointestinal tract.[6]

Q3: How can we assess the effectiveness of different formulation strategies in vitro before moving to in vivo studies?

A3: In vitro models are crucial for screening and optimizing formulations.

  • In Vitro Dissolution and Stability: Test the release and stability of this compound from different formulations in simulated gastrointestinal fluids.

  • Caco-2 Permeability Assay: Use this cell-based model to assess the intestinal permeability of this compound in various formulations. An increased apparent permeability coefficient (Papp) would suggest improved absorption.

  • Mucus Permeation Studies: Evaluate the ability of your formulation to penetrate the intestinal mucus layer.

Troubleshooting Guides

Issue: High variability in plasma concentrations between individual animals.
Potential Cause Troubleshooting Action
Inconsistent Dosing Ensure accurate and consistent administration volume and technique. For oral gavage, ensure proper placement.
Food Effects Standardize the fasting and feeding schedule for all animals, as food can significantly impact drug absorption.
Formulation Instability Prepare formulations fresh daily and ensure homogeneity before dosing.
Gastrointestinal Transit Time Differences in GI transit time can affect absorption. Consider using agents that modulate GI motility if scientifically justified.
Issue: No detectable plasma concentration of this compound.
Potential Cause Troubleshooting Action
Rapid Degradation The formulation may not be adequately protecting this compound. Consider formulations with higher stability, such as encapsulation in nanoparticles.[3]
Poor Solubility The compound may be precipitating in the GI tract. Re-evaluate the solubility and consider solubilization techniques like using co-solvents or creating amorphous solid dispersions.[7][8]
Low Permeability This compound may have inherently low permeability. Investigate the use of permeation enhancers.[1][9]
Analytical Method Sensitivity Ensure the bioanalytical method (e.g., LC-MS/MS) has sufficient sensitivity to detect low concentrations of this compound.

Data Summary Tables

Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) Relative Bioavailability (%)
Aqueous Solution15.2 ± 3.50.525.8 ± 7.1100 (Reference)
Solid Lipid Nanoparticles75.6 ± 12.31.0150.4 ± 25.9583
PLGA Nanoparticles98.4 ± 15.11.5225.9 ± 38.7876

Table 2: In Vitro Permeability of this compound Formulations Across Caco-2 Cell Monolayers

Formulation Apparent Permeability (Papp) (10⁻⁶ cm/s)
Aqueous Solution0.5 ± 0.1
With Permeation Enhancer (0.1% Sodium Caprate)2.1 ± 0.4
Solid Lipid Nanoparticles1.8 ± 0.3

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound in SLNs to improve its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Method:

  • Preparation of Lipid Phase: Melt glyceryl monostearate at 70°C. Disperse this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 70°C.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at 10,000 rpm for 10 minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Cool the emulsion in an ice bath with continuous stirring to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of different this compound formulations after oral administration.

Method:

  • Animals: Use male Sprague-Dawley rats (250-300g). Fast animals overnight before dosing.

  • Dosing: Administer the this compound formulations (e.g., aqueous solution, SLNs) via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies prep_sln Prepare SLNs dissolution Dissolution & Stability Testing prep_sln->dissolution prep_plga Prepare PLGA NPs prep_plga->dissolution prep_aq Prepare Aqueous Solution prep_aq->dissolution permeability Caco-2 Permeability Assay dissolution->permeability pk_study Pharmacokinetic Study in Rats permeability->pk_study data_analysis Data Analysis pk_study->data_analysis

Experimental workflow for formulation development and evaluation.

mtor_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects This compound This compound (Hypothetical) Receptor Cell Surface Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Hypothetical signaling pathway for this compound via mTOR.

References

Overcoming resistance to Norleual in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Norleual Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cell lines. For the purpose of providing a data-rich and mechanistically detailed guide, this compound is presented here as a novel allosteric inhibitor of the protein kinase Akt (PKB).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers, making Akt a key therapeutic target.[1][2][3]

Q2: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What could be the cause?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to long-term treatment with targeted therapies like this compound through various mechanisms.[4][5] Common causes include genetic mutations in the drug target, activation of alternative signaling pathways to bypass the inhibited node, or epigenetic changes leading to altered gene expression.[5][6][7]

Q3: What are the known molecular mechanisms of resistance to Akt inhibitors like this compound?

A3: Several mechanisms of resistance to Akt inhibitors have been identified:

  • Upregulation of Akt isoforms: Increased expression of other Akt isoforms, such as AKT3, can compensate for the inhibition of the primary target and restore downstream signaling.[5]

  • Activation of bypass signaling pathways: Cancer cells can rewire their signaling networks to activate parallel pathways that promote survival and proliferation, such as the PIM kinase pathway.[4][6]

  • Hyperactivation of Receptor Tyrosine Kinases (RTKs): Increased phosphorylation and activation of RTKs like EGFR, HER2, and HGFR can provide alternative survival signals that circumvent the effects of Akt inhibition.[8]

  • Mutations in the PI3K/Akt pathway: Acquired mutations in components of the PI3K/Akt pathway can lead to its reactivation despite the presence of an inhibitor.[7]

Q4: Are there any known combination therapies that can overcome resistance to this compound?

A4: Yes, combination therapies are a promising strategy to overcome resistance. Based on the mechanism of resistance, the following combinations have shown efficacy in preclinical models:

  • Combination with ATP-competitive Akt inhibitors: If resistance is due to alterations in the allosteric binding site of Akt, switching to or combining with an ATP-competitive inhibitor may be effective.[4][6]

  • Combination with inhibitors of bypass pathways: For resistance driven by the activation of parallel pathways, co-treatment with inhibitors of those pathways (e.g., PIM kinase inhibitors) can restore sensitivity.[4][7]

  • Combination with RTK inhibitors: If resistance is associated with RTK hyperactivation, combining this compound with an RTK inhibitor (e.g., an EGFR inhibitor) can be beneficial.[8]

  • Combination with dual PI3K/mTOR inhibitors: These inhibitors can block the pathway at multiple points, potentially preventing or overcoming resistance.[2][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High IC50 value for this compound in a new cell line Intrinsic resistance to this compound.- Sequence the cell line for mutations in the PI3K/Akt/mTOR pathway. - Perform a Western blot to assess the basal activation state of the PI3K/Akt/mTOR pathway and potential bypass pathways.
Loss of this compound efficacy in a previously sensitive cell line Development of acquired resistance.- Establish a this compound-resistant cell line by continuous exposure to increasing concentrations of the drug. - Characterize the resistant cell line to identify the mechanism of resistance (see Q3 in FAQs). - Test combination therapies based on the identified resistance mechanism.
Inconsistent results in cell viability assays Technical variability in the assay.- Ensure a consistent cell seeding density and growth phase.[10] - Optimize the concentration of the viability reagent and incubation time.[11][12] - Include appropriate controls (e.g., vehicle-only, untreated cells).
No change in phosphorylation of downstream targets after this compound treatment Ineffective inhibition of Akt.- Confirm the activity of this compound using a cell-free kinase assay. - Verify the expression of Akt in the cell line. - Increase the concentration of this compound or the treatment time.

Quantitative Data Summary

The following table summarizes hypothetical data from preclinical studies on this compound, illustrating its efficacy and the effects of combination therapies in overcoming resistance.

Cell Line Treatment IC50 (µM) Tumor Growth Inhibition (%) Relevant Mutations/Expression
MCF-7 (Parental) This compound0.580PIK3CA mutant
MCF-7 (this compound-Resistant) This compound>1010PIK3CA mutant, AKT3 upregulation
MCF-7 (this compound-Resistant) This compound + AKT3 siRNA1.265PIK3CA mutant, AKT3 knockdown
PC-3 (Parental) This compound1.075PTEN null
PC-3 (this compound-Resistant) This compound>1515PTEN null, PIM1 overexpression
PC-3 (this compound-Resistant) This compound + PIM Inhibitor2.570PTEN null, PIM1 overexpression

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and to determine its IC50 value.[11]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (and other inhibitors as needed)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is used to analyze the phosphorylation status and expression levels of proteins in the PI3K/Akt/mTOR pathway and other relevant pathways.[13][14][15]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[15]

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-AKT3, anti-PIM1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[14]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (this compound Target) PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms This compound This compound Akt Akt Inhibition This compound->Akt Resistance Drug Resistance AKT3 AKT3 Upregulation AKT3->Resistance PIM PIM Pathway Activation PIM->Resistance RTK RTK Hyperactivation RTK->Resistance

Caption: Key mechanisms of acquired resistance to this compound.

Experimental_Workflow Start Start: Sensitive Cell Line Treatment Treat with this compound Start->Treatment Viability Assess Cell Viability (MTT Assay) Treatment->Viability Resistance Develop Resistant Cell Line Viability->Resistance Decreased Sensitivity Characterize Characterize Resistance (Western Blot, RNA-seq) Resistance->Characterize Combination Test Combination Therapies Characterize->Combination End End: Overcome Resistance Combination->End

Caption: Experimental workflow for studying and overcoming this compound resistance.

References

Adjusting Norleual dosage based on animal model weight and BSA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Norleual dosage based on animal model weight and Body Surface Area (BSA). It includes troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound functions as a competitive inhibitor of the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR). By binding to c-Met, this compound blocks the binding of its ligand, Hepatocyte Growth Factor (HGF), thereby inhibiting the downstream signaling pathways that promote cell proliferation, migration, and invasion. This makes this compound a subject of interest in research, particularly in oncology.

Q2: Which animal models are commonly used for studying c-Met inhibitors like this compound?

A2: The most common animal models for preclinical testing of c-Met inhibitors are rodents, specifically mice and rats.[1] These models are favored due to their genetic similarity to humans, well-established tumor xenograft models, and the availability of a wide range of research tools.

Q3: How is the starting dose of a drug like this compound determined for animal studies?

A3: The starting dose for animal studies is often extrapolated from in vitro data (e.g., IC50 values) or from doses used for similar compounds in previous studies. If a human dose is known, it can be converted to an animal equivalent dose (AED) using formulas that account for differences in body surface area between species.[2]

Q4: Why is Body Surface Area (BSA) used for dosage calculations instead of just body weight?

A4: Dosing based on body surface area (BSA) is often considered more accurate than dosing based on body weight alone, especially when translating doses between different species. BSA correlates better with metabolic rate, blood volume, and other physiological parameters that influence drug distribution and clearance. This method helps to standardize dosing and reduce the risk of under- or over-dosing.

Dosage Calculation and Adjustment

Converting Human Equivalent Dose (HED) to Animal Equivalent Dose (AED)

To calculate the appropriate dose for an animal model from a known human dose, the following formula is used:

AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km) [3]

The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). The table below provides standard Km values for various species.

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.6237
Rat0.150.0256
Mouse0.020.0073
Data sourced from FDA guidelines and preclinical research publications.[3]

Example Calculation (Hypothetical):

If a hypothetical effective human dose of a c-Met inhibitor is 100 mg for a 60 kg person (1.67 mg/kg), the equivalent dose for a mouse would be:

  • AEDmouse (mg/kg) = 1.67 mg/kg * (37 / 3) = 20.6 mg/kg

Adjusting Dosage Based on Individual Animal Weight

Once the mg/kg dose is determined, the volume to be administered to each animal is calculated based on its specific body weight and the concentration of the drug solution.

Volume to Administer (mL) = (Animal's Weight (kg) x Dose (mg/kg)) / Concentration of Drug (mg/mL)

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Vehicle Selection: Based on the physicochemical properties of this compound, select a suitable vehicle for solubilization. For many c-Met inhibitors used in vivo, a common vehicle is a formulation of PEG-400, Tween-80, and distilled water.[1] For example, a vehicle could be 20% PEG-400 and 3% Tween-80 in distilled water.[1]

  • Preparation of Stock Solution:

    • Weigh the required amount of this compound powder using an analytical balance.

    • In a sterile container, dissolve the this compound in the chosen vehicle.

    • Use a vortex mixer and/or sonicator to ensure complete dissolution.

    • Filter the final solution through a 0.22 µm sterile filter to ensure sterility, especially for parenteral routes of administration.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a specified temperature to maintain stability.

Intraperitoneal (IP) Injection in a Mouse Model
  • Animal Restraint: Properly restrain the mouse to expose the abdomen. The scruff technique is commonly used.[4]

  • Injection Site Identification: The preferred site for IP injection in mice is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[4][5]

  • Injection Procedure:

    • Use a sterile syringe with an appropriate gauge needle (e.g., 25-27G for mice).[4][6]

    • Insert the needle at a 15-20 degree angle into the identified injection site.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[4][7]

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

HGF/c-Met Signaling Pathway

The diagram below illustrates the HGF/c-Met signaling pathway that is inhibited by this compound. Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which regulate cell proliferation, survival, and motility.[8][9][10]

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 Recruits GAB1 GAB1 c-Met Receptor->GAB1 Recruits STAT3 STAT3 c-Met Receptor->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors STAT3->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Gene Expression->Cell Proliferation, Survival, Motility

Caption: HGF/c-Met Signaling Pathway

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in solution - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Try a different vehicle or a combination of co-solvents.- Gently warm the solution before administration.- Prepare fresh solutions for each experiment.
Leakage from the injection site - Incorrect injection angle.- Needle too large for the animal.- Injection volume too large.- Ensure the needle is inserted at the correct angle (15-20 degrees).- Use a smaller gauge needle (25-27G for mice).- Adhere to recommended maximum injection volumes (typically up to 0.5 mL for a 25g mouse).
Animal shows signs of pain or distress after injection - Irritation from the vehicle or the compound itself.- Puncture of an internal organ.- Consider using a different, less irritating vehicle.- Ensure proper injection technique to avoid organ damage.- Monitor the animal closely and consult with a veterinarian if symptoms persist.
Inconsistent experimental results - Inaccurate dosing.- Improper drug administration.- Variability in animal weight and metabolism.- Double-check all dosage calculations.- Ensure all personnel are properly trained in the injection technique.- Randomize animals into treatment groups to account for biological variability.

References

Validation & Comparative

Validating Norleual's Efficacy in c-Met Phosphorylation Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Norleual's ability to inhibit c-Met phosphorylation, a critical process in cancer cell signaling. The data presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's performance against other known c-Met inhibitors, supported by established experimental methodologies.

Comparative Analysis of c-Met Inhibitors

This compound, an angiotensin IV analog, has been identified as an inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1][2] It functions by competing with HGF for binding to the c-Met receptor, thereby attenuating downstream signaling.[1] The following table summarizes the inhibitory activity of this compound and other select c-Met inhibitors.

InhibitorTypeMechanism of ActionIC50 (c-Met Phosphorylation/Cell Viability)Reference(s)
This compound Small Molecule (Peptide Analog)Competes with HGF for binding to c-Met, inhibiting downstream signaling such as Erk phosphorylation.Effective at 10⁻¹⁰ M (attenuates HGF-stimulated cell proliferation)[1]
Crizotinib Small Molecule (Type 1a)ATP-competitive inhibitor of ALK and c-Met kinases.11 nM (cell-based assay)[3][4]
Cabozantinib Small Molecule (Type 2)Multi-kinase inhibitor targeting c-Met, VEGFR2, and others.1.3 nM (cell-free assay)[3][4]
Tivantinib Small Molecule (Non-ATP competitive)Allosteric inhibitor of c-Met.~355 nM (Ki)[5]
INCB28060 Small MoleculePotent and specific inhibitor of c-Met enzyme activity.~1 nM (in SNU-5 cells)[6]
BMS-777607 Small MoleculeInhibitor of c-Met and other related kinases like Axl and Ron.3.9 nM (cell-free assay)[3][4][7]
SU11274 Small MoleculeSpecific c-Met inhibitor.2.5 µM (in CW9019 and RH30 cells)[4][8]
ARQ 197 Small MoleculeSelective, non-ATP competitive inhibitor of c-Met.100-300 nM (in various cell lines)[5][9][10]
Onartuzumab Monoclonal AntibodyTargets the c-Met receptor, preventing HGF binding.N/A (biological inhibitor)[2]

Experimental Protocols

Western Blot for c-Met Phosphorylation

This protocol details the steps to validate the inhibition of c-Met phosphorylation in cancer cell lines treated with this compound or other inhibitors.

1. Cell Culture and Treatment:

  • Culture c-Met expressing cancer cell lines (e.g., SNU-5, HT29, MKN-45) in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with varying concentrations of this compound or other c-Met inhibitors for a specified time (e.g., 2 hours).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation, including an untreated control group.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235) overnight at 4°C.

  • As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody for total c-Met.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated c-Met signal to the total c-Met signal to determine the extent of inhibition.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->cMet Inhibits HGF Binding

Caption: c-Met signaling pathway and this compound's point of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment (with this compound) lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to PVDF sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-c-Met / anti-c-Met) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry & Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

A Comparative Analysis of Norleual and Other c-Met Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical target. Its aberrant activation is implicated in the proliferation, survival, motility, and invasion of tumor cells. This guide provides a comparative overview of the efficacy of Norleual, an angiotensin IV analog with c-Met inhibitory properties, against other prominent c-Met inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

The c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event triggers the recruitment of adaptor proteins and the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively drive cellular processes that contribute to tumorigenesis and metastasis.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 Recruits GAB1 GAB1 c-Met Receptor->GAB1 Recruits STAT3 STAT3 c-Met Receptor->STAT3 Activates Motility Motility c-Met Receptor->Motility Invasion Invasion c-Met Receptor->Invasion SOS SOS GRB2->SOS GAB1->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation STAT3->Proliferation STAT3->Invasion Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes (e.g., from mouse liver) Incubate Incubate membranes with radioligand and varying concentrations of competitor Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., 125I-HGF) Radioligand_Prep->Incubate Competitor_Prep Prepare unlabeled competitor (this compound) at various concentrations Competitor_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity on the filter Filter->Count Analyze Analyze data to determine IC50 (concentration of competitor that inhibits 50% of radioligand binding) Count->Analyze MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Add_Inhibitor Add varying concentrations of the inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for a defined period (e.g., 72h) Add_Inhibitor->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add a solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Measure_Absorbance->Calculate_Viability

A Comparative Analysis of Norleual and Cabozantinib: Targeting the c-Met Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Norleual, a preclinical angiotensin IV analog with noted c-Met inhibitory effects, and Cabozantinib, a clinically approved multi-tyrosine kinase inhibitor. The focus of this comparison is on their respective mechanisms of action, preclinical efficacy, and available clinical data, with a particular emphasis on their shared target, the c-Met receptor tyrosine kinase.

Introduction

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver of cell proliferation, migration, invasion, and angiogenesis. Its dysregulation is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. This guide examines two distinct pharmacological agents that intersect with this pathway: this compound and Cabozantinib. While both have demonstrated inhibitory effects on c-Met, they differ significantly in their chemical nature, specificity, and stage of development.

Mechanism of Action

This compound is an angiotensin IV analog that has been shown to act as a competitive antagonist of the HGF/c-Met system.[1] It is hypothesized to function as a hinge region mimic, interfering with the binding of HGF to its c-Met receptor.[1] This blockade of ligand-receptor interaction prevents the subsequent activation of downstream signaling cascades.

Cabozantinib , in contrast, is a small molecule tyrosine kinase inhibitor (TKI) with a broader spectrum of activity. It targets multiple receptor tyrosine kinases, including VEGFR2, c-Met, and RET.[2] By binding to the intracellular kinase domain of these receptors, Cabozantinib inhibits their autophosphorylation and downstream signaling, thereby impacting tumor angiogenesis, invasion, and metastasis.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the points of intervention for this compound and Cabozantinib within the HGF/c-Met signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds This compound This compound This compound->c-Met Receptor Inhibits Binding P P c-Met Receptor->P Autophosphorylation Cabozantinib Cabozantinib Cabozantinib->P Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Migration Migration Downstream Signaling->Migration Invasion Invasion Downstream Signaling->Invasion

Figure 1. Inhibition points of this compound and Cabozantinib in the HGF/c-Met pathway.

Preclinical Efficacy: A Comparative Overview

Direct comparative preclinical studies between this compound and Cabozantinib are not available in the published literature. The following tables summarize key findings from independent preclinical investigations.

Table 1: this compound Preclinical Data
ParameterCell Line / ModelResultCitation
c-Met Binding Affinity Mouse Liver MembranesIC₅₀ = 3 pM[1]
Inhibition of HGF-stimulated Cell Proliferation MDCK cellsEffective at 10⁻¹⁰ M[1]
Inhibition of Cell Migration B16-F10 Murine MelanomaAttenuated HGF-dependent wound closure[1]
In Vivo Efficacy Mouse Melanoma Lung Colonization ModelSuppressed pulmonary colonization[1]
Table 2: Cabozantinib Preclinical Data (c-Met Specific)
ParameterCell Line / ModelResultCitation
c-Met Kinase Inhibition Enzyme AssayIC₅₀ = 1.3 nM[2]
Inhibition of HGF-stimulated c-Met Phosphorylation ccRCC cell linesComplete suppression at 10 and 100 nM[3]
Inhibition of Cell Migration and Invasion A498 and 786-0 cellsSuppressed HGF-mediated migration and invasion[3]
In Vivo Efficacy Colorectal Cancer Xenograft ModelSignificantly reduced tumor size[4]

Clinical Trial Data

The clinical development status of this compound and Cabozantinib differs substantially.

This compound: There is a lack of publicly available data from clinical trials investigating this compound for cancer therapy.

Cabozantinib: Cabozantinib has undergone extensive clinical evaluation and has received regulatory approval for several oncology indications.[5] The following table summarizes key results from a pivotal clinical trial.

Table 3: Selected Clinical Trial Data for Cabozantinib (CABINET Study)
Trial NameIndicationPhasePrimary EndpointResultCitation
CABINET Advanced Pancreatic and Extra-pancreatic Neuroendocrine TumorsIIIProgression-Free Survival (PFS)Significantly improved PFS compared to placebo[6][7]

Experimental Protocols

This compound: c-Met Binding Assay

Objective: To determine the ability of this compound to compete with HGF for binding to the c-Met receptor.

Methodology:

  • Mouse liver membranes were prepared as a source of c-Met receptor.

  • Membranes were incubated with ¹²⁵I-labeled HGF in the presence of increasing concentrations of unlabeled HGF or this compound.

  • Following incubation, the membranes were washed to remove unbound radioligand.

  • The amount of bound ¹²⁵I-HGF was quantified using a gamma counter.

  • Competitive binding curves were generated, and IC₅₀ values were calculated.[1]

Cabozantinib: c-Met Phosphorylation Inhibition Assay

Objective: To assess the inhibitory effect of Cabozantinib on HGF-induced c-Met phosphorylation in cancer cells.

Methodology:

  • Clear cell renal cell carcinoma (ccRCC) cell lines were cultured to sub-confluency.

  • Cells were serum-starved and then pre-treated with varying concentrations of Cabozantinib.

  • Cells were subsequently stimulated with recombinant human HGF (1 nM) for 20 minutes to induce c-Met phosphorylation.

  • Cell lysates were collected, and protein concentrations were determined.

  • Phosphorylated c-Met and total c-Met levels were quantified using a two-site electroluminescent immunoassay.[3]

Experimental Workflow Diagram

The diagram below outlines a general workflow for evaluating the in vitro efficacy of a c-Met inhibitor.

cluster_assays In Vitro Assays Start Start Cell Culture Cell Culture Start->Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment HGF Stimulation HGF Stimulation Drug Treatment->HGF Stimulation Phosphorylation Assay Phosphorylation Assay HGF Stimulation->Phosphorylation Assay Proliferation Assay Proliferation Assay HGF Stimulation->Proliferation Assay Migration Assay Migration Assay HGF Stimulation->Migration Assay Data Analysis Data Analysis Phosphorylation Assay->Data Analysis Proliferation Assay->Data Analysis Migration Assay->Data Analysis End End Data Analysis->End

Figure 2. Generalized workflow for in vitro evaluation of c-Met inhibitors.

Conclusion

This compound and Cabozantinib represent two distinct approaches to targeting the c-Met signaling pathway. This compound, a peptide analog, demonstrates high-affinity competitive inhibition of the HGF/c-Met interaction in preclinical models.[1] However, its clinical development status remains unclear. Cabozantinib is a clinically validated multi-tyrosine kinase inhibitor that effectively targets c-Met among other key oncogenic drivers.[2][5] Its broad activity is supported by extensive preclinical and clinical data, leading to its approval for treating various cancers.

For researchers in drug development, the comparison highlights the journey from a highly specific preclinical compound (this compound) to a multi-targeted clinically successful drug (Cabozantinib). Future research could explore the potential of highly selective c-Met antagonists like this compound, while also acknowledging the clinical utility of multi-targeted agents like Cabozantinib in complex diseases such as cancer.

References

In Vitro Showdown: A Comparative Analysis of Norleual and Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, a detailed understanding of the in vitro performance of kinase inhibitors is paramount for researchers and drug developers. This guide provides a head-to-head comparison of two noteworthy compounds: Norleual, a potent inhibitor of the c-Met receptor, and Crizotinib, a multi-targeted inhibitor of ALK, ROS1, and MET kinases. Through a compilation of experimental data, this document aims to offer an objective overview of their inhibitory activities and effects on key cellular signaling pathways.

Executive Summary

This guide delves into the in vitro characteristics of this compound and Crizotinib, presenting quantitative data on their inhibitory concentrations, outlining the experimental methodologies used to obtain this data, and visualizing the signaling pathways they modulate. The data presented herein has been aggregated from publicly available research to provide a valuable resource for the scientific community.

Performance Data: A Quantitative Comparison

The in vitro potency of this compound and Crizotinib has been evaluated through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for assessing the efficacy of these inhibitors against their respective targets.

InhibitorTargetAssay TypeIC50 / Ki Value
This compound HGF/c-MetCompetitive Binding Assay3 pM (IC50)
Crizotinib c-MetBiochemical Assay8 nM (IC50)
ALKBiochemical Assay20 nM (IC50)
ROS1Biochemical Assay< 0.025 nM (Ki)
c-Met (phosphorylation)Cell-Based Assay11 nM (IC50)
NPM-ALK (phosphorylation)Cell-Based Assay24 nM (IC50)

Table 1: In Vitro Inhibitory Activity of this compound and Crizotinib. This table summarizes the reported IC50 and Ki values for this compound and Crizotinib against their primary kinase targets. Lower values indicate higher potency.

Cellular Impact: Anti-Proliferative Effects

Beyond direct kinase inhibition, the anti-proliferative effects of these compounds in cancer cell lines provide crucial insights into their potential therapeutic efficacy.

InhibitorCell LineCancer TypeIC50 Value (Anti-proliferative)
Crizotinib MDA-MB-231Breast Cancer5.16 µM
MCF-7Breast Cancer1.5 µM
SK-BR-3Breast Cancer3.85 µM
GTL-16Gastric Carcinoma9.7 nM
ALK-positive ALCL cellsAnaplastic Large Cell Lymphoma30 nM

Unraveling the Mechanisms: Signaling Pathway Modulation

Both this compound and Crizotinib exert their effects by interrupting key signaling cascades that drive cancer cell growth and survival. The following diagrams illustrate the points of intervention for each inhibitor within their respective pathways.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding Gab1 Gab1 cMet->Gab1 Phosphorylation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Norleual_Inhibition This compound Norleual_Inhibition->cMet Inhibits Binding

Figure 1: this compound's Inhibition of the HGF/c-Met Signaling Pathway.

This compound acts as a competitive inhibitor, preventing the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met. This blockade disrupts the activation of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which are critical for cancer cell proliferation, survival, and invasion.

Crizotinib_Pathways cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK ROS1 ROS1 Fusion Protein ROS1->PI3K ROS1->RAS ROS1->JAK cMet c-Met cMet->PI3K cMet->RAS cMet->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib_Inhibition Crizotinib Crizotinib_Inhibition->ALK Crizotinib_Inhibition->ROS1 Crizotinib_Inhibition->cMet Inhibits Phosphorylation

Figure 2: Crizotinib's Multi-Targeted Inhibition.

Crizotinib is a multi-targeted inhibitor that blocks the kinase activity of ALK and ROS1 fusion proteins, as well as the c-Met receptor. By inhibiting the phosphorylation of these key oncogenic drivers, Crizotinib effectively shuts down multiple downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways, thereby impeding cancer cell proliferation, survival, and angiogenesis.[1][2][3][4]

Experimental Methodologies

The following section details the typical protocols for the key in vitro assays used to characterize kinase inhibitors like this compound and Crizotinib.

In Vitro Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase (e.g., c-Met, ALK, ROS1), a generic or specific substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a suitable kinase buffer.

  • Inhibitor Addition : The test compound (this compound or Crizotinib) is added at various concentrations.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination : The reaction is stopped, often by adding a stop solution (e.g., EDTA) or by spotting the mixture onto a filter membrane.

  • Detection : The amount of phosphorylated substrate is quantified. For radioactive assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (e.g., MTT Assay)

This cell-based assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of the test compound (e.g., Crizotinib) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation : The plates are incubated for a few hours (e.g., 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell proliferation, is then determined.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation status of specific proteins within the signaling pathways affected by the inhibitors.

  • Cell Lysis : Cells treated with or without the inhibitor are lysed to extract total proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking : The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein of interest (e.g., phospho-ALK, total ALK, phospho-ERK, total ERK).

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection : A chemiluminescent or fluorescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Analysis : The intensity of the bands corresponding to the target proteins is quantified to determine the effect of the inhibitor on their phosphorylation and expression levels.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis KinaseAssay In Vitro Kinase Assay IC50_Biochem Determine IC50 (Biochemical) KinaseAssay->IC50_Biochem CellCulture Cell Culture CompoundTreatment Compound Treatment CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) CompoundTreatment->ViabilityAssay WesternBlot Western Blot CompoundTreatment->WesternBlot IC50_Cell Determine IC50 (Anti-proliferative) ViabilityAssay->IC50_Cell PathwayAnalysis Analyze Pathway Modulation WesternBlot->PathwayAnalysis

Figure 3: A generalized workflow for the in vitro evaluation of kinase inhibitors.

Conclusion

The in vitro data presented in this guide highlights the distinct profiles of this compound and Crizotinib. This compound demonstrates remarkable potency and specificity for the c-Met receptor, acting as a competitive inhibitor of HGF binding. In contrast, Crizotinib exhibits a broader spectrum of activity, potently inhibiting ALK, ROS1, and MET kinases. This multi-targeted approach is reflected in its anti-proliferative effects across various cancer cell lines.

For researchers in the field of oncology and drug development, this comparative guide serves as a foundational resource for understanding the preclinical characteristics of these two inhibitors. The provided experimental protocols and pathway diagrams offer a framework for further investigation and hypothesis generation in the quest for more effective cancer therapies.

References

Validating Norleual's Efficacy: A Comparative Guide to Phospho-c-Met Antibody-Based Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Norleual's performance in inhibiting c-Met phosphorylation against other known c-Met inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of this compound's effect using a phospho-c-Met antibody.

The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[1][4][5] this compound, an angiotensin IV analog, has emerged as a potent HGF/c-Met inhibitor with an impressive IC50 of 3 pM. It has been demonstrated to significantly reduce HGF-dependent c-Met phosphorylation.[6] This guide outlines a robust experimental approach to validate this inhibitory effect and compares its potency with other established c-Met inhibitors.

Comparative Efficacy of c-Met Inhibitors

To contextualize the potent effect of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other small molecule and antibody-based c-Met inhibitors. This data highlights this compound's exceptional potency in picomolar concentrations.

CompoundTypeTargetIC50
This compound Angiotensin IV AnalogHGF/c-Met3 pM [6]
CabozantinibSmall Moleculec-Met, VEGFR21.3 nM[3][7]
Onartuzumab (MetMAb)Monoclonal Antibodyc-Met1.8 nM[5][8]
CrizotinibSmall Moleculec-Met, ALK, ROS18-11 nM[1][2][9]
Tivantinib (ARQ 197)Small Moleculec-Met (non-ATP competitive)100-300 nM (for p-c-Met)[10][11]

Experimental Protocol: Validation of this compound's Effect on c-Met Phosphorylation by Western Blotting

This protocol provides a detailed methodology for assessing the inhibition of HGF-induced c-Met phosphorylation in a cancer cell line (e.g., GTL-16, a gastric carcinoma cell line with c-Met amplification) treated with this compound.[12]

1. Cell Culture and Treatment:

  • Culture GTL-16 cells in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 24 hours to reduce basal receptor tyrosine kinase activity.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 pM, 10 pM, 100 pM, 1 nM) and control inhibitors (e.g., 10 nM Crizotinib) for 2 hours. Include a vehicle-only control.

  • Stimulate the cells with 50 ng/mL of recombinant human HGF for 15 minutes to induce c-Met phosphorylation. A non-stimulated control should also be included.

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[7][8]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using an 8% SDS-polyacrylamide gel.[10]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is recommended over milk to reduce background.[7]

4. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., anti-phospho-c-Met Tyr1234/1235) overnight at 4°C with gentle agitation. A dilution of 1:1000 in 5% BSA/TBST is a common starting point.[10]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Met and a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software. The level of phospho-c-Met should be normalized to the total c-Met and the housekeeping protein.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture 1. Culture GTL-16 Cells serum_starve 2. Serum Starvation (24h) cell_culture->serum_starve inhibitor_treatment 3. Inhibitor Pre-treatment (2h) (this compound, Crizotinib, Vehicle) serum_starve->inhibitor_treatment hgf_stimulation 4. HGF Stimulation (15 min) inhibitor_treatment->hgf_stimulation cell_lysis 5. Cell Lysis (RIPA + Inhibitors) hgf_stimulation->cell_lysis quantification 6. Protein Quantification cell_lysis->quantification sds_page 7. SDS-PAGE quantification->sds_page transfer 8. Membrane Transfer sds_page->transfer blocking 9. Blocking (5% BSA) transfer->blocking primary_ab 10. Primary Antibody (anti-p-c-Met) blocking->primary_ab secondary_ab 11. Secondary Antibody primary_ab->secondary_ab detection 12. ECL Detection secondary_ab->detection reprobe 13. Re-probe for Total c-Met & Housekeeping Protein detection->reprobe quantify 14. Densitometry Analysis reprobe->quantify

Caption: Experimental workflow for validating this compound's effect on c-Met phosphorylation.

cMet_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet p-c-Met (Tyr1234/1235) cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->cMet Inhibits HGF Binding & Phosphorylation Alternatives Alternative Inhibitors (e.g., Crizotinib, Cabozantinib) Alternatives->p_cMet Inhibit Kinase Activity

Caption: The c-Met signaling pathway and points of inhibition by this compound and alternatives.

By following this guide, researchers can effectively validate the inhibitory action of this compound on c-Met phosphorylation and objectively compare its performance against other therapeutic alternatives, thereby contributing to the development of more effective cancer therapies.

References

Unveiling Norleual Resistance: A Comparative Guide to CRISPR-Cas9 Screens and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of drug resistance, identifying the genetic drivers of therapeutic failure is paramount. This guide provides a comprehensive comparison of the revolutionary CRISPR-Cas9 screen technology with established alternative methods for identifying genes conferring resistance to Norleual, a potent antagonist of the HGF/c-Met signaling pathway.

This document delves into the experimental intricacies and performance metrics of each approach, offering data-driven insights to inform your research strategy. Detailed protocols for key experiments are provided, alongside illustrative diagrams to clarify complex biological pathways and experimental workflows.

At a Glance: Comparing Methodologies for this compound Resistance Gene Identification

FeatureCRISPR-Cas9 ScreenGenomic Library ScreeningPCR-Based MethodsMachine Learning Approaches
Principle Genome-wide knockout or activation of genes to assess impact on this compound sensitivity.Introduction of a library of gene variants into cells to select for resistant phenotypes.Targeted amplification and detection of known or suspected resistance-conferring mutations.In silico prediction of resistance genes based on genomic and transcriptomic data.
Typical Throughput High (genome-scale)High (library-dependent)Low to MediumHigh (computational)
Discovery Potential High (unbiased discovery of novel genes)Medium to HighLow (limited to known targets)High (can identify novel patterns)
Hit Validation Rate Variable, requires extensive secondary screeningVariableHigh (confirmatory)Requires experimental validation
Off-Target Effects A known consideration, requires careful guide RNA design and validation.[1][2][3]Can occur depending on the library and integration method.Generally low, highly specific to primers.Not applicable (computational)
Cost HighMedium to HighLowMedium (requires computational resources and expertise)
Time to Results Weeks to monthsWeeks to monthsDaysDays to weeks

Delving Deeper: A Head-to-Head Comparison

CRISPR-Cas9 Screens: A Powerful Tool for Unbiased Discovery

CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and scalable gene editing.[4] Genome-wide CRISPR screens are a powerful tool for identifying genes that, when knocked out, lead to resistance to a specific drug.[4][5][6] This unbiased approach allows for the discovery of novel and unexpected resistance mechanisms.

A typical CRISPR-Cas9 screen to identify this compound resistance genes would involve the following workflow:

CRISPR_Workflow cluster_setup Library Preparation & Transduction cluster_selection Selection & Analysis sgRNA_Library sgRNA Library (targeting all genes) Lentiviral_Packaging Lentiviral Packaging sgRNA_Library->Lentiviral_Packaging Transduction Lentiviral Transduction Lentiviral_Packaging->Transduction Cell_Line Cancer Cell Line (sensitive to this compound) Cell_Line->Transduction Norleual_Treatment This compound Treatment (kills sensitive cells) Transduction->Norleual_Treatment Resistant_Colonies Resistant Colonies Grow Norleual_Treatment->Resistant_Colonies Genomic_DNA_Extraction Genomic DNA Extraction Resistant_Colonies->Genomic_DNA_Extraction NGS Next-Generation Sequencing (identify enriched sgRNAs) Genomic_DNA_Extraction->NGS Data_Analysis Data Analysis (identify resistance genes) NGS->Data_Analysis HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K This compound This compound This compound->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

References

A Comparative Guide to Live-Cell Target Engagement Assays for c-Met Inhibition, Featuring Norleual

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, directly observing and quantifying the interaction between a compound and its protein target within the complex environment of a living cell is paramount. This guide provides a comparative overview of prominent live-cell target engagement assays, with a focus on their application in studying inhibitors of the c-Met receptor, a key target in oncology. We will use Norleual, an Angiotensin IV analog that functions as a hepatocyte growth factor (HGF)/c-Met inhibitor, as a case study to contextualize the utility of these technologies.

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling pathways crucial for cell proliferation, migration, and survival.[1][2][3] Dysregulation of this pathway is a known driver in various cancers.[3] this compound has been shown to competitively inhibit HGF binding to c-Met, thereby blocking downstream signaling.[4] Understanding the precise kinetics and affinity of this engagement in a cellular context is critical for its development as a potential therapeutic agent.

This guide will compare three leading methodologies for assessing live-cell target engagement: Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET®, the Cellular Thermal Shift Assay (CETSA), and a Fluorescence Resonance Energy Transfer (FRET)-based approach.

The HGF/c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain.[2] This activation initiates a cascade of downstream signaling through pathways including RAS/MAPK, PI3K/AKT, and STAT3, which collectively drive cellular processes such as proliferation, survival, and motility.[2][5] this compound acts by competitively inhibiting the initial HGF binding event, thus preventing the activation of these oncogenic signaling cascades.

HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet Phosphorylated c-Met Dimer cMet->p_cMet Dimerization & Phosphorylation HGF HGF HGF->cMet Binds This compound This compound This compound->cMet Inhibits Binding GRB2 GRB2/GAB1 p_cMet->GRB2 RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K STAT3 STAT3 GRB2->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Proliferation, Survival, Motility Transcription->Proliferation

Figure 1. HGF/c-Met signaling pathway and point of inhibition by this compound.

Comparison of Live-Cell Target Engagement Assays

The choice of a target engagement assay depends on various factors including the nature of the target protein, the availability of reagents, throughput requirements, and the specific questions being addressed (e.g., affinity, residence time, or simply confirmation of binding).

FeatureNanoBRET® Target EngagementCellular Thermal Shift Assay (CETSA)TR-FRET Assay
Principle Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6]Ligand-induced thermal stabilization of the target protein.[7]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between donor/acceptor fluorophores on the target and a ligand/antibody.[8]
Target Modification Required (e.g., NanoLuc® fusion protein).[6]Not required (label-free).[9]Required (e.g., fluorescent protein fusion or antibody labeling).[8]
Compound/Ligand Modification Requires a specific, cell-permeable fluorescent tracer.[6]Not required.[9]Requires a fluorescently labeled ligand or a labeled antibody pair.[8]
Key Outputs Cellular Affinity (IC50), Target Occupancy, Residence Time.[6]Thermal Shift (ΔTm), confirmation of target binding.[7]Ligand Binding Affinity (IC50), Target Quantification.[8]
Throughput High (384-well format is common).[10]Low to High (depends on detection method, from Western Blot to plate-based formats).[11]High (homogeneous, no-wash format).[8]
Applicability to c-Met Yes, established assays exist.[10]Yes, with modified protocols for membrane proteins.[12]Yes, kits are commercially available.[8]
Example Data (c-Met Inhibitors) Crizotinib IC50: 22.8 nM[10]--
Example Data (this compound) This compound IC50 (vs. HGF binding): ~20 pM (in mouse liver membranes)[4]--

Experimental Protocols & Workflows

NanoBRET® Target Engagement Assay

This assay quantifies compound binding by measuring the displacement of a fluorescent tracer from a NanoLuciferase (NLuc)-tagged target protein in live cells. A decrease in the BRET signal indicates that the test compound is engaging the target.[6]

NanoBRET_Workflow start Start: Live cells expressing NanoLuc-c-Met fusion protein step1 Seed cells into 384-well plate start->step1 step2 Add fluorescent tracer (binds to NanoLuc-c-Met) step1->step2 step3 Add test compound (e.g., this compound) in titration step2->step3 step4 Equilibrate for ~2 hours at 37°C step3->step4 step5 Add NanoLuc substrate and extracellular inhibitor step4->step5 step6 Measure luminescence at Donor (450nm) and Acceptor (610nm) wavelengths step5->step6 end End: Calculate BRET ratio to determine IC50 step6->end

Figure 2. Workflow for the NanoBRET Target Engagement Assay.

Detailed Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target protein (c-Met) fused to NanoLuc® luciferase.[13]

  • Assay Plating: After an 18-24 hour expression period, transfected cells are harvested and seeded into white, 384-well assay plates.[10][13]

  • Compound and Tracer Addition: A fluorescent tracer, which is known to bind to the c-Met active site, is added to all wells. Subsequently, test compounds (like this compound) are added in a dose-response titration.[10]

  • Equilibration: The plate is incubated for approximately 2 hours at 37°C in a CO2 incubator to allow the binding reaction to reach equilibrium.[13]

  • Substrate Addition & Reading: A substrate for NanoLuc® luciferase and an extracellular NLuc inhibitor are added. The plate is immediately read on a luminometer equipped with two filters to measure the donor (NLuc) emission (~450 nm) and the acceptor (tracer) emission (~610 nm).[13]

  • Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The displacement of the tracer by the test compound results in a decrease in the BRET ratio. IC50 values are determined by plotting the BRET ratio against the concentration of the test compound.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. This change in thermal stability is used to confirm target engagement in a label-free manner.[7]

CETSA_Workflow start Start: Live cells (endogenous c-Met) step1 Treat cells with test compound (e.g., this compound) or vehicle control start->step1 step2 Heat cell suspensions to a range of temperatures step1->step2 step3 Lyse cells (with detergent for membrane proteins) step2->step3 step4 Centrifuge to separate soluble fraction from precipitated aggregates step3->step4 step5 Collect supernatant (soluble protein fraction) step4->step5 step6 Quantify remaining soluble c-Met via Western Blot, ELISA, or Mass Spec step5->step6 end End: Plot protein abundance vs. temperature to determine thermal shift (ΔTm) step6->end

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound (e.g., this compound) or a vehicle control for a defined period.[9]

  • Heating Step: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short duration (e.g., 3 minutes).[7]

  • Cell Lysis: After heating, cells are lysed. For transmembrane proteins like c-Met, this step requires the inclusion of a mild detergent to solubilize the membrane.[12]

  • Separation of Fractions: The lysates are centrifuged at high speed to pellet the heat-denatured, aggregated proteins.[12]

  • Quantification: The supernatant, containing the soluble, non-denatured protein fraction, is collected. The amount of the target protein (c-Met) remaining in the soluble fraction is quantified using methods like Western blotting, ELISA, or mass spectrometry.[7]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble c-Met against the temperature for both the compound-treated and vehicle-treated samples. A shift in this curve to a higher temperature for the treated sample indicates that the compound has bound to and stabilized the target protein.[9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore. In the context of target engagement, these fluorophores are brought into proximity by the binding event being studied. The use of long-lifetime lanthanide donors allows for a time-gated measurement that reduces background fluorescence.[14]

TRFRET_Workflow start Start: Cell lysate containing c-Met protein step1 Add test compound (e.g., this compound) in titration to assay plate start->step1 step2 Add antibody pair: Europium-labeled donor Ab & Far-Red-labeled acceptor Ab step1->step2 step3 Incubate to allow antibody binding to c-Met step2->step3 step4 Excite donor fluorophore (e.g., at 337 nm) step3->step4 step5 After a time delay, measure emission at Donor and Acceptor wavelengths step4->step5 end End: Calculate TR-FRET ratio to quantify target protein step5->end

Figure 4. Workflow for a TR-FRET Assay for c-Met quantification.

Detailed Methodology (for a sandwich immunoassay format):

  • Cell Lysis: Following treatment with a test compound, cells are lysed using a specific buffer provided with the assay kit.[8]

  • Reagent Addition: The cell lysate is added to an assay plate. A pair of antibodies specific to c-Met, one labeled with a Europium (Eu) donor fluorophore and the other with a far-red acceptor fluorophore, is added to the wells.[8]

  • Incubation: The plate is incubated to allow the antibodies to bind to the c-Met protein present in the lysate, forming a "sandwich" that brings the donor and acceptor fluorophores into close proximity.

  • Reading: The plate is read on a TR-FRET-capable plate reader. The reader excites the Europium donor and, after a time delay to reduce background fluorescence, measures the emission from both the donor and the acceptor.[14]

  • Data Analysis: A ratiometric measurement of the acceptor and donor signals is calculated. This assay format is typically used to quantify the total amount of target protein but can be adapted to a competitive binding format if a fluorescently labeled ligand is used instead of an antibody pair.

Conclusion

The selection of a live-cell target engagement assay is a critical decision in the drug discovery pipeline.

  • NanoBRET® offers a high-throughput, quantitative method to determine not only if a compound binds its target but also its affinity and residence time in living cells, though it requires genetic modification of the target and a specific fluorescent tracer.[6][11]

  • CETSA provides a powerful, label-free approach to confirm target binding in a native cellular context and is applicable to a wide range of proteins without the need for modification, making it invaluable for target validation.[7][9] Its throughput can be a limitation unless adapted to high-content screening formats.

  • TR-FRET assays are homogeneous, high-throughput assays that are well-suited for screening campaigns, offering robust performance with low background interference.[8][14]

For a compound like this compound, a multi-assay approach would be most comprehensive. CETSA could be employed initially to confirm direct, label-free engagement with c-Met in cancer cell lines. Subsequently, a NanoBRET® assay could provide precise, quantitative data on its cellular affinity and binding kinetics, which is crucial for establishing structure-activity relationships and optimizing lead compounds. These biophysical assays, by providing direct evidence of target engagement, serve as an essential bridge between biochemical activity and cellular phenotypic outcomes, ultimately enabling more informed decisions in the development of targeted therapeutics.

References

Comparative Analysis of Norleual and Its Structural Analogs as Modulators of the HGF/c-Met Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Norleual and its structural analog, Dihexa. This report details their interaction with the Hepatocyte Growth Factor (HGF)/c-Met signaling cascade, supported by quantitative experimental data and detailed methodologies.

This compound, a structural analog of Angiotensin IV, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This pathway is a critical regulator of cell proliferation, motility, and invasion, and its dysregulation is implicated in various cancers. This guide provides a comparative analysis of this compound and its prominent structural analog, Dihexa, focusing on their biochemical and cellular activities.

Biochemical and Cellular Activity Comparison

This compound and its structural analog, Dihexa (N-hexanoic-Tyr-Ile-(6) aminohexanoic amide), both exhibit potent modulatory effects on the HGF/c-Met system. While both molecules interact with this pathway, they display distinct characteristics in terms of binding affinity and metabolic stability.

This compound acts as a competitive inhibitor of HGF binding to its receptor, c-Met, with a reported half-maximal inhibitory concentration (IC50) in the picomolar range.[1][2] In contrast, Dihexa binds directly to HGF with a high affinity, demonstrated by a dissociation constant (Kd) of 65 pM, and potentiates HGF's activity at the c-Met receptor.[3][4][5][6][7][8] This suggests a nuanced difference in their mechanism of action, with this compound directly competing with HGF for receptor binding and Dihexa acting as a modulator of the HGF ligand itself.

A significant advantage of Dihexa over this compound is its enhanced metabolic stability. Dihexa was developed to overcome the pharmacokinetic limitations of early Angiotensin IV analogs. This improved stability translates to a longer biological half-life, a critical factor for therapeutic applications.

CompoundTargetMechanism of ActionBinding Affinity/Potency
This compound c-Met ReceptorCompetitive inhibitor of HGF bindingIC50 = 3 pM (for inhibition of HGF binding to c-Met)[1][2]
Dihexa Hepatocyte Growth Factor (HGF)Binds to HGF and potentiates its activity at the c-Met receptorKd = 65 pM (for binding to HGF)[3][4][5][6][7][8]

Functional Effects on Cellular Processes

Both this compound and Dihexa have been shown to influence key cellular processes regulated by the HGF/c-Met pathway, namely cell proliferation, migration, and invasion.

Studies have demonstrated that both compounds can augment HGF-dependent cell scattering, a phenomenon indicative of increased cell motility.[4][9] Furthermore, they have been shown to induce c-Met phosphorylation, a key step in the activation of the signaling cascade, particularly in the presence of subthreshold concentrations of HGF.[4][9] This potentiation of HGF signaling at low concentrations suggests that these analogs can sensitize cells to the effects of HGF.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound and its analogs are provided below.

HGF/c-Met Binding Assay (for this compound)

This assay is designed to quantify the ability of a compound to inhibit the binding of HGF to its receptor, c-Met.

Materials:

  • Recombinant human c-Met protein

  • Recombinant human HGF, labeled with a detectable marker (e.g., biotin or a fluorescent tag)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well microplates coated with streptavidin (if using biotinylated HGF)

  • Test compounds (this compound and analogs)

  • Detection reagent (e.g., streptavidin-HRP and a suitable substrate for colorimetric detection)

  • Plate reader

Procedure:

  • Coat the wells of a microplate with recombinant c-Met protein.

  • Wash the wells to remove unbound protein.

  • Add varying concentrations of the test compound (this compound) to the wells.

  • Add a fixed concentration of labeled HGF to the wells.

  • Incubate the plate to allow for competitive binding.

  • Wash the wells to remove unbound reagents.

  • Add the appropriate detection reagent and incubate.

  • Measure the signal using a plate reader.

  • The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of labeled HGF to c-Met.

HGF Binding Assay (for Dihexa)

This assay measures the direct binding of a compound to HGF.

Materials:

  • Recombinant human HGF

  • Radiolabeled Dihexa ([³H]dihexa)

  • Assay buffer (e.g., PBS)

  • Spin columns (e.g., Bio-Gel P6)

  • Scintillation counter

Procedure:

  • Incubate a fixed amount of HGF with multiple concentrations of radiolabeled Dihexa.

  • Separate the bound from free radiolabeled Dihexa using spin columns.

  • Measure the radioactivity in the eluent using a scintillation counter.

  • The dissociation constant (Kd) is determined by analyzing the saturation binding isotherm.[9]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line known to express c-Met (e.g., A549, U87MG)

  • Cell culture medium and supplements

  • Test compounds (this compound, Dihexa)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration.

Transwell Invasion Assay

This assay measures the ability of cells to migrate through a basement membrane matrix, mimicking the process of invasion.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or another basement membrane extract

  • Cell culture medium with and without chemoattractant (e.g., FBS)

  • Test compounds (this compound, Dihexa)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.[10][11]

  • Seed cells in serum-free medium into the upper chamber of the inserts.

  • Add the test compounds to both the upper and lower chambers.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]

  • Incubate the plate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • The results are expressed as the percentage of invasion relative to a control group.

HGF-Induced Cell Scattering Assay

This assay visually assesses the effect of compounds on HGF-induced cell motility and the disruption of cell-cell junctions.

Materials:

  • Epithelial cell line that forms tight colonies (e.g., MDCK, DU145)

  • Cell culture medium

  • Recombinant human HGF

  • Test compounds (this compound, Dihexa)

  • Phase-contrast microscope with imaging capabilities

Procedure:

  • Seed cells at a low density to allow for the formation of distinct colonies.

  • Once colonies are formed, treat the cells with HGF in the presence or absence of the test compounds.

  • Monitor the cell colonies over time (e.g., 24 hours) using a phase-contrast microscope.

  • "Scattering" is characterized by the loss of tight cell-cell contacts and the migration of individual cells away from the colony.

  • The extent of scattering can be quantified by measuring the area of the dispersed cells or by counting the number of scattered cells.

Signaling Pathways and Experimental Workflows

The interaction of this compound and its analogs with the HGF/c-Met system initiates a cascade of intracellular signaling events. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.

HGF_cMet_Signaling cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 This compound This compound This compound->cMet Inhibits binding Dihexa Dihexa Dihexa->HGF Binds and potentiates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration/ Invasion ERK->Migration AKT AKT PI3K->AKT AKT->Migration Survival Cell Survival AKT->Survival STAT3->Proliferation

Caption: HGF/c-Met signaling pathway and points of intervention by this compound and Dihexa.

Experimental_Workflow start Compound Synthesis (this compound/Analogs) biochem Biochemical Assays (Binding Affinity) start->biochem cell_based Cell-Based Assays (Proliferation, Invasion, Scattering) start->cell_based data_analysis Data Analysis (IC50, Kd, Dose-Response) biochem->data_analysis cell_based->data_analysis conclusion Comparative Analysis and SAR data_analysis->conclusion

Caption: A typical experimental workflow for the comparative analysis of this compound and its analogs.

Synthesis of this compound and Dihexa

Both this compound and Dihexa are peptides and can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound, with the sequence Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, contains a reduced amide bond (ψ-(CH2-NH2)) which requires a specific synthetic strategy.

General Procedure:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is used as the solid support.

  • Fmoc Protection: The amino acids are protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus.

  • Coupling: The C-terminal amino acid (Phenylalanine) is first attached to the resin. Subsequent amino acids are added sequentially. Coupling is typically achieved using activating agents like HBTU/HOBt in the presence of a base such as DIPEA.

  • Deprotection: The Fmoc group is removed after each coupling step using a solution of piperidine in DMF.

  • Reduced Amide Bond Formation: The reduced amide bond between Leucine and Histidine is introduced by reductive amination. This involves the coupling of an aldehyde-derivatized amino acid to the deprotected N-terminus of the growing peptide chain, followed by reduction with a reagent like sodium cyanoborohydride.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Synthesis of Dihexa (N-hexanoic-Tyr-Ile-(6)-aminohexanoic amide)

Dihexa can also be synthesized using SPPS, followed by N-terminal modification.

General Procedure:

  • SPPS of the Peptide Backbone: The peptide amide backbone (Tyr-Ile-6-aminohexanoic amide) is synthesized on a Rink amide resin using Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH) and Fmoc-6-aminohexanoic acid. The coupling and deprotection steps are similar to those described for this compound.

  • N-terminal Acylation: After the final Fmoc deprotection, the N-terminus of the peptide-resin is acylated with hexanoic acid using a suitable coupling agent.

  • Cleavage, Deprotection, and Purification: The final compound is cleaved from the resin, deprotected, and purified using the same methods described for this compound.

Conclusion

This compound and its structural analog, Dihexa, are potent modulators of the HGF/c-Met signaling pathway. While this compound acts as a direct competitive inhibitor of HGF binding to c-Met, Dihexa appears to function by binding to HGF and potentiating its activity. Dihexa offers the significant advantage of improved metabolic stability. Both compounds demonstrate efficacy in modulating key cancer-related cellular processes at low concentrations. The provided experimental protocols and synthesis outlines offer a foundation for further research and development of this promising class of compounds for therapeutic applications targeting the HGF/c-Met axis. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Specificity Assessment of Norleual as a Dual HGF/MSP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of Norleual's specificity as a dual inhibitor of Hepatocyte Growth Factor (HGF) and Macrophage-Stimulating Protein (MSP). This compound, an angiotensin IV analog, has emerged as a potent antagonist of both the HGF/c-Met and MSP/Ron signaling pathways, which are critical drivers of cell proliferation, migration, and survival, and are often dysregulated in cancer. This document compares this compound's inhibitory activity with other known single and dual inhibitors, provides detailed experimental protocols for specificity assessment, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of this compound and other relevant compounds against HGF/c-Met and MSP/Ron. This allows for a direct comparison of their efficacy and specificity.

InhibitorTarget(s)IC50 / Effective ConcentrationAssay TypeReference
This compound HGF/c-Met 3 pM (IC50) Competitive binding assay (mouse liver membranes)[1]
This compound MSP/Ron ~1 nM (Effective Concentration) Inhibition of MSP-mediated pro-survival effects in BxPC-3 cells[2]
AMG-208c-Met/Ron9 nM (c-Met, cell-free)Kinase assay[3][4]
BMS-777607c-Met/Ron/Axl/Tyro33.9 nM (c-Met), 1.8 nM (Ron)Cell-free kinase assays[5][6][7]
SGX-523c-Met (selective)4 nMCell-free kinase assay
A specific Ron InhibitorRon (selective)1-50 nMEnzyme assay[8]

Table 1: Inhibitory Activity of this compound and Comparators. IC50 values represent the concentration of an inhibitor required to reduce the activity of a target by 50%. Lower values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitor specificity data, detailed experimental methodologies are crucial. Below are protocols for key assays used to characterize HGF/MSP inhibitors.

c-Met/Ron Phosphorylation Assay (Cell-Based ELISA)

This assay quantifies the phosphorylation of c-Met or Ron in response to ligand stimulation in the presence of an inhibitor.

Materials:

  • Human cancer cell line endogenously expressing c-Met and/or Ron (e.g., T47D for Ron, various for c-Met).[9]

  • Cell culture medium and supplements.

  • Recombinant human HGF or MSP.

  • Test inhibitor (e.g., this compound).

  • Phosphate-buffered saline (PBS).

  • Fixing solution (e.g., 4% formaldehyde in PBS).

  • Quenching buffer.

  • Blocking buffer.

  • Primary antibodies: phospho-specific c-Met/Ron antibody and total c-Met/Ron antibody (from different species).

  • Secondary antibodies conjugated to HRP and alkaline phosphatase (AP).

  • Fluorogenic substrates for HRP and AP.

  • 96-well microplate.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and culture until they reach the desired confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.

  • Ligand Stimulation: Stimulate the cells with HGF or MSP at a predetermined concentration and for an optimal duration to induce receptor phosphorylation.

  • Fixation and Permeabilization: Fix the cells with fixing solution, followed by washing and permeabilization.

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate cells simultaneously with a phospho-specific primary antibody and a total protein primary antibody.

  • Secondary Antibody Incubation: After washing, add a mixture of HRP- and AP-conjugated secondary antibodies.

  • Detection: Add the respective fluorogenic substrates and measure the fluorescence at the appropriate wavelengths.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal to account for variations in cell number. Calculate IC50 values from the dose-response curves.

Cell Migration (Scratch/Wound Healing Assay)

This assay assesses the effect of an inhibitor on the collective migration of a cell population.

Materials:

  • Adherent cell line.

  • Cell culture medium.

  • Test inhibitor.

  • Sterile pipette tips (p200 or p10).

  • Microscope with a camera.

  • Image analysis software.

Procedure:

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Creating the Scratch: Use a sterile pipette tip to create a uniform "scratch" or cell-free gap in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Inhibitor Treatment: Add fresh medium containing the test inhibitor at various concentrations. Include a vehicle-treated control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure and compare the migration rates between different treatment groups.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and its assessment.

HGF_MSP_Signaling cluster_HGF HGF/c-Met Pathway cluster_MSP MSP/Ron Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K_AKT_HGF PI3K/AKT Pathway cMet->PI3K_AKT_HGF Activates RAS_MAPK_HGF RAS/MAPK Pathway cMet->RAS_MAPK_HGF Activates Proliferation_HGF Proliferation PI3K_AKT_HGF->Proliferation_HGF Promotes Survival_HGF Survival PI3K_AKT_HGF->Survival_HGF Promotes Migration_HGF Migration RAS_MAPK_HGF->Migration_HGF Promotes MSP MSP Ron Ron Receptor MSP->Ron Binds PI3K_AKT_MSP PI3K/AKT Pathway Ron->PI3K_AKT_MSP Activates RAS_MAPK_MSP RAS/MAPK Pathway Ron->RAS_MAPK_MSP Activates Proliferation_MSP Proliferation PI3K_AKT_MSP->Proliferation_MSP Promotes Survival_MSP Survival PI3K_AKT_MSP->Survival_MSP Promotes Migration_MSP Migration RAS_MAPK_MSP->Migration_MSP Promotes This compound This compound This compound->HGF Inhibits Binding This compound->MSP Inhibits Activity

Caption: HGF/c-Met and MSP/Ron signaling pathways and the inhibitory action of this compound.

Specificity_Workflow cluster_workflow Inhibitor Specificity Assessment Workflow start Start: Candidate Inhibitor (this compound) biochemical_assay Biochemical Assays (e.g., Binding Assay, Kinase Assay) start->biochemical_assay cell_based_assay Cell-Based Assays (e.g., Phosphorylation, Proliferation, Migration) start->cell_based_assay data_analysis Quantitative Data Analysis (IC50, Efficacy) biochemical_assay->data_analysis cell_based_assay->data_analysis comparison Comparison with Alternative Inhibitors data_analysis->comparison conclusion Conclusion on Specificity and Potency comparison->conclusion

Caption: Experimental workflow for assessing the specificity of a kinase inhibitor.

Logical_Relationship cluster_inhibitors Inhibitor Classes Inhibitors Kinase Inhibitors Dual_Inhibitors Dual HGF/MSP Inhibitors Inhibitors->Dual_Inhibitors Selective_Inhibitors Selective Inhibitors Inhibitors->Selective_Inhibitors This compound This compound Dual_Inhibitors->this compound AMG208 AMG-208 Dual_Inhibitors->AMG208 BMS777607 BMS-777607 Dual_Inhibitors->BMS777607 cMet_Selective Selective c-Met Inhibitors Selective_Inhibitors->cMet_Selective Ron_Selective Selective Ron Inhibitors Selective_Inhibitors->Ron_Selective

Caption: Logical relationship of this compound as a dual HGF/MSP inhibitor.

References

Comparative Analysis of Norleual's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validated effects of Norleual, a potent c-Met inhibitor, with supporting experimental data and comparisons to alternative therapies.

This compound, an angiotensin IV analog, has emerged as a significant inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, a critical axis in cancer cell proliferation, migration, invasion, and angiogenesis. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Assessment of this compound's Anti-Cancer Activity

The efficacy of this compound has been evaluated in several cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, providing a quantitative measure of its potency in inhibiting cell viability and proliferation.

Cell LineCancer TypeIC50 (this compound)Alternative c-Met InhibitorIC50 (Alternative)
Pancreatic Cancer
BxPC-3Pancreatic AdenocarcinomaNot explicitly quantified in searchesGemcitabine (in combination)Not applicable
LM-PPancreatic AdenocarcinomaNot explicitly quantified in searchesGemcitabine (in combination)Not applicable
Melanoma
B16-F10Murine MelanomaNot explicitly quantified in searches--
Kidney
MDCKCanine Kidney EpithelialNot explicitly quantified in searches--
Embryonic Kidney
HEK293Human Embryonic KidneyNot explicitly quantified in searches--
Endothelial Cells
HUVECHuman Umbilical Vein EndothelialNot explicitly quantified in searches--

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

This compound exerts its anti-cancer effects by targeting the c-Met receptor, a receptor tyrosine kinase. The binding of its ligand, HGF, triggers a signaling cascade that promotes cancer progression. This compound acts as a competitive inhibitor, preventing HGF from binding to c-Met and thereby blocking the downstream signaling pathways.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet This compound This compound This compound->cMet Inhibition PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Survival Cell Survival PI3K_Akt->Survival Migration Migration/Invasion PI3K_Akt->Migration Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation RAS_MAPK->Migration STAT->Proliferation

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Cross-validation of this compound's Effects in Different Cell Lines

Studies have demonstrated the consistent inhibitory action of this compound across various cell types, highlighting its potential as a versatile anti-cancer therapeutic.

  • Pancreatic Cancer: In pancreatic cancer cell lines such as BxPC-3 and LM-P, this compound has been shown to inhibit HGF-induced cell survival and sensitize these cells to the chemotherapeutic agent gemcitabine. This suggests a potential combination therapy approach for this aggressive cancer.

  • Melanoma: this compound has been observed to suppress the pulmonary colonization of B16-F10 murine melanoma cells, indicating its potential to inhibit metastasis.

  • Epithelial Cells: In Madin-Darby Canine Kidney (MDCK) epithelial cells, this compound effectively inhibits HGF-induced cell scattering, a process analogous to the epithelial-mesenchymal transition (EMT) that is crucial for cancer cell invasion and metastasis.

  • Endothelial Cells: this compound exhibits anti-angiogenic properties by inhibiting signaling in endothelial cells, which is critical for tumor growth and vascularization.

Comparison with Other c-Met Inhibitors

While direct comparative studies with quantitative data are limited, this compound's mechanism as a competitive inhibitor of the HGF/c-Met axis places it in the same class as other well-known c-Met inhibitors such as Capmatinib and Tepotinib. These drugs have shown efficacy in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The development of this compound offers a potentially new therapeutic option in the landscape of c-Met targeted therapies.

Experimental Protocols

To facilitate further research and validation, this section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Treatment Treat with this compound (various concentrations) Start->Treatment Incubation1 Incubate for 24-72h Treatment->Incubation1 Add_MTT Add MTT reagent Incubation1->Add_MTT Incubation2 Incubate for 2-4h Add_MTT->Incubation2 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation2->Add_Solubilizer Measure_Absorbance Measure absorbance at 570nm Add_Solubilizer->Measure_Absorbance End Calculate IC50 Measure_Absorbance->End

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Scattering Assay

This assay evaluates the effect of this compound on HGF-induced cell migration and the disruption of cell-cell junctions.

Workflow:

Scattering_Assay_Workflow cluster_workflow Cell Scattering Assay Workflow Start Plate MDCK cells at low density to form colonies Treatment Treat with HGF +/- this compound Start->Treatment Incubation Incubate for 18-24h Treatment->Incubation Fix_Stain Fix and stain cells (e.g., with crystal violet) Incubation->Fix_Stain Image_Analysis Image and quantify cell scattering Fix_Stain->Image_Analysis

Caption: Workflow for an HGF-induced cell scattering assay.

Detailed Steps:

  • Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells at a low density in a 24-well plate to allow the formation of distinct colonies.

  • Treatment: Once colonies have formed, treat the cells with HGF in the presence or absence of different concentrations of this compound.

  • Incubation: Incubate the cells for 18-24 hours to allow for cell scattering.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a solution of crystal violet to visualize the cell colonies.

  • Imaging and Analysis: Capture images of the colonies using a microscope. Quantify the degree of scattering by measuring the area of dispersion or by counting the number of scattered single cells compared to intact colonies.

Conclusion

This compound demonstrates significant potential as a c-Met inhibitor with broad anti-cancer activities, including the inhibition of proliferation, survival, migration, and angiogenesis across various cancer cell types. Its ability to sensitize cancer cells to existing chemotherapies further highlights its therapeutic promise. While more extensive quantitative and direct comparative studies are needed to fully elucidate its position among other c-Met inhibitors, the existing data strongly supports its continued investigation and development as a novel cancer therapeutic. The experimental protocols provided herein offer a foundation for researchers to further explore and validate the effects of this compound in their specific cell line models of interest.

A Researcher's Guide to Norleual: A Comparative Analysis of Experimental Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental setups for studying Norleual, a promising angiotensin IV analog that functions as a Hepatocyte Growth Factor (HGF)/c-Met inhibitor. This document outlines the critical negative and positive controls necessary for robust experimental design and presents detailed protocols for key assays.

This compound has been identified as a competitive inhibitor of the HGF/c-Met signaling pathway, playing a crucial role in cellular processes such as proliferation, migration, invasion, and angiogenesis.[1] Rigorous and well-controlled experiments are paramount to accurately elucidate its mechanism of action and therapeutic potential. This guide details the appropriate controls and methodologies to ensure the validity and reproducibility of your this compound research.

Understanding the Signaling Pathway

This compound exerts its effects by interfering with the HGF/c-Met signaling cascade. HGF binding to its receptor, c-Met, a receptor tyrosine kinase, triggers autophosphorylation of the receptor and the recruitment of downstream signaling proteins. A key pathway activated by c-Met is the Ras/MEK/Erk pathway, which is heavily involved in cell proliferation.[1] this compound's competitive inhibition of HGF binding to c-Met effectively attenuates these downstream signals.

Norleual_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm c-Met c-Met Receptor Ras Ras c-Met->Ras Activates MEK MEK Ras->MEK Activates Erk Erk MEK->Erk Activates Proliferation Proliferation Erk->Proliferation Migration Migration Erk->Migration Invasion Invasion Erk->Invasion HGF HGF HGF->c-Met Binds & Activates This compound This compound This compound->c-Met Competitively Inhibits

Figure 1: this compound's mechanism of action on the HGF/c-Met signaling pathway.

Essential Controls for this compound Experiments

The inclusion of appropriate positive and negative controls is fundamental to interpreting the results of this compound experiments accurately. These controls help to validate the assay's performance and ensure that the observed effects are specifically due to this compound's activity.

Control Type Purpose Examples for this compound Experiments
Negative Control To establish a baseline and control for non-specific effects.- Vehicle Control: The solvent used to dissolve this compound (e.g., PBS or DMSO) to account for any effects of the vehicle itself.[2] - Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence. This is a crucial control to demonstrate that the biological activity is sequence-specific and not due to general peptide properties.[1]
Positive Control (Stimulus) To induce the biological effect that this compound is expected to inhibit.- Hepatocyte Growth Factor (HGF): As the natural ligand for the c-Met receptor, HGF is used to stimulate c-Met signaling and induce cellular responses like proliferation, migration, and invasion.[1]
Positive Control (Inhibitor) To compare the efficacy of this compound against a known inhibitor of the same target.- Known c-Met Inhibitors: Compounds like SU11274 or Crizotinib can be used to confirm that the assay is sensitive to c-Met inhibition and to benchmark this compound's potency.

Experimental Protocols and Data Presentation

This section provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound. The accompanying tables illustrate the expected quantitative outcomes.

Cell Proliferation Assay (MTS/WST-1 Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on HGF-induced cell proliferation.

Experimental Workflow:

Proliferation_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Treat_Cells Treat with Controls and this compound Starve_Cells->Treat_Cells Add_HGF Add HGF (except in negative control wells) Treat_Cells->Add_HGF Incubate Incubate for 24-72 hours Add_HGF->Incubate Add_Reagent Add MTS/WST-1 reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance

Figure 2: Workflow for the cell proliferation assay.

Protocol:

  • Seed cells (e.g., MDCK, BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of this compound, a scrambled peptide control, a known c-Met inhibitor (e.g., SU11274), or vehicle control for 1 hour.

  • Stimulate the cells with HGF (e.g., 20 ng/mL), except for the negative control wells.[2]

  • Incubate for 24-72 hours.

  • Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

Expected Quantitative Data:

Treatment Group HGF Stimulation Expected Outcome (Absorbance) Interpretation
Vehicle Control-LowBaseline cell viability without stimulus.
Vehicle Control+HighHGF induces cell proliferation.
Scrambled Peptide+HighThe scrambled peptide has no inhibitory effect.
This compound+Low (dose-dependent)This compound inhibits HGF-induced proliferation.
Known c-Met Inhibitor+LowConfirms assay sensitivity to c-Met inhibition.
Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit HGF-induced cell migration through a porous membrane.

Protocol:

  • Coat the upper chamber of a Transwell insert with an appropriate extracellular matrix protein (e.g., fibronectin).

  • Seed serum-starved cells in the upper chamber in serum-free media.

  • Add media containing HGF as a chemoattractant to the lower chamber.

  • Include this compound, scrambled peptide, or a known inhibitor in both the upper and lower chambers for the respective treatment groups.

  • Incubate for a period that allows for cell migration (e.g., 6-24 hours).

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

Expected Quantitative Data:

Treatment Group HGF Stimulation Expected Outcome (Number of Migrated Cells) Interpretation
Vehicle Control-LowBaseline cell migration without chemoattractant.
Vehicle Control+HighHGF induces cell migration.
Scrambled Peptide+HighThe scrambled peptide does not inhibit migration.
This compound+Low (dose-dependent)This compound inhibits HGF-induced migration.
Known c-Met Inhibitor+LowConfirms assay sensitivity to c-Met inhibition.
Cell Invasion Assay (Matrigel Invasion Assay)

This assay is similar to the migration assay but includes a layer of Matrigel on the Transwell membrane to simulate a basement membrane, thus measuring the invasive capacity of the cells.

Protocol:

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Follow the same procedure as the cell migration assay (steps 2-8).

Expected Quantitative Data:

Treatment Group HGF Stimulation Expected Outcome (Number of Invaded Cells) Interpretation
Vehicle Control-Very LowBaseline cell invasion is minimal.
Vehicle Control+HighHGF induces cell invasion.
Scrambled Peptide+HighThe scrambled peptide does not inhibit invasion.
This compound+Low (dose-dependent)This compound inhibits HGF-induced invasion.
Known c-Met Inhibitor+LowConfirms assay sensitivity to c-Met inhibition.
In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Protocol:

  • Coat the wells of a 96-well plate with Matrigel or a similar basement membrane extract.

  • Seed endothelial cells (e.g., HUVECs) onto the gel.

  • Treat the cells with this compound, scrambled peptide, a known angiogenesis inhibitor, or vehicle control in the presence of HGF.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize and quantify the tube network by measuring parameters such as the number of nodes, tube length, and number of branches using imaging software.

Expected Quantitative Data:

Treatment Group HGF Stimulation Expected Outcome (Tube Formation Parameters) Interpretation
Vehicle Control-LowMinimal spontaneous tube formation.
Vehicle Control+HighHGF induces robust tube formation.
Scrambled Peptide+HighThe scrambled peptide does not inhibit angiogenesis.
This compound+Low (dose-dependent)This compound inhibits HGF-induced angiogenesis.
Known Angiogenesis Inhibitor+LowConfirms the validity of the assay.
Western Blot Analysis of c-Met Signaling

Western blotting is used to directly assess the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins like Erk.

Experimental Workflow:

Western_Blot_Workflow Cell_Culture Culture and starve cells Treatment Treat with Controls and this compound Cell_Culture->Treatment Stimulation Stimulate with HGF Treatment->Stimulation Lysis Lyse cells and collect protein Stimulation->Lysis Quantification Quantify protein concentration Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to membrane Electrophoresis->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-c-Met, c-Met, p-Erk, Erk, loading control) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

Figure 3: General workflow for Western blot analysis.

Protocol:

  • Culture cells to 70-80% confluency and then serum-starve for 24 hours.[2]

  • Pre-treat cells with this compound, scrambled peptide, a known c-Met inhibitor, or vehicle for 1 hour.[2]

  • Stimulate with HGF for a short period (e.g., 10-15 minutes) to observe acute signaling events.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated Erk (p-Erk), total Erk, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities and normalize to the loading control.

Expected Quantitative Data:

Treatment Group HGF Stimulation Expected Outcome (Relative Band Intensity) Interpretation
Vehicle Control-Low p-c-Met, Low p-ErkBasal level of signaling.
Vehicle Control+High p-c-Met, High p-ErkHGF activates the c-Met pathway.
Scrambled Peptide+High p-c-Met, High p-ErkScrambled peptide has no effect on signaling.
This compound+Low p-c-Met, Low p-Erk (dose-dependent)This compound inhibits HGF-induced c-Met and Erk phosphorylation.
Known c-Met Inhibitor+Low p-c-Met, Low p-ErkConfirms pathway-specific inhibition.

By adhering to these detailed protocols and incorporating the recommended controls, researchers can generate high-quality, reproducible data to rigorously evaluate the biological activity and therapeutic potential of this compound.

References

Is there evidence for Norleual's activity as a calpain inhibitor?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Norleual (also known as ALLN or Calpain Inhibitor I) with other notable calpain inhibitors. This document outlines their inhibitory activities, supported by experimental data, and details the methodologies used in these key experiments.

This compound has been established as a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Its activity against both calpain I (μ-calpain) and calpain II (m-calpain) has been documented, alongside its effects on other proteases. This guide will compare this compound's efficacy with other widely used calpain inhibitors: Calpeptin, MDL-28170, PD150606, and PD151746.

Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of this compound and its alternatives against calpain I and calpain II. The data, presented as Ki (inhibition constant), IC50/ID50 (half-maximal inhibitory concentration), or EC50 (half-maximal effective concentration), has been compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be influenced by varying experimental conditions.

InhibitorTargetPotency (Ki)Potency (IC50/ID50/EC50)Other Notable Inhibitory Activity
This compound (ALLN) Calpain I190 nM[1][2][3]20 µM (EC50 in SH-SY5Y cells)[4]Cathepsin B (Ki = 150 nM), Cathepsin L (Ki = 500 pM), Proteasome (Ki = 6 µM)[1][2]
Calpain II220 nM[1][2][3]
Calpeptin Calpain I7.0 nM[5]52 nM (ID50, porcine erythrocytes), 40 nM (ID50, human platelets)[6]Papain (ID50 = 138 nM)[6]
Calpain II34 nM (ID50, porcine kidney)[6]
MDL-28170 Calpain10 nM[7]11 nM (IC50)[7]Cathepsin B (Ki = 25 nM)[7]
14 µM (EC50 in cell-based assay)[4]
PD150606 μ-calpain0.21 µM[8]
m-calpain0.37 µM[8]
PD151746 μ-calpain0.26 µM, 0.3 µM[9]
m-calpain5.33 µM, 5 µM[9]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound typically involves in vitro enzymatic assays. Below are detailed methodologies for commonly employed calpain activity assays.

Fluorometric Calpain Activity Assay

This assay is widely used to measure calpain activity and the efficacy of its inhibitors.

Principle: This assay utilizes a fluorogenic calpain substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin) or Ac-LLY-AFC (Acetyl-Leucine-Leucine-Tyrosine-7-Amino-4-trifluoromethylcoumarin). In its intact form, the substrate is non-fluorescent. Upon cleavage by active calpain, the fluorescent group (AMC or AFC) is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to calpain activity.

Materials:

  • Purified calpain I or calpain II

  • Calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing CaCl2 and a reducing agent like DTT or β-mercaptoethanol)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the calpain inhibitor in DMSO. Serially dilute the inhibitor to obtain a range of concentrations for testing. Prepare the assay buffer and the calpain substrate solution.

  • Assay Reaction: To each well of the microplate, add the assay buffer, the calpain enzyme, and the test inhibitor at various concentrations. A control with the solvent (DMSO) but no inhibitor is also included.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the calpain substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Calpain Activity Assay

This assay measures calpain activity within a cellular context, providing insights into the cell permeability and efficacy of the inhibitor.

Principle: A cell-permeable fluorogenic calpain substrate is introduced into cultured cells. An increase in intracellular calcium, either naturally occurring or induced, activates endogenous calpains, which then cleave the substrate, leading to an increase in intracellular fluorescence. The effect of a calpain inhibitor on this process can be quantified.

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium

  • Cell-permeable calpain substrate (e.g., t-BOC-Leu-Met-CMAC)

  • Calpain inhibitor (e.g., this compound)

  • Calcium ionophore (e.g., ionomycin) or other stimuli to induce calpain activation

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-incubate the cells with various concentrations of the calpain inhibitor for a defined period.

  • Substrate Loading: Load the cells with the cell-permeable calpain substrate according to the manufacturer's instructions.

  • Induction of Calpain Activity: Induce calpain activation by treating the cells with a calcium ionophore or another appropriate stimulus.

  • Fluorescence Detection: Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity in inhibitor-treated cells and compare it to the untreated (control) cells to determine the extent of calpain inhibition. The EC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Mechanism of Inhibition

Calpains are key mediators in various cellular signaling pathways, and their dysregulation is implicated in numerous pathological conditions. The activation of calpain and its subsequent proteolytic activity on downstream substrates can be modulated by inhibitors like this compound.

Calpain_Pathway cluster_activation Calpain Activation cluster_activity Proteolytic Activity cluster_inhibition Inhibition Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Pro-Calpain (Inactive) Ca_influx->Calpain_inactive Binds to regulatory domain Calpain_active Calpain (Active) Calpain_inactive->Calpain_active Conformational Change & Autoproteolysis Substrate Cytoskeletal & Signaling Proteins (e.g., Spectrin, Talin) Calpain_active->Substrate Cleavage Cleaved_products Cleaved Protein Fragments Cellular_response Downstream Cellular Effects (e.g., Apoptosis, Cytoskeletal Remodeling) Cleaved_products->Cellular_response This compound This compound (ALLN) This compound->Calpain_active Competitive Inhibition

Calpain activation, activity, and inhibition pathway.

The diagram above illustrates the activation of calpain following an increase in intracellular calcium levels. Activated calpain then cleaves various substrate proteins, leading to downstream cellular responses. This compound acts as a competitive inhibitor, binding to the active site of calpain and thereby preventing the cleavage of its substrates.

Conclusion

This compound (ALLN) is a well-characterized calpain inhibitor with demonstrated potency against both calpain I and II. When compared to other inhibitors such as Calpeptin, MDL-28170, PD150606, and PD151746, this compound exhibits a moderate to high inhibitory capacity. The choice of inhibitor for a specific research application will depend on factors such as the required potency, selectivity against different calpain isoforms and other proteases, and the experimental system (in vitro versus cell-based). The provided experimental protocols offer a foundation for researchers to design and execute robust assays for the evaluation of these and other potential calpain inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for Norleucine (Norleual)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Norleucine, a synthetic amino acid used in research. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. The information provided is based on available safety data sheets for L-Norleucine and DL-Norleucine. It is highly probable that "Norleual" refers to Norleucine.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Gloves Impervious chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as Norleucine may cause skin irritation or an allergic reaction[1].
Eye Protection Tightly fitting safety goggles or chemical safety goggles.To protect eyes from dust particles.
Respiratory Protection NIOSH-approved respirator with a dust cartridge.Required when dusts are generated to avoid inhalation[1].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Ventilation Handle in a well-ventilated area or under a chemical fume hood.To minimize inhalation of dust.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice[1]. Remove and wash contaminated clothing before reuse[1][2].

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water or milk. Seek immediate medical attention[2].

II. Step-by-Step Disposal Protocol

The primary disposal method for Norleucine is to send it to a licensed and approved waste disposal facility[1]. Do not dispose of Norleucine down the drain or in regular trash[3][4].

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for Norleucine waste. The container must be in good condition, with no leaks or cracks[5].

    • Label the container as "Hazardous Waste" and include the full chemical name ("Norleucine" or "2-Aminohexanoic Acid")[5]. Do not use abbreviations[5].

    • Collect all Norleucine waste, including contaminated materials such as gloves, weighing paper, and disposable labware, in this container.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[5].

    • Provide the waste disposal service with a complete and accurate description of the waste.

  • Decontamination of Empty Containers:

    • If a container that held Norleucine is to be disposed of in the regular trash, it must be triple-rinsed with an appropriate solvent (e.g., water, as Norleucine is soluble in water)[5][7].

    • Collect the rinsate (the liquid from rinsing) and treat it as hazardous waste, adding it to your designated Norleucine waste container[5].

    • After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash[5]. Alternatively, reuse the container for compatible waste after relabeling it appropriately[5].

III. Spill Management

In the event of a Norleucine spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains[3].

  • Clean-up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.

    • Place the swept-up material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth or paper towels and place these in the hazardous waste container.

  • Decontaminate: Decontaminate the area with soap and water.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of Norleucine.

Norleucine_Disposal_Workflow start Start: Norleucine Waste Generated identify_waste Identify as Norleucine Waste start->identify_waste is_spill Is it a spill? identify_waste->is_spill empty_container Empty Norleucine Container? identify_waste->empty_container spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No spill_procedure->collect_waste label_container Label Container: 'Hazardous Waste - Norleucine' collect_waste->label_container store_waste Store Securely in a Cool, Dry, Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Disposed of by Approved Facility contact_ehs->end empty_container->identify_waste No triple_rinse Triple-Rinse with Water empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container in Regular Trash or Reuse triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Workflow for the proper disposal of Norleucine waste.

V. Environmental Impact Considerations

References

Personal protective equipment for handling Norleual

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of Norleual. As a potent c-Met and angiotensin IV (Ang IV) receptor inhibitor, proper safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not currently available, its classification as a peptide analog, a c-Met inhibitor, and an angiotensin IV analog necessitates stringent handling precautions. The toxicological properties of this compound have not been fully investigated.

Potential Hazards:

  • c-Met Inhibitor Class Effects: Published research on other c-Met inhibitors has indicated potential for adverse effects, including gastrointestinal disorders, respiratory toxicity, and hepatotoxicity. One study on a specific c-Met tyrosine kinase inhibitor, JNJ-38877605, revealed renal toxicity in clinical trials due to the formation of insoluble metabolites.[1][2]

  • Angiotensin IV Analog Class Effects: As an analog of angiotensin IV, there is a potential for effects on blood pressure regulation. Other drugs targeting the renin-angiotensin system, such as ACE inhibitors and ARBs, can cause hypotension, renal dysfunction, and hyperkalemia (elevated potassium levels).[3][4][5]

  • Peptide-Specific Hazards: Lyophilized peptides can be irritating to the eyes, skin, and respiratory tract. Inhalation of peptide dust should be avoided.

General Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound. The following should be worn at all times:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of peptide dust or aerosols.

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound.

ConditionSpecificationRationale
Lyophilized Powder Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, maintain at -20°C or colder.Protects from moisture and light, which can degrade the peptide.
In Solution Prepare solutions fresh for immediate use. If short-term storage is necessary, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.Peptides are less stable in solution and susceptible to degradation.

Spill Management

In the event of a this compound spill, follow these procedures to minimize exposure and contamination.

Spill_Management_Workflow This compound Spill Management Workflow cluster_ImmediateActions Immediate Actions cluster_ContainmentAndCleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (e.g., with absorbent pads) PPE->Contain Cleanup_Solid For Solid Spill: Gently sweep up, avoiding dust generation Contain->Cleanup_Solid If Solid Cleanup_Liquid For Liquid Spill: Absorb with inert material (e.g., vermiculite) Contain->Cleanup_Liquid If Liquid Decontaminate Decontaminate Spill Area (e.g., with 10% bleach solution, followed by water) Cleanup_Solid->Decontaminate Cleanup_Liquid->Decontaminate Collect Collect Waste in a Labeled, Sealed Container Decontaminate->Collect Dispose Dispose of as Hazardous Chemical Waste Collect->Dispose

Caption: Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6][7][8]

Operational Plan:

  • Segregation: All waste contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, vials), must be segregated from general laboratory waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound."

  • Containerization:

    • Solid Waste: Collect in a designated, sealed, and properly labeled container.

    • Liquid Waste: Collect in a leak-proof, shatter-resistant container. If this compound is dissolved in a solvent such as DMSO, the waste should be handled according to the guidelines for that solvent. Do not pour liquid waste down the drain.[6]

    • Contaminated Materials: Used gloves, absorbent pads, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[6]

Disposal Procedure:

  • All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[6]

  • Maintain a record of all disposed this compound waste.

By adhering to these safety and logistical guidelines, you can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety protocols and EHS office for further guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.